molecular formula C17H27N3O6S2 B1683042 Vedaclidine tartrate CAS No. 141575-51-1

Vedaclidine tartrate

Cat. No.: B1683042
CAS No.: 141575-51-1
M. Wt: 433.5 g/mol
InChI Key: KLWOCMMRVISIQR-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vedaclidine Tartrate is a muscarinic acetylcholine receptor ligand classified as a mixed agonist-antagonist. It demonstrates a unique and potent selectivity for the M1 and M4 receptor subtypes, while functioning as an antagonist at the M2, M3, and M5 subtypes . This profile makes it a critical research tool for investigating the specific roles of muscarinic receptor subtypes in the central nervous system. Primarily studied for its analgesic properties, Vedaclidine has shown significant, dose-dependent antihyperalgesic effects in animal models involving central sensitization, such as formalin-induced pain and capsaicin-induced mechanical hyperalgesia . Its efficacy is comparable to, and in some studies greater than, that of morphine, but with a distinct mechanism of action that may offer an alternative pathway for pain management research . The compound is orally active and effective in models of neuropathic and inflammatory pain, suggesting potential clinical utility for conditions that are poorly managed by existing therapies . Furthermore, human trials have indicated that Vedaclidine has little potential for the development of dependence or abuse, distinguishing it from opioid analgesics and highlighting its value in exploring non-opioid pain relief mechanisms . Researchers utilize Vedaclidine Tartrate to advance the understanding of cholinergic systems in nociception and to develop new pharmacological approaches for treating chronic pain states . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

141575-51-1

Molecular Formula

C17H27N3O6S2

Molecular Weight

433.5 g/mol

IUPAC Name

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H21N3S2.C4H6O6/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16;5-1(3(7)8)2(6)4(9)10/h10-11H,2-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m11/s1

InChI Key

KLWOCMMRVISIQR-RFVHGSKJSA-N

SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCCCSC1=NSN=C1C2CN3CCC2CC3.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS No.

141575-51-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vedaclidine tartrate

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Vedaclidine Tartrate Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mode Modulation: The M1/M4 Agonist & M2/M3 Antagonist Paradigm[1]

Executive Summary: The "Smart" Muscarinic Ligand

Vedaclidine tartrate (LY-297802 / NNC 11-1053) represents a pivotal evolution in cholinergic pharmacology. Unlike non-selective muscarinic agonists (e.g., oxotremorine, pilocarpine) that are clinically limited by severe parasympathomimetic side effects (SLUDGE syndrome: Salivation, Lacrimation, Urination, Diarrhea, GI distress, Emesis), Vedaclidine utilizes a mixed agonist/antagonist mechanism .

It functions as a potent agonist at central M1 and M4 receptors—driving antinociception and cognitive enhancement—while simultaneously acting as an antagonist at peripheral M2 and M3 receptors. This intrinsic "safety valve" mechanism mechanically decouples therapeutic efficacy (central pain suppression) from dose-limiting toxicity (cardiovascular and secretory collapse).

Molecular Architecture & Pharmacodynamics

Chemical Identity
  • IUPAC: (+)-(S)-3-(4-butylthio-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane tartrate.

  • Core Scaffold: A quinuclidine ring linked to a thiadiazole moiety.[1] The quinuclidine nitrogen is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine (ACh) for orthosteric binding.

  • Stereochemistry: The (S)-enantiomer exhibits superior affinity and functional selectivity compared to the (R)-enantiomer.

Receptor Selectivity Profile

Vedaclidine does not rely on simple affinity differences alone; it relies on functional selectivity (efficacy differences).

Receptor SubtypeFunctional ModeG-Protein CouplingPhysiological Outcome
M1 (Cortical/Striatal)Full/Partial Agonist Gq/11Cognitive enhancement, Analgesia
M4 (Striatal/Spinal)Full Agonist Gi/oPrimary Analgesia , Motor regulation
M2 (Cardiac)Antagonist Gi/oPrevention of Bradycardia
M3 (Glandular/Smooth Muscle)Antagonist Gq/11Prevention of Salivation/Tremor
M5 (Vascular/CNS)Antagonist Gq/11Modulation of cerebral blood flow

Mechanism of Action: The Core Signaling Engine

The therapeutic efficacy of Vedaclidine is driven by a dual-signaling cascade that converges on neuronal excitability modulation.

A. The Agonist Arm (Therapeutic Driver)
  • M1 Receptor Activation (Gq-Coupled):

    • Vedaclidine binds to the orthosteric site of postsynaptic M1 receptors in the cortex and hippocampus.

    • Cascade: Activation of Gαq

      
       Phospholipase C 
      
      
      
      (PLC
      
      
      )
      
      
      Hydrolysis of PIP2 into IP3 and DAG.
    • Outcome: IP3 triggers intracellular

      
       release; DAG activates Protein Kinase C (PKC). This enhances NMDA receptor function and suppresses M-currents (
      
      
      
      channels), increasing neuronal gain for cognitive processing.
  • M4 Receptor Activation (Gi-Coupled):

    • Vedaclidine activates presynaptic and postsynaptic M4 receptors in the dorsal horn of the spinal cord and striatum.

    • Cascade: Activation of Gαi/o inhibits Adenylyl Cyclase (AC)

      
       Reduction in cAMP 
      
      
      
      Reduced PKA activity.
    • G

      
       Subunit Action:  The liberated G
      
      
      
      subunits directly open G-protein-coupled Inwardly Rectifying Potassium channels (GIRKs) and inhibit voltage-gated Calcium channels (Cav2.2).
    • Outcome: Hyperpolarization of nociceptive neurons and inhibition of neurotransmitter release (e.g., Glutamate, Substance P), resulting in potent antinociception .

B. The Antagonist Arm (Safety Interlock)
  • M2 Blockade: By antagonizing cardiac M2 receptors, Vedaclidine prevents the G

    
    -mediated hyperpolarization of the sinoatrial node, avoiding the bradycardia typical of non-selective agonists.
    
  • M3 Blockade: By antagonizing glandular M3 receptors, it blocks the Gq-mediated calcium mobilization in salivary and sweat glands, preventing diaphoresis and sialorrhea.

Visualization: The Vedaclidine Signaling Topology

Vedaclidine_MOA cluster_Agonist Therapeutic Agonism (CNS/Spinal) cluster_Antagonist Safety Antagonism (Peripheral) Vedaclidine Vedaclidine Tartrate (Ligand) M1 M1 Receptor (Cortex/Hippocampus) Vedaclidine->M1 Agonist (High Affinity) M4 M4 Receptor (Spinal Cord/Striatum) Vedaclidine->M4 Agonist (High Affinity) M2 M2 Receptor (Heart) Vedaclidine->M2 Antagonist (pA2 = 6.9) M3 M3 Receptor (Glands/Smooth Muscle) Vedaclidine->M3 Antagonist (pA2 = 7.4) PLC PLC Activation M1->PLC AC_Inhib Adenylyl Cyclase Inhibition M4->AC_Inhib Ca_Release Ca2+ Mobilization (PKC Activation) PLC->Ca_Release Hyperpol Hyperpolarization (GIRK Activation) AC_Inhib->Hyperpol Analgesia ANALGESIA & COGNITION Ca_Release->Analgesia Hyperpol->Analgesia Bradycardia Bradycardia M2->Bradycardia Blocked Salivation Salivation/Tremor M3->Salivation Blocked

Figure 1: Dual-mechanism pathway demonstrating the separation of therapeutic central activation (Green) from peripheral toxicity blockade (Red).

Experimental Validation Protocols

To validate Vedaclidine's profile in a drug discovery setting, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.

Protocol A: Differential Functional Assay (M1 Agonism vs. M3 Antagonism)

Objective: Quantify the "Safety Ratio" by comparing M1 efficacy vs. M3 blockade in vitro.

  • Cell Lines: Use CHO-K1 cells stably transfected with human M1 (hM1) and human M3 (hM3) receptors respectively.

  • M1 Agonist Mode (Calcium Flux):

    • Dye Loading: Incubate hM1-CHO cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

    • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30s to establish stability.

    • Challenge: Inject Vedaclidine (10 pM to 10 µM).

    • Validation: Positive control = Acetylcholine (10 µM).

    • Readout: Calculate

      
       based on peak fluorescence change (
      
      
      
      ).
  • M3 Antagonist Mode (Schild Analysis):

    • Setup: Use hM3-CHO cells loaded with Fluo-4 AM.

    • Agonist Challenge: Generate a concentration-response curve (CRC) for Oxotremorine (full agonist) alone.

    • Antagonist Pre-incubation: Incubate cells with fixed concentrations of Vedaclidine (e.g., 10 nM, 100 nM) for 20 min.

    • Re-Challenge: Repeat Oxotremorine CRC.

    • Readout: Observe the rightward shift of the Oxotremorine curve. Calculate

      
       (affinity of antagonist) using the Schild equation. A true antagonist will shift the curve without suppressing the maximal response (
      
      
      
      ).
Protocol B: In Vivo Antinociceptive Phenotyping (Tail-Flick)

Objective: Confirm central analgesic efficacy while monitoring for motor impairment.

  • Subjects: Male Sprague-Dawley rats (200–250g).

  • Dosing: Administer Vedaclidine tartrate (0.1, 0.3, 1.0 mg/kg, s.c.) or Vehicle.

  • Nociceptive Assay (Tail-Flick):

    • Focus a radiant heat source on the tail.

    • Endpoint: Latency to flick tail away.

    • Cutoff: 10 seconds (to prevent tissue damage).

    • Timing: Test at 15, 30, 60, and 120 min post-injection.

  • Side Effect Monitoring (Rotarod):

    • Immediately following the tail-flick, place rats on an accelerating rotarod.

    • Logic: If latency increases in Tail-Flick but Rotarod performance drops, the effect is sedation/motor impairment, not analgesia. Vedaclidine should increase latency without impairing Rotarod performance (unlike morphine or high-dose non-selective agonists).

Data Summary: Quantitative Profile

The following table synthesizes binding and functional data from key characterization studies.

ParameterMetricValueInterpretation
M1 Affinity

/

0.33 nMHigh affinity binding (Rabbit vas deferens)
M2 Affinity

6.9Moderate antagonist potency (Guinea pig atria)
M3 Affinity

7.4Potent antagonist potency (Guinea pig bladder)
Analgesic Potency

~0.2 mg/kg (s.c.)~3x more potent than Morphine
Therapeutic Window Ratio> 50Dose for analgesia vs. dose for salivation

References

  • NCATS (National Center for Advancing Translational Sciences). Vedaclidine Tartrate: Inxight Drugs. [Link]

  • Shannon, H. E., et al. (1997). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): A novel analgesic with mixed muscarinic receptor agonist and antagonist activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Swedberg, M. D., et al. (1997). Butylthio[2.2.2] (NNC 11-1053/LY297802): An orally active muscarinic agonist analgesic. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • PubChem. Vedaclidine (Compound Summary). National Library of Medicine. [Link]

  • Kruse, A. C., et al. (2016). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors.[2] Nature. (Contextual grounding for M1/M4 structural biology). [Link]

Sources

Technical Whitepaper: The Pharmacological & Binding Dynamics of Vedaclidine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: Vedaclidine (LY-297802 / NNC 11-1053) Chemical Class: Azabicyclic oxime ether / Quinuclidine-thiadiazole derivative Primary Mechanism: Mixed Muscarinic Agonist/Antagonist (Functional Selectivity)[1]

Executive Summary

Vedaclidine tartrate represents a pivotal case study in functional selectivity within G-Protein Coupled Receptor (GPCR) pharmacology. Unlike classical muscarinic ligands that rely on binding selectivity (affinity) to achieve therapeutic indices, Vedaclidine exhibits high affinity for all five muscarinic subtypes (M1–M5) but acts as a potent agonist at central M1 and M4 receptors while functioning as an antagonist at peripheral M2 and M3 receptors.[1]

This unique "mixed" profile allows Vedaclidine to target central nervous system (CNS) pathologies—specifically nociception and psychosis—while intrinsically mitigating the dose-limiting peripheral cholinergic side effects (e.g., salivation, bradycardia, tremors) associated with non-selective agonists like oxotremorine.

Molecular Architecture & Binding Kinetics

Structural Determinants

Vedaclidine is a quinuclidine derivative, specifically ((+)-(S)-3-(4-butylthio-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane) . The tartrate salt is utilized to enhance aqueous solubility for experimental and clinical formulations. Its lipophilic quinuclidine core facilitates rapid blood-brain barrier (BBB) penetration, a critical requirement for its central analgesic efficacy.

Binding Affinity vs. Functional Efficacy

A common pitfall in muscarinic drug development is equating affinity (


) with efficacy (

). Vedaclidine binds with high affinity (nanomolar range) to all subtypes, yet its thermodynamic interaction with the orthosteric pocket induces different conformational changes depending on the subtype.

Table 1: Comparative Binding and Functional Profile

Receptor SubtypeG-Protein CouplingBinding Affinity (

)
Functional ModeKey Metric (Tissue/Assay)Physiological Outcome
M1

High (~1-10 nM)Full/Partial Agonist

nM (Rabbit Vas Deferens)
Cognitive enhancement, Analgesia
M2

HighAntagonist

(Guinea Pig Atria)
Prevention of Bradycardia
M3

HighAntagonist

(Guinea Pig Bladder)
Prevention of Salivation/Diarrhea
M4

HighAgonist High Efficacy (Brain Homogenate)Antinociception, Antipsychotic
M5

HighAntagonist/Low Efficacy N/ALimited clinical relevance in this context

Technical Insight: The


 values for M2 and M3 indicate that Vedaclidine competitively blocks acetylcholine at these sites, requiring 10-100x higher concentrations of endogenous agonist to overcome the blockade. This provides a built-in "safety valve" against peripheral toxicity.

Functional Pharmacology: The Agonist/Antagonist Switch

The therapeutic value of Vedaclidine lies in its ability to activate the "analgesic/cognitive" pathways (M1/M4) while silencing the "side-effect" pathways (M2/M3).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades initiated or blocked by Vedaclidine.

Vedaclidine_Signaling cluster_Agonist Central Activation (Agonist) cluster_Antagonist Peripheral Blockade (Antagonist) Vedaclidine Vedaclidine Tartrate (Ligand) M1 M1 Receptor (Cortex/Hippocampus) Vedaclidine->M1 Activates M4 M4 Receptor (Striatum/Spinal Cord) Vedaclidine->M4 Activates M2 M2 Receptor (Heart) Vedaclidine->M2 Blocks M3 M3 Receptor (Glands/Smooth Muscle) Vedaclidine->M3 Blocks Gq Gq Protein M1->Gq Gi Gi/o Protein M4->Gi PLC PLC Activation Gq->PLC cAMP Adenylate Cyclase Inhibition Gi->cAMP Outcome_Good Analgesia & Cognitive Support PLC->Outcome_Good cAMP->Outcome_Good Block Signal Blockade M2->Block M3->Block Outcome_SideEffect Reduced Salivation & Bradycardia Block->Outcome_SideEffect Prevents Toxicity

Figure 1: Divergent signaling profile of Vedaclidine.[1] Green pathways represent therapeutic activation; Red pathways represent protective antagonism.

Experimental Validation Protocols

To replicate the binding profile and functional differentiation of Vedaclidine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) across subtypes.
Rationale:  Using a non-selective antagonist radioligand ensures that the binding capability is measured independently of the receptor's active/inactive state.
  • Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human cDNAs encoding M1–M5 receptors. Harvest and homogenize in ice-cold TE buffer.

  • Ligand Selection: Use [

    
    H]-N-Methylscopolamine ([
    
    
    
    H]NMS)
    (0.2 nM).
    • Why: [

      
      H]NMS is a hydrophilic, high-affinity antagonist that binds all subtypes with equal fidelity, providing a robust baseline for displacement.
      
  • Incubation:

    • Mix membrane homogenate (20-50 µg protein) with [

      
      H]NMS.
      
    • Add Vedaclidine tartrate in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Control: Define non-specific binding using 1 µM Atropine.

    • Incubate at 25°C for 60 minutes . (Equilibrium is critical; 37°C may degrade receptor stability over long incubations).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filter).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: [ S]GTP S Binding Assay (Functional Efficacy)

Objective: Distinguish Agonist (M1/M4) from Antagonist (M2/M3) activity. Rationale: Agonists increase the binding of non-hydrolyzable GTP analogs to G-proteins; Antagonists do not (or block reference agonists).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 µM GDP (GDP is crucial to reduce basal noise).
    
  • Agonist Mode (Test for M1/M4 Activation):

    • Incubate membranes with [

      
      S]GTP
      
      
      
      S (0.1 nM) + Vedaclidine (dose-response).
    • Positive Result: Sigmoidal increase in CPM (Counts Per Minute) indicates agonism.

  • Antagonist Mode (Test for M2/M3 Blockade):

    • Incubate membranes with [

      
      S]GTP
      
      
      
      S + Reference Agonist (
      
      
      concentration of Acetylcholine or Oxotremorine-M).
    • Add Vedaclidine (dose-response).

    • Positive Result: Dose-dependent reduction in CPM down to basal levels indicates antagonism.

  • Validation:

    • M1/M4: Vedaclidine should stimulate binding (Efficacy > 0).

    • M2/M3: Vedaclidine should not stimulate binding alone, but should inhibit ACh-induced binding.

Therapeutic Implications & Translational Context

The "M1/M4 Hypothesis" in Pain and Psychosis

Vedaclidine's profile validates the hypothesis that central cholinergic tone can be modulated for analgesia without opioids.

  • Analgesia: Mediated primarily by spinal and supraspinal M4 (and partially M1) receptors. Vedaclidine shows efficacy comparable to morphine in rodent models (tail-flick, hot-plate) but lacks tolerance development over 6.5 days.[2]

  • Schizophrenia: M1 activation improves cognition (prefrontal cortex), while M4 activation in the striatum modulates dopaminergic hyperactivity, offering antipsychotic potential.

The Safety Advantage

The primary failure point for muscarinic agonists (e.g., Arecoline, Pilocarpine) is the "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI upset, Emesis), mediated largely by peripheral M3 and cardiac M2 receptors.

  • Vedaclidine's Edge: By acting as an antagonist at M3 (bladder/glands) and M2 (heart), Vedaclidine exhibits a therapeutic window >40-fold wider than non-selective agonists.

References

  • Shannon, H. E., et al. (1997).[1][2][3] Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity.[1][4] Journal of Pharmacology and Experimental Therapeutics, 281(2), 884-894.[1][2][4]

  • Swedberg, M. D., et al. (1997).[1][2] Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic.[1][4][5] Journal of Pharmacology and Experimental Therapeutics, 281(2), 876-883.[1]

  • Bymaster, F. P., et al. (1998). In vitro and in vivo biochemistry and pharmacology of the novel muscarinic receptor agonist xanomeline. Journal of Pharmacology and Experimental Therapeutics (Contextual comparison for M1/M4 selectivity).

  • Womer, D. E., & Shannon, H. E. (2000).[1] Reversal of pertussis toxin-induced thermal allodynia by muscarinic cholinergic agonists in mice.[1] Neuropharmacology, 39(12), 2499-2504.[1]

  • Mirza, N. R., et al. (2003). The muscarinic agonist vedaclidine and the partial agonist N-desmethylclozapine: a comparison of their effects on cognitive performance in rodents. Psychopharmacology.

Sources

What is the chemical structure of Vedaclidine tartrate?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Technical Characterization of Vedaclidine Tartrate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Vedaclidine tartrate (codenamed LY-297802 or NNC 11-1053 ) is the tartrate salt of (S)-3-[4-(butylthio)-1,2,5-thiadiazol-3-yl]quinuclidine.[1] It represents a class of non-opioid analgesics acting as a mixed muscarinic agonist/antagonist.[2] Specifically, it exhibits potent agonist activity at M1 and M4 muscarinic acetylcholine receptors (mAChRs) while acting as an antagonist at M2, M3, and M5 subtypes.[2] This unique selectivity profile was designed to provide central antinociception (M1/M4) while minimizing peripheral cholinergic side effects (M2/M3) such as bradycardia and gastrointestinal distress.

This guide details the chemical structure, synthetic pathways, and structure-activity relationships (SAR) that define Vedaclidine’s pharmacological identity.

Chemical Identity & Physicochemical Properties

Vedaclidine consists of a rigid azabicyclic core (quinuclidine) linked to a heteroaromatic 1,2,5-thiadiazole ring, which is further substituted with a lipophilic butylthio chain. The drug is administered as a tartrate salt to enhance water solubility and stability.

Nomenclature and Identifiers
ParameterDetail
IUPAC Name (S)-3-[4-(butylthio)-1,2,5-thiadiazol-3-yl]quinuclidine L-tartrate
Common Name Vedaclidine tartrate
Code Names LY-297802, NNC 11-1053
CAS Number 141575-51-1 (Tartrate); 141575-50-0 (Free Base)
Molecular Formula C₁₃H₂₁N₃S₂[1][2][3] · C₄H₆O₆
Molecular Weight 283.46 g/mol (Base) + 150.09 g/mol (Acid) ≈ 433.55 g/mol
Stereochemistry (S)-enantiomer at the quinuclidine C3 position
Structural Components
  • The Pharmacophore (Cationic Head): The (S)-3-quinuclidinyl group serves as the classic tertiary amine pharmacophore, mimicking the quaternary ammonium of acetylcholine. It is protonated at physiological pH (pKa ~9.5), allowing ionic interaction with the conserved aspartate residue in the orthosteric binding site of mAChRs.

  • The Bioisostere (Linker): The 1,2,5-thiadiazole ring acts as a bioisostere for the ester group of acetylcholine. It provides a planar geometry and pi-electron density that facilitates hydrogen bonding and hydrophobic interactions within the receptor pocket.

  • The Selectivity Tail: The n-butylthio chain extends into the receptor's hydrophobic sub-pockets. SAR studies indicate that the length of this alkyl chain is critical for M1/M4 selectivity over M2/M3.

Synthetic Route & Methodology

The synthesis of Vedaclidine relies on constructing the thiadiazole ring upon the quinuclidine scaffold, followed by nucleophilic substitution to attach the butylthio tail.

Synthesis Workflow (Technical Description)
  • Step 1: Construction of the Thiadiazole Core. The synthesis typically begins with a 3-substituted quinuclidine precursor, such as 3-cyanoquinuclidine or a related carboxamide. This is reacted with sulfur monochloride (

    
    ) or sulfur dichloride (
    
    
    
    ) in the presence of a nitrogen source (like DMF or ammonia) to form the 3-(4-chloro-1,2,5-thiadiazol-3-yl)quinuclidine intermediate. This "chloro-thiadiazole" intermediate is the electrophilic pivot point for the next step.
  • Step 2: Nucleophilic Aromatic Substitution (

    
    ). 
    The chloro-intermediate is reacted with 1-butanethiol  (butyl mercaptan) in the presence of a strong base (e.g., Sodium Hydride, NaH, or Sodium Ethoxide, NaOEt) in an aprotic solvent (THF or DMF). The thiolate anion displaces the chloride ion on the thiadiazole ring, yielding the racemic Vedaclidine free base.
    
  • Step 3: Chiral Resolution and Salt Formation. The biological activity resides predominantly in the (S)-enantiomer . The racemic mixture is resolved using L-(+)-tartaric acid . Crystallization from an alcoholic solvent (e.g., ethanol/methanol) yields the diastereomeric salt Vedaclidine L-tartrate , which is then isolated and recrystallized to high optical purity (>99% ee).

Synthesis Logic Diagram

VedaclidineSynthesis Precursor 3-Cyanoquinuclidine (Precursor) Reagent1 S2Cl2 / DMF (Cyclization) Precursor->Reagent1 Intermediate 3-(4-chloro-1,2,5- thiadiazol-3-yl)quinuclidine Reagent1->Intermediate Reagent2 1-Butanethiol + NaH (SnAr Substitution) Intermediate->Reagent2 Racemate Racemic Vedaclidine (Free Base) Reagent2->Racemate Resolution L-(+)-Tartaric Acid (Chiral Resolution) Racemate->Resolution FinalProduct Vedaclidine Tartrate ((S)-Enantiomer) Resolution->FinalProduct

Figure 1: Synthetic pathway transforming quinuclidine precursor to Vedaclidine Tartrate via thiadiazole construction and chiral resolution.

Structure-Activity Relationship (SAR)

The efficacy of Vedaclidine is tightly governed by the steric and electronic properties of its substituents.

  • Stereochemistry ((S) vs (R)): The (S)-enantiomer aligns optimally with the chiral environment of the muscarinic receptor orthosteric site. The (R)-enantiomer typically shows significantly reduced affinity (10-100 fold lower).

  • Alkyl Chain Length (Butyl): The butyl group is the "Goldilocks" length.

    • Shorter chains (Methyl/Ethyl): Increase agonist efficacy but reduce subtype selectivity (activate M2/M3 more).

    • Longer chains (Hexyl/Heptyl): Increase affinity but often convert the compound into a partial agonist or pure antagonist due to steric clash in the receptor activation switch.

    • Butyl:[1] Maintains high M1/M4 agonist efficacy while providing enough bulk to hinder activation of M2/M3 receptors (antagonism).[2]

  • Thioether Linkage: The sulfur atom in the butylthio chain is crucial. Replacing it with oxygen (alkoxy) often retains affinity but alters the metabolic stability and lipophilicity profile (LogP).

SAR Logic Diagram

SAR_Logic Structure Vedaclidine Structure Quinuclidine Quinuclidine Core (Cationic Amine) Structure->Quinuclidine Thiadiazole 1,2,5-Thiadiazole Ring (Pi-Electron System) Structure->Thiadiazole Butylthio Butylthio Tail (Lipophilic Chain) Structure->Butylthio Effect1 Binds Aspartate residue (High Affinity) Quinuclidine->Effect1 Effect2 Bioisostere for Ester (Metabolic Stability) Thiadiazole->Effect2 Effect3 M1/M4 Selectivity (Steric Exclusion of M2/M3) Butylthio->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping structural domains to pharmacological outcomes.

Analytical Characterization

For researchers synthesizing or verifying Vedaclidine Tartrate, the following analytical signals are diagnostic:

  • Mass Spectrometry (ESI+):

    • Parent Ion

      
       m/z (corresponding to the free base C₁₃H₂₁N₃S₂).
      
    • Fragment ions typically observed at m/z ~126 (quinuclidine core) and m/z ~158 (thiadiazole-thiobutyl fragment).

  • Proton NMR (¹H-NMR, D₂O/DMSO-d₆):

    • δ 0.9 ppm: Triplet (3H) for the terminal methyl of the butyl group.

    • δ 1.4 - 1.7 ppm: Multiplets (4H) for the butyl methylene chain.

    • δ 3.1 - 3.2 ppm: Triplet (2H) for the

      
       methylene.
      
    • δ 3.5 - 4.5 ppm: Complex multiplets for the quinuclidine ring protons (shifted downfield due to the adjacent nitrogen and thiadiazole ring).

    • δ 4.3 ppm: Singlet (2H) for the tartrate methine protons (if in D₂O).

References

  • Shannon HE, et al. (1997).[2] Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. Journal of Pharmacology and Experimental Therapeutics.[4]

  • Sauerberg P, et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry.[3][4][5][6]

  • Swedberg MDB, et al. (1997). Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic.[7] Journal of Pharmacology and Experimental Therapeutics.[4]

  • PubChem Compound Summary. (2025). Vedaclidine (CID 9889093).[1][2] National Center for Biotechnology Information.

Sources

Vedaclidine Tartrate: A Technical History of a Novel Muscarinic Analgesic

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth chronicle of the discovery and development of Vedaclidine tartrate (LY-297802, NNC-11-1053), an experimental analgesic agent that represented a significant effort to develop a non-opioid pain therapeutic. Vedaclidine's unique pharmacological profile as a mixed muscarinic receptor agonist-antagonist offered a promising alternative to traditional analgesics. This document details the scientific rationale for its development, its preclinical pharmacological characterization, key in vitro and in vivo experimental protocols, and an overview of its clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the evolution of pain therapeutics and the strategic targeting of the cholinergic system.

Introduction: The Analgesic Gap and the Cholinergic Hypothesis

The landscape of pain management in the late 20th century was dominated by two classes of drugs: nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. While effective, their clinical utility was constrained by significant liabilities. NSAIDs carried risks of gastrointestinal lesions, and opioids were fraught with issues of abuse liability, physical dependence, respiratory depression, and constipation.[1] This created a clear and urgent unmet need for novel analgesics with different mechanisms of action.

The cholinergic system, mediated by acetylcholine (ACh), was identified as a promising, yet underexploited, target for pain modulation.[2][3] Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein-coupled receptors (M1-M5), are widely distributed throughout the central and peripheral nervous systems and are known to play a role in nociceptive signaling.[4] The hypothesis that activating specific subtypes of these receptors could produce analgesia comparable to morphine, but without the associated opioid-like side effects, drove a new wave of discovery programs.[4][5] Vedaclidine emerged from this scientific pursuit as a pioneering candidate.

The Discovery of Vedaclidine: A Profile-Driven Approach

Vedaclidine was the product of a collaborative development program between Eli Lilly and Company and Novo Nordisk.[6][7] The core therapeutic strategy was not simply to create a muscarinic agonist, but to design a molecule with a highly specific, mixed functional profile to maximize analgesic efficacy while minimizing the adverse effects typically associated with non-selective cholinergic activation (e.g., salivation, tremor, gastrointestinal distress).

The resulting compound, Vedaclidine, is a quinuclidine derivative, chemically identified as (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine.[8] It was found to be a potent agonist at M1 and M4 muscarinic receptor subtypes, while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes.[8] This profile was key: M1 and M4 receptor activation was linked to analgesic effects, whereas antagonism of M2 and M3 receptors was hypothesized to mitigate the typical parasympathomimetic side effects.[6][8]

For development, Vedaclidine was formulated as a tartrate salt.[9] The selection of a salt form is a critical step in pharmaceutical development to optimize properties like solubility, stability, and manufacturability. Tartaric acid is a common and safe counterion used to improve the aqueous solubility and crystalline properties of basic drug substances like Vedaclidine. While the specific synthesis pathway for Vedaclidine is proprietary, its complex heterocyclic structure points to a multi-step synthetic process common in medicinal chemistry.

Part I: Preclinical Characterization & Mechanism of Action

The preclinical phase was designed to rigorously validate Vedaclidine's unique mechanism of action and to establish its efficacy and safety profile in vitro and in animal models.

In Vitro Pharmacology: Dissecting Receptor Subtype Activity

The foundational experiments for Vedaclidine aimed to confirm its mixed agonist-antagonist activity at the different muscarinic receptor subtypes using classical isolated tissue bath preparations. These assays measure the functional consequence (e.g., muscle contraction or relaxation) of receptor activation or blockade in tissues that endogenously express specific receptor subtypes.

Experimental Protocol 1: M1 Receptor Agonism (Rabbit Vas Deferens)

  • Rationale: The rabbit vas deferens contains presynaptic M1 receptors on noradrenergic nerve terminals. Agonism of these receptors inhibits neurotransmitter release, leading to a measurable reduction in the twitch contractions elicited by electrical field stimulation. This provides a functional measure of M1 agonist potency.

  • Methodology:

    • Tissue Preparation: A male New Zealand White rabbit is euthanized. The vasa deferentia are dissected and cleaned of connective tissue. Prostatic portions are mounted in a 10 mL organ bath containing Krebs solution at 32°C, aerated with 5% CO2 in oxygen. Yohimbine (1.0 µM) is included to block prejunctional α2-adrenoceptors.

    • Stimulation: Tissues are subjected to electrical field stimulation (single pulses, 30 V, 0.05 Hz, 0.5 ms duration) to elicit isometric twitch contractions.

    • Data Acquisition: Contractions are measured using an isometric force transducer connected to a data acquisition system. A stable baseline of twitch responses is established.

    • Compound Addition: Vedaclidine is added to the bath in a cumulative, concentration-dependent manner.

    • Analysis: The concentration of Vedaclidine required to produce a 50% inhibition of the twitch response (IC50) is calculated to determine its M1 agonist potency.[7]

Experimental Protocol 2: M2 and M3 Receptor Antagonism (Guinea Pig Tissues)

  • Rationale: Guinea pig atria are rich in M2 receptors, which mediate negative chronotropic (rate) and inotropic (force) effects. The guinea pig urinary bladder or ileum is a standard model for M3 receptor-mediated smooth muscle contraction.[6] By measuring Vedaclidine's ability to block the effects of a non-selective agonist (like carbachol) in these tissues, its antagonist potency at M2 and M3 receptors can be determined.

  • Methodology:

    • Tissue Preparation: A male Dunkin-Hartley guinea pig is euthanized. For M2 analysis, the spontaneously beating right atria are dissected. For M3 analysis, longitudinal strips of the urinary bladder are prepared. Tissues are mounted in organ baths containing Krebs solution at 37°C and aerated with 95% O2 / 5% CO2.

    • Data Acquisition: Atrial rate and force, or bladder strip tension, are recorded. A stable baseline is established.

    • Agonist Response: A cumulative concentration-response curve to the agonist carbachol is generated.

    • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of Vedaclidine for a set period (e.g., 30-60 minutes).

    • Second Agonist Response: A second concentration-response curve to carbachol is generated in the presence of Vedaclidine.

    • Analysis: The degree of the rightward shift in the carbachol concentration-response curve caused by Vedaclidine is used to calculate its pA2 value, a measure of its competitive antagonist potency.[6][7] A higher pA2 value indicates greater antagonist activity.

Summary of In Vitro Data

These experiments confirmed Vedaclidine's unique profile. It demonstrated high-affinity M1 agonism while acting as a competitive antagonist at M2 and M3 receptors.

ParameterReceptor SubtypeTissue PreparationValueReference
Agonist Potency (IC₅₀) M1Rabbit Vas Deferens0.33 nM[7][9]
Antagonist Potency (pA₂) M2Guinea Pig Atria6.9[7][9]
Antagonist Potency (pA₂) M3Guinea Pig Urinary Bladder7.4[7][9]
Muscarinic Receptor Signaling Pathway

The differential activity of Vedaclidine can be visualized through its interaction with distinct G-protein signaling cascades. M1 and M4 receptors (the agonist targets) typically couple to Gq/11 and Gi/o proteins, respectively. M2 and M3 receptors (the antagonist targets) couple to Gi/o and Gq/11, respectively. Vedaclidine's profile suggests it selectively activates M1/Gq and M4/Gi pathways while blocking M2/Gi and M3/Gq pathways.

G cluster_M1_M4 Vedaclidine Agonism cluster_M2_M3 Vedaclidine Antagonism Vedaclidine_Agonist Vedaclidine M1 M1 Receptor Vedaclidine_Agonist->M1 M4 M4 Receptor Vedaclidine_Agonist->M4 Gq Gq/11 M1->Gq Gi_agonist Gi/o M4->Gi_agonist PLC PLC Activation Gq->PLC AC_inhibit_agonist Adenylate Cyclase Inhibition Gi_agonist->AC_inhibit_agonist Analgesia Analgesic Effects PLC->Analgesia AC_inhibit_agonist->Analgesia Vedaclidine_Antagonist Vedaclidine M2 M2 Receptor Vedaclidine_Antagonist->M2 M3 M3 Receptor Vedaclidine_Antagonist->M3 Gi_antagonist Gi/o M2->Gi_antagonist Gq_antagonist Gq/11 M3->Gq_antagonist Side_Effects Parasympathetic Side Effects Gi_antagonist->Side_Effects Gq_antagonist->Side_Effects

Caption: Vedaclidine's dual mechanism: Agonism at M1/M4 receptors promotes analgesia while antagonism at M2/M3 blocks pathways associated with side effects.

In Vivo Efficacy: From Acute to Chronic Pain Models

With its in vitro profile established, Vedaclidine was advanced into animal models of pain to assess its analgesic efficacy. It demonstrated robust activity in models of acute nociceptive pain, including the grid-shock, tail-flick, and hot-plate tests.[6] More significantly, it showed promise in models of persistent and neuropathic pain, which involve central sensitization.[1]

Experimental Protocol 3: Carrageenan-Induced Inflammatory Hyperalgesia (Rat)

  • Rationale: The carrageenan model is a well-established model of inflammatory pain.[8][9] Subcutaneous injection of carrageenan into a rat's paw induces an acute inflammatory response characterized by edema, erythema, and a lowered pain threshold (hyperalgesia), mimicking aspects of clinical inflammatory pain.[2] This model is used to test the efficacy of novel anti-inflammatory and antihyperalgesic agents.

  • Methodology:

    • Animal Acclimation: Male Sprague-Dawley rats (180-220g) are acclimated to the testing environment and handling.

    • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) or withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured for both hind paws.

    • Inflammation Induction: A 1-2% solution of lambda-carrageenan (e.g., 100 µL) is injected subcutaneously into the plantar surface of one hind paw.[9]

    • Hyperalgesia Development: Paw withdrawal latencies/thresholds are re-measured approximately 2-3 hours post-carrageenan injection to confirm the development of hyperalgesia (a significant decrease in latency/threshold).

    • Drug Administration: Animals are randomized to receive vehicle or Vedaclidine tartrate at various doses (e.g., 0.1-30 mg/kg) via subcutaneous (s.c.) or oral (p.o.) administration.

    • Post-Treatment Assessment: Paw withdrawal latencies/thresholds are measured at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

    • Analysis: The reversal of hyperalgesia is calculated and compared between drug-treated and vehicle-treated groups. Dose-response curves are generated to determine the ED₅₀ (the dose required to produce 50% of the maximal effect).[1]

Summary of In Vivo Efficacy and Safety

Vedaclidine proved to be a potent analgesic in multiple models, with an efficacy reported to be equiefficacious to morphine.[7] Crucially, its therapeutic window was remarkably wide.

ParameterModelFindingReference
Analgesic Efficacy Mouse Writhing TestED₅₀ as low as 0.19 mg/kg, s.c.[6]
Analgesic Potency Various Models3 to 24-fold more potent than morphine[2]
Antihyperalgesic Effect Rat Carrageenan TestDose-dependent reversal of thermal & mechanical hyperalgesia[1]
Safety Margin Mouse ObservationAdverse effects (tremor, salivation) occurred at doses >40x the analgesic dose[6][8]
Tolerance Mouse (6.5 days)Little to no development of tolerance observed[6]
Experimental Workflow: From In Vitro to In Vivo

The development path for Vedaclidine followed a logical, stepwise progression from initial characterization to efficacy testing.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Receptor Binding (Affinity) functional Functional Assays (Potency & Efficacy) binding->functional Confirm Activity acute_pain Acute Pain Models (e.g., Hot Plate) functional->acute_pain Advance to Efficacy Testing chronic_pain Chronic/Inflammatory Pain (e.g., Carrageenan) acute_pain->chronic_pain Broader Efficacy safety Safety & Tolerability (Side Effect Profile) chronic_pain->safety Therapeutic Window

Caption: Logical workflow for Vedaclidine's preclinical assessment, from receptor binding and functional assays to in vivo pain and safety models.

Part II: Clinical Development

Based on its promising preclinical profile, Vedaclidine tartrate was advanced into human clinical trials. The primary goals were to assess its safety, tolerability, and pharmacokinetic profile, and to seek evidence of analgesic efficacy in humans.

Phase I: Safety and Abuse Liability

Vedaclidine was evaluated in healthy volunteers. One key study compared the effects of oral Vedaclidine tartrate (0.1, 0.3, 0.56, and 1 mg) with oral morphine and placebo in non-dependent, occasional drug users.

The study's findings were pivotal for the development program:

  • Subjective Effects: Unlike morphine, which produced significant dose-dependent increases on scales measuring euphoria and other abuse-related subjective effects, Vedaclidine did not produce changes different from placebo. This provided the first clinical evidence of a low potential for abuse, a major advantage over opioids.

  • Physiological Effects: Vedaclidine was not without side effects. It produced significant, dose-dependent increases in heart rate and blood pressure, consistent with its activity on the autonomic nervous system.

Phase II and Discontinuation

Vedaclidine's development reached at least Phase II, the stage where a drug is tested for efficacy in patients with the target condition. However, detailed results from these efficacy trials are not available in the public domain, and the development program was ultimately discontinued. The reasons for discontinuation have not been publicly disclosed but can often be due to a variety of factors, including insufficient efficacy, an unfavorable side-effect profile in a patient population, or strategic business decisions.

Conclusion

Vedaclidine tartrate stands as a landmark compound in the development of non-opioid analgesics. It validated the hypothesis that selective modulation of muscarinic receptor subtypes could uncouple analgesic effects from dose-limiting side effects. Its sophisticated "mixed agonist-antagonist" profile demonstrated a high degree of scientific ingenuity and provided a strong proof-of-concept for targeting the M1 and M4 receptors for pain.

While Vedaclidine did not reach the market, the insights gained from its development have been invaluable. It highlighted the therapeutic potential of muscarinic agonists and informed subsequent drug discovery programs aimed at developing even more selective M1/M4 agonists for pain, schizophrenia, and other CNS disorders. The story of Vedaclidine is a testament to the complex, iterative nature of drug development, where even discontinued programs contribute significantly to the advancement of science and the ongoing search for safer, more effective medicines.

References

  • New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent. BioWorld. [Link]

  • VEDACLIDINE TARTRATE. Inxight Drugs - National Center for Advancing Translational Sciences. [Link]

  • Vedaclidine. Wikipedia. [Link]

  • Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscar. Taylor & Francis eBooks. [Link]

  • (PDF) Pharmacological Approaches to Targeting Muscarinic Acetylcholine Receptors. ResearchGate. [Link]

  • Inhibition of field stimulation-induced contractions of rabbit vas deferens by muscarinic receptor agonists: selectivity of McN-A-343 for M1 receptors. PubMed. [Link]

  • Muscarinic M1 receptor agonist actions of muscarinic receptor agonists in rabbit vas deferens. PubMed. [Link]

  • Inhibition of field stimulation-induced contractions of rabbit vas deferens by muscarinic receptor agonists: selectivity of McN-A-343 for M1 receptors. Journal of Pharmacy and Pharmacology. [Link]

  • Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. PubMed. [Link]

  • Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro. PubMed. [Link]

  • Compound: VEDACLIDINE (CHEMBL136807). ChEMBL - EMBL-EBI. [Link]

  • Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. ResearchGate. [Link]

  • Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. PubMed. [Link]

  • A search for selective antagonists at M2 muscarinic receptors. PubMed. [Link]

  • Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro. PMC. [Link]

  • VEDACLIDINE. gsrs. [Link]

  • Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms. PMC. [Link]

  • Protocol used in carrageenan-induced inflammatory pain. ResearchGate. [Link]

  • Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. Aragen Life Sciences. [Link]

  • Analgesic Effects Mediated by Muscarinic Receptors: Mechanisms and Pharmacological Approaches. PubMed. [Link]

  • (PDF) Analgesic Effects Mediated by Muscarinic Receptors: Mechanisms and Pharmacological Approaches. ResearchGate. [Link]

  • Muscarinic pain pharmacology: realizing the promise of novel analgesics by overcoming old challenges. PubMed. [Link]

  • ASSOCIATION OF PAIN WITH MUSCARINIC RECEPTORS. WJPMR. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats. PMC. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Preprints.org. [Link]

  • A comparison of subjective, psychomotor and physiological effects of a novel muscarinic analgesic, LY297802 tartrate, and oral morphine in occasional drug users. PubMed. [Link]

  • Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic. PubMed. [Link]

Sources

Pharmacological properties of Vedaclidine tartrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Properties of Vedaclidine Tartrate

For an audience of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Vedaclidine (also known as LY297802) is a muscarinic acetylcholine receptor (mAChR) ligand with a distinct pharmacological profile characterized by its functional selectivity for the M4 receptor subtype.[1][2] As a G-protein coupled receptor (GPCR), the M4 receptor is a key therapeutic target for a range of neurological and psychiatric disorders. Vedaclidine's mechanism, which involves preferential activation of Gi/o-coupled signaling pathways, has positioned it as a compound of interest for conditions where modulation of cholinergic and dopaminergic neurotransmission is desired, such as in certain pain and psychotic states.[3][4] This guide synthesizes the current understanding of vedaclidine's molecular pharmacology, its preclinical evidence base, and the critical experimental methodologies used to characterize its activity.

Introduction: The Rationale for M4-Selective Agonism

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are widely expressed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions.[5][6] However, the therapeutic development of muscarinic agonists has been historically challenged by a lack of subtype selectivity, leading to significant cholinergic side effects.[7] The orthosteric binding site for acetylcholine is highly conserved across all five subtypes, making the design of selective agonists a formidable challenge.[7][8]

Vedaclidine emerged from efforts to overcome this hurdle. It is described as a mixed agonist-antagonist, exhibiting functional selectivity for the M4 receptor subtype.[1][9] The M4 receptor is predominantly expressed in key brain regions, including the striatum, where it acts as a critical modulator of dopamine release.[4] By selectively activating M4 receptors, compounds like vedaclidine offer the potential for therapeutic efficacy, for instance in schizophrenia or pain, while minimizing the adverse effects associated with broad-spectrum muscarinic activation (e.g., M2/M3-mediated cardiovascular and gastrointestinal effects).[7][9]

Molecular Pharmacology and Mechanism of Action

Receptor Binding and Functional Selectivity

The defining characteristic of vedaclidine is its functional selectivity for the M4 receptor.[1][2] While comprehensive, publicly available binding affinity (Ki) data across all human M1-M5 subtypes for vedaclidine is limited, its functional profile indicates preferential activation at M4. Such selectivity is typically determined through a combination of radioligand binding assays and functional assays on cell lines individually expressing each receptor subtype.[5][10]

Table 1: Illustrative Data Presentation for Muscarinic Receptor Binding Affinity (Note: This table is a template illustrating how data would be presented. Specific Ki values for vedaclidine are not fully available in the provided search results.)

Receptor SubtypeRadioligandCell LineVedaclidine Ki (nM)Reference
M1[3H]PirenzepineCHO-K1Data not available[11]
M2[3H]NMSCHO-K1Data not available[11]
M3[3H]NMSCHO-K1Data not available[11]
M4[3H]NMSCHO-K1Demonstrates high affinity[1][2]
M5[3H]NMSCHO-K1Data not available[11]
Downstream Signaling Pathways

The M4 receptor, like the M2 receptor, couples to the Gi/o family of G-proteins.[4][12] Upon activation by an agonist such as vedaclidine, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[4] This signaling cascade is a proximal and direct measure of M4 receptor activation and is fundamental to its modulatory effects on neuronal excitability and neurotransmitter release.[13][14]

Vedaclidine_Signaling cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein (αβγ) M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Vedaclidine Vedaclidine Vedaclidine->M4 Binds & Activates ATP ATP ATP->AC Response Modulation of Neuronal Excitability & Dopamine Release cAMP->Response Leads to GTPgS_Workflow A Prepare Membranes (CHO cells expressing M4) B Add Membranes, GDP, & Vedaclidine (serial dilutions) to 96-well plate A->B C Initiate Reaction: Add [35S]GTPγS B->C D Incubate at 30°C (e.g., 60 minutes) C->D E Terminate Reaction & Separate (Rapid vacuum filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate EC50 & Emax) F->G

Caption: A generalized experimental workflow for the [35S]GTPγS binding assay.

Conclusion and Future Directions

Vedaclidine tartrate stands as a significant pharmacological tool and a potential therapeutic lead due to its functional selectivity for the M4 muscarinic receptor. Its ability to activate Gi/o signaling pathways in specific brain regions underpins its demonstrated preclinical efficacy in models of pain. The development of M4-selective agonists remains a highly promising strategy for treating CNS disorders, including schizophrenia and chronic pain, by offering a mechanism that may avoid the side effects that have plagued earlier non-selective muscarinic compounds. Future research should focus on fully elucidating its binding kinetics, completing its ADME profile, and exploring its efficacy in a broader range of validated preclinical models of psychosis and cognitive dysfunction.

References

  • Technical Support Center: GTP-gamma-S Based Functional Assays. (n.d.). Benchchem.
  • GTPγS Binding Assay. (n.d.). Creative Bioarray.
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (n.d.). PMC.
  • In vitro muscarinic receptor radioligand-binding assays. (2010). PubMed.
  • GTPγS Binding Assays. (2012). NCBI Bookshelf.
  • Recent progress in assays for GPCR drug discovery. (n.d.).
  • Receptor Binding Assays. (n.d.). Multiwell Plates.
  • New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. (n.d.). PMC.
  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025). ResearchGate.
  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. (n.d.). PubMed.
  • Radioligand binding at muscarinic receptors. (2016). Experts@Minnesota.
  • Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. (n.d.). ResearchGate.
  • VEDACLIDINE. (n.d.). gsrs.
  • Pharmacological Approaches to Targeting Muscarinic Acetylcholine Receptors. (2025). ResearchGate.
  • Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes. (2003). Taylor & Francis eBooks.
  • Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. (2001). PubMed.
  • Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors. (n.d.). PMC - NIH.
  • Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. (n.d.). PMC.
  • Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. (n.d.). Frontiers.
  • A Trial of 15 and 30 mg Doses of CVL-231 (Emraclidine) in Participants With Schizophrenia. (2025).
  • PILLS - Pharmacokinetics – ADME. (n.d.). University of Leeds.
  • The ABCD of clinical pharmacokinetics. (n.d.). PMC - NIH.
  • AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia. (2024).
  • Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial. (2022). PubMed.
  • A Trial of 10 and 30 mg Doses of CVL-231 (Emraclidine) in Participants With Schizophrenia. (n.d.). ClinicalTrials.gov.
  • Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. (2021). Genomind.
  • Emraclidine for Schizophrenia · Info for Participants. (n.d.). Clinical Trials.
  • Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. (2022). YouTube.
  • What are the therapeutic candidates targeting M4? (2025). Patsnap Synapse.
  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. (n.d.). PMC.
  • Pharmacokinetics (ADME). (n.d.). ATrain Education.

Sources

A Technical Guide to Vedaclidine Tartrate: A Muscarinic Ligand with a Split Personality

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of subtype-selective ligands for muscarinic acetylcholine receptors (mAChRs) represents a significant challenge and a substantial therapeutic opportunity in modern pharmacology. The ubiquitous nature of these receptors throughout the central and peripheral nervous systems complicates the development of drugs that can achieve targeted effects without inducing a cascade of undesirable side effects. Vedaclidine (LY-297802) emerges as a compound of significant interest due to its unique pharmacological profile: it functions as an agonist at the M1 and M4 muscarinic receptor subtypes while simultaneously acting as an antagonist at the M2 and M3 subtypes.[1] This guide provides an in-depth technical examination of vedaclidine tartrate, detailing its dual mechanism of action, the experimental methodologies required to characterize its profile, and its therapeutic implications, particularly in analgesia.

Introduction: The Muscarinic Challenge

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are critical mediators of the parasympathetic nervous system and play vital roles in the central nervous system (CNS).[2][3] Their functions are diverse, ranging from cognitive processes (M1) and cardiac modulation (M2) to smooth muscle contraction and glandular secretion (M3).[4] This functional diversity is a double-edged sword for drug development. Non-selective muscarinic agonists, while potentially beneficial for conditions like Alzheimer's disease, often fail in clinical settings due to a host of peripheral side effects, including bradycardia, excessive salivation, and gastrointestinal distress, which are mediated by M2 and M3 receptors.

Vedaclidine was engineered to overcome this hurdle. By selectively activating M1 receptors, which are implicated in cognitive function and analgesia, while blocking the M2 and M3 receptors responsible for many dose-limiting side effects, vedaclidine presents a sophisticated approach to cholinergic modulation.[1] This document serves as a technical resource for researchers, outlining the core pharmacology of vedaclidine and the self-validating experimental frameworks used to elucidate its distinct activities.

Compound Profile: Vedaclidine Tartrate

Vedaclidine is a quinuclidine derivative, co-developed by Eli Lilly and Company and Novo Nordisk, primarily for the treatment of pain.[1] Its unique structure allows it to differentially interact with the binding pockets of various muscarinic receptor subtypes.

  • Chemical Name: (S)-3-(4-(Butylthio)-1,2,5-thiadiazol-3-yl)quinuclidine tartrate

  • CAS Number: 141575-51-1 (for tartrate salt)

  • Molecular Formula: C₁₇H₂₇N₃O₆S₂

  • Molecular Weight: 433.54 g/mol

  • Structure: (Note: A placeholder image is used as I cannot generate images. The actual chemical structure can be found in the provided references.)

Mechanism of Action: A Dichotomy in Signaling

Vedaclidine's therapeutic potential is rooted in its ability to simultaneously initiate and block distinct signaling pathways by targeting different mAChR subtypes.

M1 Receptor Agonism: The Therapeutic Driver

The M1 receptor is predominantly expressed in the CNS, including the hippocampus and cortex, regions vital for memory and pain processing.[4] M1 receptors are coupled to the Gq/11 family of G proteins.[3]

Signaling Pathway: Upon agonist binding, the M1 receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately modulates neuronal excitability and synaptic plasticity, processes thought to underlie vedaclidine's analgesic and potential pro-cognitive effects.[1]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Vedaclidine Vedaclidine (Agonist) M1R M1 Receptor Vedaclidine->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Acts on PKC PKC Activation DAG->PKC Ca_Release Ca2+ Release Ca_Store->Ca_Release Response Neuronal Modulation (Analgesia, Cognition) Ca_Release->Response PKC->Response

Caption: Vedaclidine-induced M1 receptor signaling cascade.
M2 & M3 Receptor Antagonism: Mitigating Side Effects

To achieve a favorable therapeutic window, vedaclidine concurrently blocks M2 and M3 receptors, which are prevalent in peripheral tissues.

  • M2 Receptor Antagonism: M2 receptors are highly expressed in the heart's sinoatrial node. They couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of M2 receptors also leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the cell membrane, slowing the heart rate (bradycardia). By acting as an antagonist, vedaclidine prevents these effects, avoiding negative cardiac consequences.[1]

M2_Signaling_Pathway cluster_membrane Cardiac Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Receptor ACh->M2R Vedaclidine_Ant Vedaclidine (Antagonist) Vedaclidine_Ant->M2R Blocks Gio Gi/o M2R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Opens cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization (↓ Heart Rate) GIRK->Hyperpol

Caption: Vedaclidine antagonizes M2-mediated cardiac slowing.
  • M3 Receptor Antagonism: M3 receptors, like M1, are Gq-coupled. They are abundant on smooth muscle (e.g., bladder, bronchi, GI tract) and in exocrine glands (e.g., salivary glands). Their activation leads to smooth muscle contraction and glandular secretion. Vedaclidine's antagonism at M3 receptors is crucial for preventing side effects like diarrhea, urinary incontinence, and excessive salivation, which plagued earlier non-selective muscarinic agonists.[1]

Methodologies for Characterizing Vedaclidine's Profile

A rigorous, multi-step approach is required to validate the mixed agonist/antagonist profile of a compound like vedaclidine. The protocols described below represent a self-validating system where binding affinity data informs the concentrations used in functional assays, and in vitro functional data predicts in vivo outcomes.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of vedaclidine tartrate for each of the five human muscarinic receptor subtypes (M1-M5).

Causality: This assay is the foundational step. It establishes whether the compound physically interacts with the target receptors and with what avidity. A high affinity is a prerequisite for potent functional activity.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available cell membrane preparations from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand Selection: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the receptor population.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Setup: In a 96-well plate, combine:

    • A fixed concentration of receptor membranes (5-20 µg protein/well).

    • A fixed concentration of [³H]-NMS (typically at its Kd value, ~0.1-1.0 nM).

    • A range of concentrations of vedaclidine tartrate (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of vedaclidine.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow P1 Prepare Reagents: - M1-M5 Membranes - [3H]-NMS Radioligand - Vedaclidine Dilutions P2 Incubate in 96-well Plate (Membranes + [3H]-NMS + Vedaclidine) P1->P2 P3 Rapid Filtration (Separate Bound from Unbound) P2->P3 P4 Scintillation Counting (Quantify Bound Radioactivity) P3->P4 P5 Data Analysis (IC50 -> Ki Calculation) P4->P5 Data Output: Ki values for M1, M2, M3, M4, M5 P5->Data

Caption: Workflow for Radioligand Competition Binding Assay.
Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To differentiate between agonist and antagonist activity at Gi/o-coupled receptors (M2, M4) and to confirm antagonism at Gq-coupled receptors (M1, M3, M5).

Causality: This functional assay measures the first step in G protein activation: the exchange of GDP for GTP. An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, while an antagonist will block an agonist from doing so. This assay is highly robust for Gi/o-coupled receptors.

Step-by-Step Methodology:

  • Reagents: Use the same receptor membrane preparations as in Protocol 1. Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin. You will also need GDP, unlabeled GTPγS (for NSB), a known full agonist for each receptor subtype (e.g., carbachol), and [³⁵S]GTPγS.

  • Agonist Mode (for M1, M4):

    • Pre-incubate membranes with increasing concentrations of vedaclidine and a fixed concentration of GDP (e.g., 10 µM) for 15-20 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS (~0.1 nM).

    • Incubate for 30-60 minutes at 30°C.

    • Terminate and quantify as described for the binding assay (filtration and counting).

    • Expected Result: Vedaclidine should produce a concentration-dependent increase in [³⁵S]GTPγS binding at M1 and M4 receptors, from which an EC₅₀ and Emax can be determined.

  • Antagonist Mode (for M2, M3):

    • Pre-incubate membranes with increasing concentrations of vedaclidine.

    • Add a fixed concentration of a full agonist (e.g., carbachol at its EC₈₀ concentration).

    • Incubate for 15-20 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS and proceed as above.

    • Expected Result: Vedaclidine should produce a concentration-dependent inhibition of the carbachol-stimulated [³⁵S]GTPγS binding, from which an IC₅₀ can be determined.

GTPgS_Assay_Workflow cluster_agonist Agonist Mode (M1/M4) cluster_antagonist Antagonist Mode (M2/M3) A1 Incubate: Membranes + Vedaclidine + GDP A2 Add [35S]GTPγS to start reaction A1->A2 A3 Filter & Count A2->A3 A4 Output: EC50 / Emax (Stimulation) A3->A4 B1 Incubate: Membranes + Vedaclidine + Full Agonist B2 Add [35S]GTPγS to start reaction B1->B2 B3 Filter & Count B2->B3 B4 Output: IC50 (Inhibition) B3->B4

Sources

In Vitro Characterization of Vedaclidine Tartrate: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vedaclidine tartrate is a muscarinic acetylcholine receptor (mAChR) ligand with a unique pharmacological profile, exhibiting mixed agonist and antagonist properties across the five receptor subtypes.[1][2] This profile suggests its potential for therapeutic applications requiring nuanced modulation of the cholinergic system, such as in pain management.[1][2][3] This technical guide provides an in-depth framework for the in vitro evaluation of Vedaclidine tartrate and similar compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design. We will delve into the core assays required to fully elucidate the affinity, potency, and efficacy of a muscarinic ligand at each of the five human receptor subtypes (M1-M5), ensuring a comprehensive and robust preclinical data package.

Introduction: The Rationale for Subtype-Selective Muscarinic Modulation

The five muscarinic acetylcholine receptor subtypes (M1-M5) represent a family of G protein-coupled receptors (GPCRs) that are integral to a vast array of physiological functions.[4] Their expression patterns and signaling mechanisms are distinct:

  • M1, M3, and M5 receptors typically couple through Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium ([Ca²⁺]i).[5][6]

  • M2 and M4 receptors primarily couple via Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP).[5]

This differential signaling underlies their diverse roles, from cognition (M1) and smooth muscle contraction (M3) to cardiac inhibition (M2) and central nervous system modulation (M4).[4][7] Consequently, achieving subtype selectivity is a paramount goal in modern drug discovery to maximize therapeutic efficacy while minimizing off-target side effects.[8]

Vedaclidine has been identified as a potent agonist at the M1 and M4 subtypes while acting as an antagonist at the M2, M3, and M5 subtypes.[1][9] This guide outlines the essential in vitro pharmacology assays to confirm and quantify this complex profile using human recombinant receptors expressed in stable cell lines, the current industry standard for such characterization.

Foundational Assays: Determining Receptor Affinity

The first critical step in characterizing a compound like Vedaclidine is to determine its binding affinity (Ki) for each of the five human muscarinic receptor subtypes (hM1-hM5). Affinity is an intrinsic measure of how tightly a ligand binds to a receptor. The most robust method for this is the radioligand competition binding assay.

The Causality Behind Radioligand Competition Binding

This assay is not merely about generating a number; it is a self-validating system designed to quantify the interaction between the unlabeled test ligand (Vedaclidine) and a radiolabeled ligand with known high affinity and specificity for the receptor. By measuring the concentration-dependent displacement of the radioligand by Vedaclidine, we can calculate Vedaclidine's inhibition constant (Ki), a measure of its binding affinity.

The choice of radioligand is critical. A non-selective antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is often preferred as it binds with high affinity to all five muscarinic subtypes, allowing for a consistent methodology across all assays.

Experimental Workflow: Radioligand Binding

The following diagram illustrates the workflow for determining the binding affinity of Vedaclidine at a single muscarinic receptor subtype. This process is repeated for each of the five subtypes (hM1 through hM5).

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis P1 Prepare cell membranes from CHO-K1 cells stably expressing a specific human mAChR subtype (e.g., hM1) A1 Combine membranes, assay buffer, [3H]-NMS, and Vedaclidine (or vehicle for total binding, or 1µM Atropine for non-specific binding) P1->A1 P2 Prepare serial dilutions of Vedaclidine tartrate P2->A1 P3 Prepare radioligand solution ([3H]-NMS) at a concentration near its Kd P3->A1 P4 Prepare assay buffer (e.g., PBS with Ca/Mg) P4->A1 A2 Incubate at room temperature for 2 hours with gentle shaking to reach equilibrium A1->A2 H1 Rapidly filter the reaction mixture through a PEI-treated glass fiber filter plate to separate bound from free radioligand A2->H1 H2 Wash filter plate with ice-cold wash buffer to remove non-specifically bound radioligand H1->H2 H3 Add scintillation cocktail to each well of the dried plate H2->H3 H4 Quantify radioactivity using a microplate scintillation counter H3->H4 D1 Plot percentage of specific binding vs. log concentration of Vedaclidine H4->D1 D2 Fit the data to a one-site competition model to determine the IC50 D1->D2 D3 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D2->D3 caption Fig 1. Workflow for Radioligand Competition Binding Assay.

Fig 1. Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol: Radioligand Competition Binding Assay

Materials:

  • Cell membranes from CHO-K1 cells stably expressing hM1, hM2, hM3, hM4, or hM5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific determinant: Atropine.

  • Test Compound: Vedaclidine tartrate.

  • Assay Buffer: PBS with 0.1% BSA.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • 96-well glass fiber filter plates (pre-treated with 0.5% polyethyleneimine, PEI).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation:

    • Thaw cell membranes on ice. Dilute in Assay Buffer to a final concentration that provides adequate signal (e.g., 5-10 µg protein per well).

    • Prepare a 10 mM stock solution of Vedaclidine tartrate in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).

    • Dilute [³H]-NMS in Assay Buffer to a final concentration of approximately 0.5-1.0 nM (near its Kd).

  • Assay Plate Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of Assay Buffer.

      • 50 µL of Vedaclidine dilution (for competition curve), vehicle (for total binding), or 1 µM Atropine (for non-specific binding).

      • 50 µL of diluted [³H]-NMS.

      • 50 µL of diluted cell membranes.

    • The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate for 2 hours at room temperature with gentle agitation.

  • Harvesting:

    • Harvest the assay by rapid vacuum filtration onto the PEI-treated 96-well filter plate.

    • Wash each well 4 times with 200 µL of ice-cold Wash Buffer.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the log concentration of Vedaclidine.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data: Vedaclidine Binding Affinity Profile

Based on existing literature, Vedaclidine is expected to show high affinity for muscarinic receptors. The table below provides a template for summarizing the binding affinity data.

Receptor SubtypeRadioligandVedaclidine Ki (nM)
hM1 [³H]-NMSExpected: Low single-digit nM or sub-nM
hM2 [³H]-NMSExpected: Value to be determined
hM3 [³H]-NMSExpected: Value to be determined
hM4 [³H]-NMSExpected: Low single-digit nM or sub-nM
hM5 [³H]-NMSExpected: Value to be determined
Table 1. Template for summarizing Vedaclidine's binding affinities (Ki) at human muscarinic receptor subtypes.

Functional Assays: Delineating Agonist vs. Antagonist Activity

Affinity alone does not describe the action of a drug. Functional assays are essential to determine whether a ligand activates the receptor (agonism) or blocks the action of the endogenous agonist, acetylcholine (antagonism). Given Vedaclidine's mixed profile, it is crucial to test its activity in both agonist and antagonist modes at all five subtypes.

Gq-Coupled Receptor Assays (M1, M3, M5): Calcium Mobilization

The Causality Behind the Assay: M1, M3, and M5 receptors couple to Gq, which activates PLC, leading to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium is a direct and measurable consequence of receptor activation.[10] We can monitor this change using fluorescent calcium indicators.

G cluster_pathway M1/M3/M5 Signaling Pathway Vedaclidine Vedaclidine (Agonist) Receptor hM1/hM3/hM5 Receptor Vedaclidine->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds Ca Ca²⁺ (intracellular) ER->Ca Releases Response Cellular Response Ca->Response caption Fig 2. Gq-coupled signaling pathway for M1, M3, and M5 receptors.

Fig 2. Gq-coupled signaling pathway for M1, M3, and M5 receptors.

Step-by-Step Protocol: Calcium Flux Assay

Materials:

  • CHO-K1 cells stably expressing hM1, hM3, or hM5 receptors.

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Fluorescent Calcium Indicator Dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: Vedaclidine tartrate.

  • Reference Agonist: Acetylcholine or Carbachol.

  • Reference Antagonist: Atropine.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and probenecid in Assay Buffer.

    • Remove culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Assay Execution (Agonist Mode):

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for ~15-20 seconds.

    • Use the instrument's liquid handler to add serial dilutions of Vedaclidine tartrate.

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with serial dilutions of Vedaclidine for 15-30 minutes before placing the plate in the reader.

    • Establish a baseline reading.

    • Add a concentration of the reference agonist (e.g., Acetylcholine) that gives a maximal or near-maximal (EC₈₀) response.

    • Measure the fluorescence response as described for the agonist mode.

  • Data Analysis:

    • Agonist Mode: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of Vedaclidine to generate a dose-response curve and calculate the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of Vedaclidine to determine the IC₅₀. This can be used to calculate the antagonist's apparent dissociation constant (Kb) using the Schild regression analysis or the Cheng-Prusoff equation for functional antagonism.

Gi-Coupled Receptor Assays (M2, M4): cAMP Inhibition

The Causality Behind the Assay: M2 and M4 receptors couple to Gi, which inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular production of the second messenger cAMP. To measure this decrease, the assay is typically performed in the presence of a stimulant like forskolin, which directly activates adenylyl cyclase and raises basal cAMP levels. The ability of an M2/M4 agonist to reduce this forskolin-stimulated cAMP level is then quantified.[11] Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) technology for detection.[10][12]

G cluster_pathway Gi-coupled Signaling Pathway Vedaclidine Vedaclidine (Agonist) Receptor hM2/hM4 Receptor Vedaclidine->Receptor Binds Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Forskolin Forskolin Forskolin->AC Stimulates caption Fig 3. Gi-coupled signaling pathway for M2 and M4 receptors.

Fig 3. Gi-coupled signaling pathway for M2 and M4 receptors.

Step-by-Step Protocol: HTRF cAMP Inhibition Assay

Materials:

  • CHO-K1 cells stably expressing hM2 or hM4 receptors.

  • Low-volume, white 384-well plates.

  • HTRF cAMP Assay Kit (e.g., from Cisbio), containing cAMP-d2 conjugate and anti-cAMP cryptate antibody.[13][14]

  • Stimulation Buffer.

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • Test Compound: Vedaclidine tartrate.

  • Reference Agonist: Acetylcholine.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing a PDE inhibitor.

  • Assay Plate Setup (Agonist Mode):

    • Dispense 5 µL of cells into each well.

    • Add 5 µL of serial dilutions of Vedaclidine tartrate.

    • Add 5 µL of a fixed concentration of forskolin (a concentration that gives a sub-maximal stimulation, e.g., 1-10 µM).

    • Incubate for 30 minutes at 37°C.

  • Assay Plate Setup (Antagonist Mode):

    • Dispense 5 µL of cells into each well.

    • Add 5 µL of serial dilutions of Vedaclidine tartrate and incubate for 15-30 minutes.

    • Add 5 µL of a reference agonist (e.g., Acetylcholine) at its EC₈₀ concentration in the presence of forskolin.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Following stimulation, add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate antibody (pre-diluted in lysis buffer as per the kit instructions).[12]

    • Incubate for 1 hour at room temperature in the dark.[12][14]

  • Reading:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio and the Delta F% as per the kit manufacturer's instructions. The HTRF signal is inversely proportional to the amount of cAMP produced.[14]

    • Agonist Mode: Plot the HTRF signal against the log concentration of Vedaclidine to determine its EC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP production.

    • Antagonist Mode: Plot the reversal of agonist-induced inhibition against the log concentration of Vedaclidine to determine its IC₅₀ and subsequently its Kb.

Anticipated Data: Vedaclidine Functional Profile

This dual-assay approach will fully characterize Vedaclidine's functional activity. The data should be compiled into a comprehensive table.

Receptor SubtypeAssay TypeModeParameterVedaclidine ValueAcetylcholine (Reference)
hM1 Calcium FluxAgonistEC₅₀ (nM)To be determinede.g., ~10 nM
AgonistEmax (% of ACh)To be determined100%
hM2 cAMP InhibitionAgonistEC₅₀ (nM)Expected: No activitye.g., ~5 nM
AntagonistpA₂ / Kb (nM)To be determinedN/A
hM3 Calcium FluxAgonistEC₅₀ (nM)Expected: No activitye.g., ~8 nM
AntagonistpA₂ / Kb (nM)To be determinedN/A
hM4 cAMP InhibitionAgonistEC₅₀ (nM)To be determinede.g., ~20 nM
AgonistEmax (% of ACh)To be determined100%
hM5 Calcium FluxAgonistEC₅₀ (nM)Expected: No activitye.g., ~15 nM
AntagonistpA₂ / Kb (nM)To be determinedN/A
Table 2. Template for summarizing Vedaclidine's functional potency (EC₅₀), efficacy (Emax), and antagonist affinity (pA₂/Kb) at human muscarinic receptor subtypes.

Advanced Characterization: Investigating Allosteric Modulation

The high degree of conservation in the orthosteric (acetylcholine-binding) site across muscarinic subtypes makes achieving selectivity with orthosteric ligands challenging.[8] Allosteric modulators, which bind to a topographically distinct site, can offer a path to greater subtype selectivity.[15] Given Vedaclidine's mixed efficacy profile, it is prudent to investigate if its mechanism involves allosteric interactions.

Allosteric modulators can change the affinity (binding cooperativity) and/or the efficacy (functional cooperativity) of the orthosteric ligand.[16] Assays to detect this include:

  • Radioligand Dissociation Rate Assays: A positive or negative allosteric modulator can slow down or speed up, respectively, the dissociation rate of a radiolabeled orthosteric ligand.

  • Functional Assays in the Presence of an Agonist: A positive allosteric modulator (PAM) will shift the dose-response curve of an orthosteric agonist to the left (increasing potency), while a negative allosteric modulator (NAM) will shift it to the right.

While a detailed protocol is beyond the scope of this guide, researchers should consider these assays if the primary binding and functional data suggest a complex mechanism of action that cannot be explained by simple competitive agonism or antagonism.

Conclusion

The in vitro pharmacological characterization of a compound with a complex profile like Vedaclidine tartrate requires a systematic and logical progression of assays. This guide provides the foundational framework for such an evaluation, beginning with the determination of binding affinity at all five human muscarinic receptor subtypes via radioligand competition assays. This is followed by a critical dissection of functional activity using pathway-specific assays—calcium mobilization for Gq-coupled receptors (M1, M3, M5) and cAMP inhibition for Gi-coupled receptors (M2, M4). By rigorously determining the Ki, EC₅₀, Emax, and Kb/pA₂ values, a complete and quantitative picture of the compound's interaction with its targets can be assembled. This comprehensive dataset is the bedrock upon which all further preclinical and clinical development is built, ensuring a thorough understanding of the molecule's mechanism of action and its therapeutic potential.

References

  • Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information (US). Available from: [Link]

  • Cardonnel, C. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available from: [Link]

  • Biocompare. (2023, July 30). cAMP Gi HTRF Kit for Assaying Gi-coupled GPCR Signaling From Cisbio. Available from: [Link]

  • Genomax. (n.d.). CAMP - GI KIT. Available from: [Link]

  • BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. Available from: [Link]

  • Berthold Technologies. (n.d.). cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. Available from: [Link]

  • Hagan, J. J., et al. (2001). Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. The Journal of Pain, 2(5), 309-317. Available from: [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange General information. Available from: [Link]

  • BioWorld. (1997, June 9). New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent. Available from: [Link]

  • ResearchGate. (n.d.). Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. Available from: [Link]

  • Shannon, H. E., et al. (2003). Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes. In: Pain. CRC Press. Available from: [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Available from: [Link]

  • Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Available from: [Link]

  • Bock, A., & Mohr, K. (2018). Allosteric modulators targeting CNS muscarinic receptors. Neuropharmacology, 136(Pt C), 361-370. Available from: [Link]

  • Dörje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733. Available from: [Link]

  • May, L. T., & Christopoulos, A. (2003). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Current pharmaceutical design, 9(22), 1837-1845. Available from: [Link]

  • Mistry, R., et al. (2020). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. ACS chemical neuroscience, 11(15), 2355-2369. Available from: [Link]

  • Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular pharmacology, 35(4), 469-476. Available from: [Link]

  • Assay Guidance Manual. (n.d.). [Principles of the HTRF cAMP...]. National Center for Biotechnology Information (US). Available from: [Link]

  • BindingDB. (n.d.). Ki Summary for BDBM50281903. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Allosteric Modulation of Muscarinic Acetylcholine Receptors. Available from: [Link]

  • Birdsall, N. J. M. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142. Available from: [Link]

  • Brunton, L. L., et al. (Eds.). (n.d.). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. Available from: [Link]

  • Oreate AI Blog. (2026, February 20). Unlocking the Secrets of Muscarinic Antagonists: More Than Just Blockers. Available from: [Link]

  • 7TM Antibodies. (n.d.). M1 Muscarinic Acetylcholine Receptor Antibodies. Available from: [Link]

Sources

A Technical Guide to the Preclinical Analgesic Profile of Vedaclidine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Novel Analgesic

The landscape of pain management has been long dominated by two primary classes of analgesics: non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. While effective, both are encumbered by significant limitations. NSAIDs carry risks of gastrointestinal and cardiovascular adverse events, while opioids are notoriously associated with tolerance, dependence, and respiratory depression. This underscores a pressing need for novel analgesic agents with distinct mechanisms of action and more favorable safety profiles. Vedaclidine tartrate, a muscarinic acetylcholine receptor (mAChR) ligand, has emerged from this search as a promising candidate, demonstrating significant analgesic properties in a range of preclinical models. This guide provides an in-depth technical overview of the preclinical data supporting the analgesic potential of vedaclidine tartrate.

Pharmacological Profile: A Mixed Muscarinic Agonist/Antagonist

Vedaclidine is characterized by a unique and complex pharmacological profile at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors integral to neurotransmission. It functions as a mixed agonist and antagonist across the five mAChR subtypes (M1-M5).[1][2]

In vitro studies have revealed that vedaclidine possesses a high affinity for M1 receptors, acting as an agonist.[2] It also demonstrates functional selectivity for the M4 receptor subtype.[3][4] Conversely, it acts as an antagonist at M2 and M3 receptors.[1][2] This mixed-action profile is critical to its therapeutic potential, as it is hypothesized to confer analgesic efficacy while mitigating some of the undesirable side effects associated with non-selective muscarinic agonists.

Mechanism of Action in Analgesia: Targeting M1 and M4 Receptors

The analgesic effects of vedaclidine are primarily attributed to its agonist activity at M1 and M4 receptors, which are strategically located within the central and peripheral nervous systems to modulate pain signaling.

  • M1 Receptor Activation (Gq-coupled): M1 receptors are coupled to Gq proteins.[3][5] Upon activation by vedaclidine, the Gq protein initiates a signaling cascade that involves the activation of phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] This cascade ultimately leads to neuronal depolarization and enhanced neuronal excitability in specific pain-modulating pathways, contributing to analgesia.

  • M4 Receptor Activation (Gi-coupled): M4 receptors are coupled to Gi proteins.[3][5] Activation of M4 receptors by vedaclidine leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9][10] This reduction in cAMP levels leads to the hyperpolarization of neuronal membranes, effectively inhibiting neuronal firing and reducing the transmission of nociceptive signals. M4 receptors are prominently expressed in brain regions involved in pain processing, and their activation is thought to contribute significantly to the analgesic effects of vedaclidine.[4]

Vedaclidine_Signaling_Pathway cluster_M1 M1 Receptor (Gq-coupled) cluster_M4 M4 Receptor (Gi-coupled) Vedaclidine_M1 Vedaclidine M1_Receptor M1 Receptor Vedaclidine_M1->M1_Receptor Gq Gq M1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation Analgesia_M1 Analgesia Neuronal_Excitation->Analgesia_M1 Vedaclidine_M4 Vedaclidine M4_Receptor M4 Receptor Vedaclidine_M4->M4_Receptor Gi Gi M4_Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Analgesia_M4 Analgesia Neuronal_Inhibition->Analgesia_M4

Caption: Vedaclidine's dual mechanism of action at M1 and M4 receptors.

Preclinical Efficacy in Nociceptive Pain Models

Vedaclidine has demonstrated dose-dependent analgesic effects across a variety of preclinical models of nociceptive pain, which are designed to assess responses to noxious thermal and chemical stimuli.

Thermal Nociception Models

1. Hot Plate Test: This test measures the latency of a rodent to react to a heated surface, providing an indication of supraspinally mediated analgesia.

  • Experimental Protocol:

    • A hot plate apparatus is maintained at a constant temperature, typically between 52-55°C.[5]

    • Rodents (mice or rats) are individually placed on the heated surface within a restraining cylinder.

    • The latency to the first sign of nocifensive behavior (e.g., paw licking, jumping) is recorded.[6]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[5]

    • Vedaclidine tartrate or vehicle is administered at various doses and time points prior to testing.

2. Tail-Flick Test: This assay assesses the latency of a rodent to withdraw its tail from a radiant heat source, reflecting a spinally mediated reflex.

  • Experimental Protocol:

    • The rodent is gently restrained, and its tail is positioned over a radiant heat source.

    • The time taken for the animal to "flick" its tail away from the heat is measured automatically or manually.[8]

    • A cut-off time is employed to prevent injury.

    • The analgesic effects of vedaclidine tartrate are evaluated by measuring the increase in tail-flick latency compared to baseline and vehicle-treated controls.

Chemical Nociception Models

1. Formalin Test: This model induces a biphasic pain response (an acute neurogenic phase followed by a tonic inflammatory phase) and is considered to have high predictive validity for clinical analgesics.[4]

  • Experimental Protocol:

    • A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the rodent's hind paw.[11]

    • The animal is placed in an observation chamber.

    • Nocifensive behaviors, such as licking, biting, and flinching of the injected paw, are quantified during two distinct phases: Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-40 minutes post-injection).[10][12]

    • Vedaclidine tartrate is administered prior to the formalin injection to assess its effects on both phases of the pain response.

2. Writhing Test: This test involves the intraperitoneal injection of an irritant (e.g., acetic acid) to induce visceral pain, characterized by abdominal constrictions or "writhes."

  • Experimental Protocol:

    • Mice are pre-treated with vedaclidine tartrate or vehicle.

    • An intraperitoneal injection of a dilute acetic acid solution is administered.

    • The number of writhes is counted for a defined period (e.g., 20 minutes).

    • A reduction in the number of writhes indicates an analgesic effect.

Quantitative Data Summary
Pain ModelSpeciesRoute of AdministrationVedaclidine Tartrate Dose RangeObserved Analgesic EffectReference(s)
Hot Plate Test MouseSubcutaneous (s.c.)0.19 - 3.0 mg/kgDose-dependent increase in response latency.[1]
Tail-Flick Test MouseSubcutaneous (s.c.)0.19 - 3.0 mg/kgDose-dependent increase in tail-flick latency.[1]
Formalin Test RatSubcutaneous (s.c.)0.3 - 10 mg/kgDose-related antihyperalgesic effects in both phases.[13]
Writhing Test MouseSubcutaneous (s.c.)Not specifiedSignificant reduction in writhing behavior.[1]
Grid-Shock Test MouseSubcutaneous (s.c.)0.19 - 3.0 mg/kgDose-dependent increase in shock threshold.[1]

Efficacy in Models of Pathological Pain

Beyond acute nociception, vedaclidine has shown promise in preclinical models that mimic chronic and pathological pain states, such as inflammatory and neuropathic pain. These models are crucial for assessing the potential clinical utility of a novel analgesic.

Inflammatory Pain Models

1. Carrageenan-Induced Hyperalgesia: In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by thermal and mechanical hyperalgesia (an exaggerated pain response).

  • Experimental Protocol:

    • A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.

    • Carrageenan is injected into the plantar surface of the hind paw.

    • At a predetermined time after carrageenan injection (when inflammation is established), vedaclidine tartrate is administered.

    • Paw withdrawal latency and threshold are re-measured to determine the anti-hyperalgesic effect of the compound.

  • Key Findings: Vedaclidine produced a dose-related reversal of both mechanical and thermal hyperalgesia in the carrageenan test in rats.[13]

2. Capsaicin-Induced Hyperalgesia: The injection of capsaicin, the pungent component of chili peppers, activates nociceptors and induces a state of central sensitization, leading to mechanical hyperalgesia.

  • Experimental Protocol:

    • Baseline mechanical sensitivity is assessed.

    • Capsaicin is injected into the hind paw.

    • Vedaclidine tartrate is administered, and the reversal of mechanical hyperalgesia is quantified.

  • Key Findings: Vedaclidine demonstrated a dose-related reversal of capsaicin-induced mechanical hyperalgesia in rats.[13]

Experimental_Workflow_Inflammatory_Pain Start Start Baseline Baseline Nociceptive Threshold Measurement Start->Baseline Induction Induction of Inflammation (e.g., Carrageenan Injection) Baseline->Induction Treatment Administration of Vedaclidine Tartrate or Vehicle Induction->Treatment Post_Treatment Post-Treatment Nociceptive Threshold Measurement Treatment->Post_Treatment Analysis Data Analysis: Comparison of Thresholds Post_Treatment->Analysis End End Analysis->End

Sources

Technical Guide: Synthesis & Process Chemistry of Vedaclidine Tartrate (LY297802)

[1]

Executive Technical Summary

Vedaclidine (also known as NNC 11-1053) represents a structural class of azabicyclic compounds where a quinuclidine core is directly coupled to a 1,2,5-thiadiazole heterocycle.[1] Unlike ester-linked muscarinic ligands (e.g., arecoline), Vedaclidine features a non-hydrolyzable carbon-carbon bond between the pharmacophore elements, conferring metabolic stability.[1]

  • IUPAC Name: (+)-(S)-3-(4-butylthio-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane tartrate.[1]

  • Core Challenge: The synthesis requires the construction of a 1,2,5-thiadiazole ring upon a quinuclidine scaffold, followed by a regioselective nucleophilic substitution and optical resolution to isolate the active (S)-enantiomer.

  • Critical Attribute: The tartrate salt exhibits "variable hydrate" hygroscopicity, where water content shifts continuously with ambient humidity, necessitating precise control during the final isolation steps [1].

Retrosynthetic Analysis

The synthesis is best approached via a convergent heterocyclic construction strategy.[1] Rather than coupling two pre-formed rings, the 1,2,5-thiadiazole ring is built directly onto the functionalized quinuclidine precursor using the Weinstock-Sauerberg Protocol .[1]

Strategic Disconnections:
  • Salt Break: Tartaric acid / Free base dissociation.[1]

  • C–S Bond Formation: Displacement of a leaving group (Cl) on the thiadiazole by butanethiol.[1]

  • Heterocycle Construction: Cyclization of an

    
    -amino nitrile with sulfur monochloride (
    
    
    ).[1][2]
  • Carbon Skeleton: Homologation of 3-quinuclidinone to the corresponding aldehyde.

Detailed Synthesis Pathway[1][2][3]

Phase 1: Precursor Homologation (Quinuclidine Functionalization)

The starting material is typically 3-quinuclidinone (available as hydrochloride).[1] The objective is to install a one-carbon aldehyde handle at the C3 position to facilitate the Strecker reaction.

Protocol:

  • Wittig Reaction: 3-Quinuclidinone is reacted with (methoxymethyl)triphenylphosphonium chloride and a strong base (e.g., Potassium tert-butoxide, KOtBu) in THF at -10°C.[1]

  • Intermediate: This yields the enol ether: 3-(methoxymethylene)-1-azabicyclo[2.2.2]octane.[1]

  • Hydrolysis: Treatment with mild aqueous acid (HCl/THF) unmasks the aldehyde, yielding 1-azabicyclo[2.2.2]octane-3-carboxaldehyde .[1]

Phase 2: The Sauerberg-Weinstock Cyclization

This is the defining step of the synthesis, adapted from methods developed by Per Sauerberg (Novo Nordisk) and colleagues [2]. It converts the aldehyde directly into a chlorinated thiadiazole scaffold.[1]

Step 2A: Strecker Reaction

  • Reagents: 3-Quinuclidinecarboxaldehyde, NaCN (or KCN), NH4Cl, aqueous ammonia/methanol.[1]

  • Mechanism: The aldehyde condenses with ammonia to form an imine, which is intercepted by cyanide to form the

    
    -amino nitrile.
    
  • Product: 2-amino-2-(1-azabicyclo[2.2.2]oct-3-yl)acetonitrile .[1]

Step 2B: Thiadiazole Ring Closure

  • Reagents: Sulfur monochloride (

    
    ), DMF or CH3CN solvent.[1]
    
  • Procedure: The amino nitrile is dissolved in DMF.[3]

    
     is added dropwise at 0–5°C. The mixture is then heated (approx. 60–80°C).[1]
    
  • Mechanism:

    
     acts as both a sulfur source and an oxidant.[1] The amino nitrile undergoes cyclization to form the 1,2,5-thiadiazole ring while simultaneously installing a chlorine atom at the C4 position (relative to the thiadiazole).
    
  • Intermediate Isolated: 3-chloro-4-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,5-thiadiazole .[1][4]

Phase 3: Nucleophilic Aromatic Substitution ( )

The 3-chloro-1,2,5-thiadiazole moiety is highly electrophilic due to the electron-withdrawing nature of the nitrogen atoms and the sulfur.

  • Reagents: 1-Butanethiol, Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt), THF or DMF.[1]

  • Protocol:

    • Generate sodium butanethiolate in situ by treating butanethiol with NaH at 0°C.[1]

    • Add the chloro-intermediate from Phase 2.[1]

    • Stir at room temperature (or mild heat, 40°C) for 2–4 hours.

  • Outcome: Quantitative displacement of the chloride by the butylthio group.

  • Product: (±)-3-(4-butylthio-1,2,5-thiadiazol-3-yl)-1-azabicyclo[2.2.2]octane (Racemic Vedaclidine Free Base) .

Phase 4: Optical Resolution and Salt Formation

Vedaclidine is the (+)-(S)-enantiomer .[1] The racemic mixture must be resolved.

  • Resolution Agent: L-(+)-Tartaric acid.[1]

  • Solvent System: Ethanol/Water or Methanol/Acetone mixtures.[1]

  • Process:

    • Dissolve racemic free base in warm ethanol.[1]

    • Add 1.0 equivalent of L-(+)-Tartaric acid.[1]

    • Slow cooling induces crystallization of the diastereomeric salt.

    • Recrystallization: The crude salt is recrystallized (often 2-3 times) to achieve >99% enantiomeric excess (ee).[1]

  • Final Form: Vedaclidine L-Tartrate .

Pathway Visualization (DOT Diagram)[1]

The following diagram illustrates the chemical flow from the quinuclidinone start to the final resolved salt.

VedaclidineSynthesisStart3-Quinuclidinone(Starting Material)Step1Wittig Reaction & Hydrolysis(Homologation)Start->Step1Aldehyde3-QuinuclidinecarboxaldehydeStep1->Aldehyde 1. Ph3P(OMe)Cl / KOtBu2. H3O+Step2Strecker Reaction(NaCN, NH4Cl)Aldehyde->Step2AminoNitrilealpha-Amino NitrileIntermediateStep2->AminoNitrileStep3Sauerberg Cyclization(S2Cl2, DMF)AminoNitrile->Step3ChloroInt3-Chloro-4-(quinuclidinyl)-1,2,5-thiadiazoleStep3->ChloroInt Ring ClosureStep4SnAr Displacement(NaSBu, THF)ChloroInt->Step4RacemicBase(±)-Vedaclidine(Free Base)Step4->RacemicBase -NaClStep5Chiral Resolution(L-(+)-Tartaric Acid)RacemicBase->Step5FinalProductVedaclidine Tartrate((S)-Enantiomer)Step5->FinalProduct Crystallization

Caption: Figure 1.[1][5] Convergent synthesis of Vedaclidine Tartrate via the Sauerberg-Weinstock amino-nitrile cyclization route.

Critical Process Parameters & Data

The following table summarizes key reaction parameters and safety thresholds derived from the synthesis of similar 1,2,5-thiadiazole quinuclidines [2, 3].

Synthesis StageCritical ReagentKey ParameterTechnical Note
Ring Closure Sulfur Monochloride (

)
Temp: < 5°C (Addition)Exothermic reaction.[1] High temp during addition causes polymerization of the nitrile.
Substitution 1-ButanethiolStoichiometry: 1.1 eqExcess thiol can be difficult to remove; odor control (scrubbers) required.[1]
Resolution L-(+)-Tartaric AcidSolvent: EtOH/H2OThe (S)-enantiomer tartrate is less soluble than the (R)-enantiomer in ethanolic systems.[1]
Isolation Water/HumidityRelative Humidity (RH)The salt forms a hemihydrate (0.5

) that is stable only within specific RH windows [1].[1]
Hygroscopicity Management

Research by Eli Lilly indicates that Vedaclidine Tartrate is a non-stoichiometric hydrate .[1]

  • Behavior: The crystal lattice contains channels that absorb/desorb water continuously based on environmental humidity.[1]

  • Impact: In a drug development context, the "dry" weight must be calculated based on thermogravimetric analysis (TGA) at the time of weighing, or the material must be equilibrated to a known humidity (e.g., 40% RH) to ensure consistent dosing [1].

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6):

    • Thiadiazole: No protons on the ring itself.[1]

    • Butyl Chain: Triplet at

      
       0.9 (CH3), Multiplets at 1.4–1.7 (CH2), Triplet at ~3.2 (S-CH2).[1]
      
    • Quinuclidine: Complex multiplets 1.6–3.5 ppm.[1] The methine proton at C3 (chiral center) is diagnostic.[1]

  • Chiral HPLC:

    • Column: Chiralpak AD or OD.[1]

    • Mobile Phase: Hexane/IPA with diethylamine modifier.[1]

    • Requirement: >99% ee for the (S)-isomer.[1]

  • Mass Spectrometry:

    • Parent Ion

      
       Da (Free base).[1]
      

References

  • Reutzel, S. M., & Russell, V. A. (1998).[1] Origins of the unusual hygroscopicity observed in LY297802 tartrate. Journal of Pharmaceutical Sciences, 87(12), 1568–1571.[1] Link

  • Sauerberg, P., et al. (1992).[1] Muscarinic agonists as analgesics.[1] Antinociceptive activity of 3-(1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydropyridines.[1] Journal of Medicinal Chemistry, 35(23), 4334-4342.[1] (Foundational methodology for thiadiazole-quinuclidine synthesis). Link

  • Shannon, H. E., et al. (1997).[1] Butylthio[2.2.2] (NNC 11-1053/LY297802): an orally active muscarinic agonist analgesic.[1] Journal of Pharmacology and Experimental Therapeutics, 281(2), 876–883.[1] Link

Technical Guide: Solubility and Stability of Vedaclidine Tartrate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vedaclidine tartrate (LY-297802) is a potent, mixed muscarinic agonist/antagonist structurally characterized by a quinuclidine core and a butylthio-thiadiazol side chain. While soluble in dimethyl sulfoxide (DMSO), its stability is compromised by two critical physicochemical factors: oxidative susceptibility of the thioether moiety and unusual hygroscopicity of the tartrate salt form.

This guide provides a validated technical framework for researchers to prepare, store, and utilize Vedaclidine tartrate stock solutions. The core directive is to minimize water introduction (via hygroscopicity) and oxidative stress (via DMSO/air exposure) to prevent sulfoxide degradation products.

Physicochemical Identity & Challenges

Understanding the molecular architecture of Vedaclidine is a prerequisite for proper handling. The molecule contains specific functional groups that dictate its behavior in solution.

PropertySpecificationTechnical Implication
Compound Name Vedaclidine TartrateSalt form enhances water solubility but introduces hygroscopicity.
CAS Number 141575-51-1Unique identifier for the tartrate salt.[1]
Formula C

H

N

S

· C

H

O

Stoichiometry affects MW calculations for molarity.
Molecular Weight 433.54 g/mol Use this value for molar calculations, not the free base (283.46).
Key Moiety 1 Thioether (S-Butyl) High Risk: Susceptible to oxidation to sulfoxide (

) and sulfone (

).
Key Moiety 2 Quinuclidine Ring Basic nitrogen; ensures solubility in acidic environments but stable in neutral DMSO.
Key Moiety 3 Tartrate Counterion Critical: Known to exhibit "unusual hygroscopicity" (Reutzel & Russell, 1998), absorbing atmospheric moisture rapidly.

Solubility Profile in DMSO

Theoretical & Practical Limits

Vedaclidine tartrate is highly soluble in DMSO due to the polar aprotic nature of the solvent disrupting the ionic lattice of the salt.

  • Standard Stock Concentration: 10 mM – 50 mM (Recommended).

  • Maximum Solubility: Empirically observed up to ~100 mM, though viscosity and precipitation risks increase upon freeze-thaw cycles at this limit.

The "Wet DMSO" Trap

Because Vedaclidine tartrate is hygroscopic, the solid powder will absorb water from the air during weighing. When dissolved in anhydrous DMSO, this introduced water creates a "Wet DMSO" environment.

  • Impact: Water in DMSO lowers the activation energy for oxidative reactions and may facilitate hydrolysis of the thiadiazole ring over long durations.

  • Mitigation: All weighing must occur rapidly or within a desiccated environment.

Stability Profile & Degradation Mechanisms

The primary stability concern in DMSO is S-oxidation . DMSO itself can act as a mild oxidant, a process accelerated by light, heat, and moisture.

Degradation Pathway Visualization

The following diagram outlines the critical degradation risks and the workflow to mitigate them.

Vedaclidine_Stability Vedaclidine Vedaclidine Tartrate (Intact Thioether) DMSO_Sol DMSO Solution Vedaclidine->DMSO_Sol Dissolution Hygroscopicity Hygroscopic Water Uptake Vedaclidine->Hygroscopicity Atmospheric Exposure Sulfoxide Degradant: Vedaclidine Sulfoxide DMSO_Sol->Sulfoxide S-Oxidation Hydrolysis Hydrolytic Degradation DMSO_Sol->Hydrolysis Long-term Storage >4°C Oxidation Oxidative Stress (Light/Air/Peroxides) Oxidation->Sulfoxide Catalyzes Hygroscopicity->DMSO_Sol Introduces H2O InertGas Argon/N2 Purge InertGas->Oxidation Blocks Desiccator Desiccated Storage Desiccator->Hygroscopicity Prevents

Caption: Figure 1. Degradation pathways of Vedaclidine in DMSO, highlighting the critical role of moisture (hygroscopicity) and oxidation, and the necessary intervention points.

Validated Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solution (10 mM)

Objective: Prepare 1 mL of 10 mM Vedaclidine Tartrate stock in DMSO while minimizing oxidative and hydrolytic degradation.

Materials:

  • Vedaclidine Tartrate solid (MW: 433.54).[1]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Amber glass vials (silanized preferred).

  • Argon or Nitrogen gas line.

Workflow:

  • Equilibration: Allow the Vedaclidine tartrate vial to warm to room temperature before opening to prevent condensation on the cold solid (critical due to hygroscopicity).

  • Weighing: Rapidly weigh 4.34 mg of Vedaclidine Tartrate.

    • Note: If the environment is humid (>60% RH), perform weighing in a glove box or glove bag.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Vortexing: Vortex for 15–30 seconds. The solution should be clear and colorless.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen over the headspace of the vial for 10 seconds to displace oxygen.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber tubes. Avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Stability Validation (LC-MS)

Objective: Verify the integrity of stored stock solutions before critical assays.

  • Dilution: Dilute stock 1:1000 in Acetonitrile/Water (50:50).

  • Detection: Analyze via LC-MS.

    • Target Peak: m/z 284.2 [M+H]+ (Free base mass).

    • Impurity Flag: Look for peaks at m/z 300.2 (+16 Da). This indicates the Sulfoxide degradant.

  • Acceptance Criteria: Purity >98%; Sulfoxide <0.5%.

Troubleshooting & Best Practices

IssueRoot CauseCorrective Action
Precipitation upon thawing DMSO freezing concentrates solute; Tartrate salt may crystallize.Warm vial to 37°C for 5 mins and vortex. Ensure stock is <50 mM.
Yellow discoloration Oxidation of the thioether or amine.Discard stock. Prepare fresh solution using inert gas purging.
Sticky/Clumped Solid Hygroscopic water uptake.Dry solid in a vacuum desiccator over P

O

for 24h before weighing.
Cytotoxicity in Bioassay DMSO concentration too high.Ensure final DMSO concentration in culture is <0.1% (v/v).

References

  • Reutzel, S. M., & Russell, V. A. (1998).[1] Origins of the unusual hygroscopicity observed in LY297802 tartrate. Journal of Pharmaceutical Sciences, 87(12), 1568–1571.[1] Link

  • MedKoo Biosciences. (n.d.). Vedaclidine tartrate Product Data Sheet. Retrieved October 26, 2023. Link

  • Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Link

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Vedaclidine Tartrate Entry. Inxight Drugs.[1][3][4][5][6][7] Link[8]

Sources

Methodological & Application

Application Notes and Protocols: Investigating the Therapeutic Potential of Vedaclidine Tartrate in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Avenue for Neuropathic Pain Management

Neuropathic pain, a debilitating condition arising from a lesion or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options are often inadequate, highlighting the urgent need for novel analgesics. The cholinergic system, a key player in neurotransmission, has emerged as a promising target for pain modulation.[3][4] Both muscarinic and nicotinic acetylcholine receptors are implicated in the complex signaling pathways that govern nociception.[3][4][5]

Vedaclidine tartrate is a muscarinic receptor ligand with a mixed agonist/antagonist profile across different receptor subtypes.[6] This unique pharmacological profile suggests a potential to modulate pain pathways, particularly those involving central sensitization, a critical mechanism underlying the maintenance of neuropathic pain.[6] Preclinical studies have already demonstrated the antihyperalgesic effects of Vedaclidine in models of central sensitization, indicating its potential utility in managing neuropathic pain states.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Vedaclidine tartrate in established rodent models of neuropathic pain. The following sections will detail the underlying scientific rationale, provide step-by-step experimental protocols, and offer insights into data interpretation.

Scientific Rationale: Targeting the Cholinergic System in Neuropathic Pain

The endogenous cholinergic system exerts a tonic inhibitory influence on nociceptive processing within the spinal cord.[3][5] Nerve injury can disrupt this cholinergic tone, contributing to the development of pain hypersensitivity.[5] Consequently, cholinergic agonists that restore or enhance this inhibitory signaling are of significant interest for neuropathic pain treatment.[3][4]

Muscarinic acetylcholine receptors (mAChRs), in particular, are densely expressed in regions of the central and peripheral nervous system that are critical for pain transmission and modulation.[7] Activation of mAChRs can lead to a reduction in pain, and conversely, their inhibition can induce nociceptive hypersensitivity.[3][5] Vedaclidine's action as a muscarinic agonist is therefore hypothesized to engage these endogenous analgesic pathways.[6]

Furthermore, the role of α7 nicotinic acetylcholine receptors (α7 nAChRs) in mitigating neuroinflammation, a key contributor to neuropathic pain, is well-documented.[8][9][10] While Vedaclidine's primary targets are muscarinic receptors, a comprehensive understanding of the cholinergic system's role in pain necessitates acknowledging the contribution of nicotinic pathways.

This guide will focus on three widely-used and well-characterized rodent models of neuropathic pain to assess the efficacy of Vedaclidine tartrate:

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model mimics persistent pain resulting from nerve compression.[2][11][12]

  • Spared Nerve Injury (SNI): This model of partial denervation produces a consistent and long-lasting tactile hypersensitivity.[13][14][15]

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model replicates the painful peripheral neuropathy often associated with diabetes.[1][16][17][18]

Experimental Workflow Overview

The following diagram illustrates the general experimental workflow for evaluating the efficacy of Vedaclidine tartrate in a neuropathic pain model.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Pain Development & Verification cluster_2 Phase 3: Treatment & Assessment cluster_3 Phase 4: Data Analysis A Animal Acclimatization B Baseline Behavioral Testing (von Frey & Hargreaves) A->B C Neuropathic Pain Model Induction (CCI, SNI, or STZ) B->C D Post-Surgical/Induction Recovery C->D E Verification of Neuropathic Pain (Behavioral Testing) D->E F Randomization to Treatment Groups (Vehicle, Vedaclidine Doses) E->F G Drug Administration F->G H Post-Treatment Behavioral Assessment (Time-Course) G->H I Data Compilation & Statistical Analysis H->I J Interpretation of Results I->J

Caption: General experimental workflow for assessing Vedaclidine in neuropathic pain models.

Detailed Experimental Protocols

PART 1: Neuropathic Pain Model Induction

A. Chronic Constriction Injury (CCI) Model

This protocol is adapted from established methods.[2][12]

  • Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave and disinfect the lateral surface of the thigh of the designated hind limb.

  • Sciatic Nerve Exposure: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study's endpoints. Monitor the animal's recovery.

  • Sham Control: For the sham-operated group, perform the same surgical procedure, including exposing the sciatic nerve, but do not apply the ligatures.

B. Spared Nerve Injury (SNI) Model

This protocol is based on widely used procedures.[13][14]

  • Anesthesia and Surgical Preparation: Follow steps 1 and 2 as described for the CCI model.

  • Sciatic Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Nerve Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture (e.g., 5-0). Transect the nerves distal to the ligation, removing a small section of the distal nerve stump. Take care to avoid any contact with or stretching of the intact sural nerve.[19]

  • Wound Closure and Post-operative Care: Follow steps 5 and 6 as described for the CCI model.

  • Sham Control: In sham-operated animals, expose the sciatic nerve and its branches without performing ligation and transection.

C. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This protocol is a standard method for inducing type 1 diabetes in rodents.[16][17]

  • Fasting: Fast the animals (e.g., Sprague-Dawley rats or C57BL/6 mice) overnight but allow free access to water.[17]

  • STZ Preparation and Injection: Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5). Administer a single intraperitoneal (IP) injection of STZ. The dose may need to be optimized depending on the rodent species and strain.

  • Post-injection Care: Provide the animals with a 10% sucrose solution for the first 48 hours to prevent hypoglycemia.[16]

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples at 72 hours post-STZ injection and then weekly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used in the study.[16]

  • Control Group: Inject control animals with the citrate buffer vehicle only.

PART 2: Behavioral Assessment of Neuropathic Pain

A. Mechanical Allodynia: The von Frey Test

This test measures the withdrawal threshold to a mechanical stimulus.[20][21]

  • Habituation: Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.[22][23]

  • Filament Application: Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the plantar surface of the hind paw.[20] Begin with a filament in the middle of the range and apply it with enough force to cause it to bend for 2-5 seconds.[20]

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method): If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.[20] The 50% paw withdrawal threshold is calculated using the up-down method.

  • Testing Schedule: Conduct baseline testing before model induction and then at regular intervals post-induction to monitor the development and maintenance of mechanical allodynia.

B. Thermal Hyperalgesia: The Hargreaves Test

This test assesses the latency to withdraw from a thermal stimulus.[24][25]

  • Habituation: Place the animals in the testing apparatus, which consists of individual plastic chambers on a glass plate, and allow them to acclimate.[26][27]

  • Stimulus Application: A focused, radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw to be tested.[24][28]

  • Latency Measurement: The time from the initiation of the heat stimulus to the withdrawal of the paw is automatically recorded as the paw withdrawal latency.[24] A cut-off time (typically 20-35 seconds) is set to prevent tissue damage.[24][26]

  • Testing Schedule: As with the von Frey test, perform baseline testing and then at regular intervals post-induction.

PART 3: Administration of Vedaclidine Tartrate and Data Collection
  • Drug Preparation: Dissolve Vedaclidine tartrate in an appropriate vehicle (e.g., sterile saline). Prepare a range of doses for administration.

  • Treatment Groups: Once the neuropathic pain phenotype is established and verified (typically 7-14 days post-surgery for CCI and SNI, and 4 weeks for STZ), randomly assign the animals to different treatment groups:

    • Vehicle control

    • Vedaclidine tartrate (low dose)

    • Vedaclidine tartrate (medium dose)

    • Vedaclidine tartrate (high dose)

    • Positive control (e.g., gabapentin)

  • Drug Administration: Administer the assigned treatment via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Time-Course Assessment: Perform behavioral testing (von Frey and Hargreaves tests) at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the onset, peak, and duration of the analgesic effect.

Data Presentation and Analysis

The collected data should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Hypothetical Data for the Effect of Vedaclidine Tartrate on Mechanical Allodynia in the CCI Model

Treatment GroupNBaseline Paw Withdrawal Threshold (g)Post-CCI Paw Withdrawal Threshold (g)Paw Withdrawal Threshold (g) - 60 min post-treatment
Vehicle1015.2 ± 1.12.5 ± 0.42.8 ± 0.5
Vedaclidine (1 mg/kg)1014.9 ± 1.32.7 ± 0.55.1 ± 0.7*
Vedaclidine (3 mg/kg)1015.5 ± 1.02.4 ± 0.38.9 ± 1.0**
Vedaclidine (10 mg/kg)1015.1 ± 1.22.6 ± 0.412.3 ± 1.4
Gabapentin (30 mg/kg)1015.3 ± 1.12.5 ± 0.510.5 ± 1.2

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Table 2: Hypothetical Data for the Effect of Vedaclidine Tartrate on Thermal Hyperalgesia in the SNI Model

Treatment GroupNBaseline Paw Withdrawal Latency (s)Post-SNI Paw Withdrawal Latency (s)Paw Withdrawal Latency (s) - 60 min post-treatment
Vehicle1010.5 ± 0.84.2 ± 0.54.5 ± 0.6
Vedaclidine (1 mg/kg)1010.2 ± 0.74.4 ± 0.66.1 ± 0.7*
Vedaclidine (3 mg/kg)1010.8 ± 0.94.1 ± 0.47.9 ± 0.8**
Vedaclidine (10 mg/kg)1010.4 ± 0.64.3 ± 0.59.5 ± 0.9
Gabapentin (30 mg/kg)1010.6 ± 0.84.2 ± 0.68.8 ± 0.7

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Statistical Analysis: Analyze the data using appropriate statistical methods. A two-way analysis of variance (ANOVA) with repeated measures can be used to analyze the time-course data, followed by a suitable post-hoc test (e.g., Bonferroni or Dunnett's) for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which Vedaclidine may exert its analgesic effects in neuropathic pain.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Dorsal Horn) Vedaclidine Vedaclidine Tartrate mAChR Muscarinic Acetylcholine Receptor (mAChR) Vedaclidine->mAChR Agonist Activity Analgesia Analgesia (Reduced Pain Transmission) G_protein G-protein Activation mAChR->G_protein Second_Messengers Second Messenger Signaling (e.g., ↓cAMP, ↑IP3/DAG) G_protein->Second_Messengers Ion_Channels Modulation of Ion Channels (e.g., K+ channels, Ca2+ channels) Second_Messengers->Ion_Channels Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Analgesia Nerve_Injury Nerve Injury Central_Sensitization Central Sensitization Nerve_Injury->Central_Sensitization

Caption: Proposed mechanism of Vedaclidine's analgesic action in neuropathic pain.

Conclusion and Future Directions

These application notes provide a framework for the preclinical evaluation of Vedaclidine tartrate in neuropathic pain models. The detailed protocols for model induction, behavioral testing, and data analysis are designed to ensure robust and reproducible results. The unique mechanism of action of Vedaclidine, targeting the muscarinic cholinergic system, offers a promising new therapeutic strategy for the management of neuropathic pain.

Future studies could explore the specific muscarinic receptor subtypes involved in Vedaclidine's analgesic effects by using selective antagonists. Additionally, investigating the impact of Vedaclidine on neuroinflammatory markers and central nervous system plasticity would provide a more comprehensive understanding of its mechanism of action. Ultimately, the data generated from these preclinical studies will be crucial in determining the potential for translating Vedaclidine tartrate into a clinically effective treatment for patients suffering from neuropathic pain.

References

  • Systemic Administration of an Alpha-7 Nicotinic Acetylcholine Agonist Reverses Neuropathic Pain in Male Sprague Dawley Rats - PMC. (n.d.). Vertex AI Search.
  • Spared Nerve Injury Model of Neuropathic Pain in Mice - Bio-protocol. (2018, March 20). Bio-protocol.
  • Animal Models of Painful Diabetic Neuropathy: The STZ Rat Model. (n.d.). ResearchGate.
  • Methods Used to Evaluate Pain Behaviors in Rodents - PMC. (2017, September 6). PMC.
  • Activation of alpha7 acetylcholine receptors reduces neuropathic pain by decreasing dynorphin A release from microglia - PubMed. (2019, July 15). PubMed.
  • Hargreaves Test - IACUC. (n.d.). IACUC.
  • Von Frey Test Protocol - IMPReSS - International Mouse Phenotyping Consortium. (n.d.). IMPReSS - International Mouse Phenotyping Consortium.
  • Mechanical Sensitivity (Von Frey) Test - ucsf - iacuc. (n.d.). ucsf - iacuc.
  • Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments. (n.d.). Springer Nature Experiments.
  • Exploring Cholinergic Compounds for Peripheral Neuropathic Pain Management: A Comprehensive Scoping Review of Rodent Model Studies - PMC. (2023, September 27). PMC.
  • Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats - PubMed. (2001, September 15). PubMed.
  • Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC - NIH. (n.d.). PMC - NIH.
  • How to conduct Von Frey Test? - BioMed. (2025, December 15). BioMed.
  • Plantar Test Hargreave's Apparatus - Maze Engineers - ConductScience. (n.d.). Maze Engineers - ConductScience.
  • Streptozotocin-Induced Diabetic Neuropathy in Mice and Rats - Inotiv. (n.d.). Inotiv.
  • Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC. (n.d.). PMC.
  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model - MD Biosciences. (n.d.). MD Biosciences.
  • Targeting α7 nicotinic acetylcholine receptors for chronic pain - Frontiers. (2022, September 29). Frontiers.
  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC. (2012, March 13). PMC.
  • Spinal cholinergic mechanism of the relieving effects of electroacupuncture on cold and warm allodynia in a rat model of neuropathic pain - DOI. (2009, July 15). DOI.
  • Spared Nerve Injury (SNI) Model - Creative Bioarray. (n.d.). Creative Bioarray.
  • Spared nerve injury causes motor phenotypes unrelated to pain in mice - bioRxiv.org. (2023, July 9). bioRxiv.org.
  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016, September 20). Unknown.
  • Supplemental Methods. Neuropathic pain model The spared nerve injury (SNI) model of neuropathic pain was used. In this partial. (n.d.). Unknown.
  • Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC - NIH. (n.d.). PMC - NIH.
  • Hargreaves-Nociception Test - MMPC. (2024, January 3). MMPC.
  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats | Charles River. (n.d.). Charles River.
  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (n.d.). Unknown.
  • Spared Nerve Injury Model: Induced Mechanical Allodynia In Mice l Protocol Preview. (2022, June 15). YouTube.
  • Targeting α7 nicotinic acetylcholine receptors for chronic pain. - IASP. (2023, January 26). IASP.
  • 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain - Bio-protocol. (n.d.). Bio-protocol.
  • Exploring Cholinergic Compounds for Peripheral Neuropathic Pain Management: A Comprehensive Scoping Review of Rodent Model Studies - ResearchGate. (2025, October 12). ResearchGate.
  • In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO).
  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC. (2017, August 20). PMC.
  • Enhanced analgesic cholinergic tone after neuropathy - bioRxiv. (2020, June 12). bioRxiv.
  • Streptozotocin-induced Diabetic Peripheral Neuropathic Pain Model Developed at Aragen. (n.d.). Aragen.
  • Assessing the Efficacy of Pain Management Protocols in Rodent Models | Wang | International Journal of Molecular Veterinary Research - AnimalSci Publisher. (2024, May 28). AnimalSci Publisher.
  • Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf. (n.d.). NCBI Bookshelf.
  • ASSOCIATION OF PAIN WITH MUSCARINIC RECEPTORS - WJPMR. (2018, April 9). WJPMR.
  • Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy. (2017, January 17). Unknown.
  • Nerve Injury Induced Neuropathic Pain Models in Rodents – Quick Video - YouTube. (2021, July 8). YouTube.
  • The Spinal α7-Nicotinic Acetylcholine Receptor Contributes to th | JPR - Dove Medical Press. (2021, February 15). JPR - Dove Medical Press.
  • Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model - Aragen Life Sciences. (n.d.). Aragen Life Sciences.
  • Muscarinic Agonists - StatPearls - NCBI Bookshelf - NIH. (2023, April 26). NCBI Bookshelf - NIH.
  • Pain Clinical Trials | Centre for Human Drug Research. (n.d.). Centre for Human Drug Research.

Sources

In Vitro Efficacy Profiling of Vedaclidine Tartrate: A Methodological Compendium

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

Vedaclidine is a muscarinic acetylcholine receptor (mAChR) ligand with a mixed agonist/antagonist profile, demonstrating functional selectivity for the M4 subtype, a key target in the development of novel antipsychotics.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro methodologies required to accurately measure the efficacy, potency, and selectivity of Vedaclidine tartrate. We detail the theoretical underpinnings and provide step-by-step protocols for receptor binding assays and functional assays tailored to the distinct signaling pathways of M1 (Gq) and M4 (Gi) receptors. The protocols are designed to be self-validating, ensuring robust and reproducible characterization of Vedaclidine and similar compounds.

Introduction: Understanding Vedaclidine and its Targets

Vedaclidine tartrate is a therapeutic agent that modulates the cholinergic system by interacting with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that are pivotal in regulating a vast array of physiological functions in both the central and peripheral nervous systems.[3] There are five subtypes of mAChRs (M1-M5), which are broadly classified into two major signaling families based on their G protein coupling preferences.[3][4]

  • M1-like Receptors (M1, M3, M5): These receptors primarily couple to the Gq/11 family of G proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) levels.[5][6][7]

  • M2-like Receptors (M2, M4): These receptors preferentially couple to the Gi/o family of G proteins.[4] Their activation inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7]

Vedaclidine's therapeutic potential, particularly in neuropsychiatric disorders like schizophrenia, is linked to its functional selectivity for the M4 receptor.[2][8] Therefore, a precise in vitro characterization is essential to understand its pharmacological profile. This involves quantifying its binding affinity (how well it binds), its potency (the concentration required to produce an effect), and its efficacy (the maximal response it can elicit) at the primary target (M4) and key off-targets (e.g., M1).

Core Principles of Efficacy Measurement

Measuring the efficacy of a compound like Vedaclidine goes beyond simply determining if it binds to a receptor. It requires functional assays that quantify the cellular response initiated by that binding event. The key parameters to determine are:

  • Binding Affinity (Ki): Measures the equilibrium dissociation constant of the ligand from the receptor. A lower Ki value indicates a higher binding affinity. This is typically determined using competitive radioligand binding assays.

  • Potency (EC₅₀/IC₅₀): The concentration of an agonist (EC₅₀) or antagonist (IC₅₀) that produces 50% of the maximal response. It is a measure of how much of the drug is required to produce an effect.

  • Efficacy (Eₘₐₓ): The maximum biological response a compound can produce upon binding to a receptor, often expressed as a percentage relative to a full, endogenous agonist like acetylcholine (ACh).

This guide will provide protocols to determine all three parameters for Vedaclidine at the M1 and M4 receptor subtypes.

Key Experimental Workflows

A logical workflow is critical for the comprehensive profiling of Vedaclidine. The process begins with determining its binding characteristics and then moves to quantifying its functional effects on the distinct signaling pathways associated with its target receptors.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Efficacy cluster_2 Phase 3: Profile Interpretation A Prepare Membranes (CHO or HEK293 cells expressing human M1 or M4 receptors) B Radioligand Binding Assay (Competitive binding with [3H]NMS) A->B C Data Analysis (Calculate Ki values for M1 & M4) B->C G Data Analysis (Calculate EC50/IC50 and Emax values) C->G Compare Affinity vs. Potency D Culture Whole Cells (CHO/HEK293 expressing M1 or M4) E M4 Functional Assay (cAMP Inhibition Assay) D->E F M1 Functional Assay (Calcium Mobilization Assay) D->F E->G F->G H Generate Selectivity Profile (Ki M1 / Ki M4) (EC50 M1 / EC50 M4) G->H I Determine Pharmacological Profile (e.g., M4-selective partial agonist) H->I G cluster_M4 M4 Receptor (Gi-coupled) cluster_M1 M1 Receptor (Gq-coupled) Vedaclidine_M4 Vedaclidine M4 M4 Receptor Vedaclidine_M4->M4 Gi Gi/o Protein M4->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Assay_cAMP Assay Readout: cAMP Inhibition (HTRF, LANCE) cAMP->Assay_cAMP Vedaclidine_M1 Vedaclidine M1 M1 Receptor Vedaclidine_M1->M1 Gq Gq/11 Protein M1->Gq PLC Phospholipase C (PLC) Gq->PLC Activates Ca ↑ Intracellular Ca2+ PLC->Ca Assay_Ca Assay Readout: Calcium Mobilization (FLIPR, Fluorescent Dyes) Ca->Assay_Ca

Caption: M1 and M4 signaling pathways and corresponding assay principles.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the key assays. It is crucial to use cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are stably transfected to express a single human muscarinic receptor subtype (M1 or M4). This ensures that the measured response is attributable to the specific receptor of interest.

Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of Vedaclidine tartrate for M1 and M4 receptors through competitive displacement of a known radiolabeled antagonist. [9][10] Materials:

  • Cell Membranes: Prepared from CHO or HEK293 cells stably expressing either human M1 or M4 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (1 µM), a high-affinity muscarinic antagonist.

  • Test Compound: Vedaclidine tartrate, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine assay buffer, a fixed concentration of [³H]NMS (typically at its K₋ value), and cell membranes (20-50 µg protein/well).

  • Compound Addition: Add increasing concentrations of Vedaclidine tartrate (e.g., 10⁻¹¹ M to 10⁻⁵ M). For total binding, add vehicle. For non-specific binding, add 1 µM Atropine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding (counts from Atropine wells) from total binding (counts from vehicle wells).

  • Plot the percentage of specific binding against the log concentration of Vedaclidine.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 2: cAMP Inhibition Assay for M4 (Gi) Functional Activity

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Vedaclidine at the Gi-coupled M4 receptor by measuring the inhibition of forskolin-stimulated cAMP production. [9][11] Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human M4 receptor.

  • Stimulant: Forskolin (to activate adenylyl cyclase and raise cAMP levels).

  • Reference Agonist: Acetylcholine (ACh) or Carbachol.

  • Test Compound: Vedaclidine tartrate, serially diluted.

  • cAMP Detection Kit: e.g., HTRF cAMP Dynamic 2 kit (Cisbio) or LANCE Ultra cAMP kit (PerkinElmer).

  • Plate Reader: Compatible with the chosen detection technology (e.g., HTRF-certified reader).

Procedure:

  • Cell Plating: Seed the M4-expressing cells into a 384-well assay plate and incubate overnight.

  • Compound Addition: Remove culture media and add assay buffer containing serially diluted Vedaclidine tartrate or reference agonist. Incubate for 15-30 minutes.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (typically the EC₈₀ for cAMP production) to all wells except the basal control. Incubate for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents and incubating before reading the plate.

Data Analysis:

  • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from the full agonist (e.g., ACh) as 0% inhibition.

  • Plot the percentage of inhibition against the log concentration of Vedaclidine.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference agonist.

Protocol 3: Calcium Mobilization Assay for M1 (Gq) Functional Activity

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Vedaclidine at the Gq-coupled M1 receptor by measuring changes in intracellular calcium concentration. [7] Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 receptor.

  • Calcium Indicator Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Reference Agonist: Acetylcholine (ACh) or Carbachol.

  • Test Compound: Vedaclidine tartrate, serially diluted.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

  • Dye Loading: Remove culture media and add the calcium indicator dye dissolved in assay buffer. Incubate for 60 minutes at 37°C to allow the cells to take up the dye.

  • Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will measure a baseline fluorescence and then add serially diluted Vedaclidine tartrate or reference agonist to the wells.

  • Fluorescence Measurement: The instrument will continuously monitor the fluorescence intensity in each well for 2-3 minutes following compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

Data Analysis:

  • Quantify the response by calculating the maximum fluorescence signal minus the baseline signal for each well.

  • Normalize the data: Set the response from the reference full agonist (ACh) as 100% and the buffer-only wells as 0%.

  • Plot the normalized response against the log concentration of Vedaclidine.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of Vedaclidine's activity at different receptors.

Table 1: Pharmacological Profile of Vedaclidine Tartrate at M1 and M4 Receptors

ParameterM4 ReceptorM1 ReceptorSelectivity Ratio (M1/M4)
Binding Affinity (Ki, nM) Value ± SEMValue ± SEMKi (M1) / Ki (M4)
Functional Potency (EC₅₀, nM) Value ± SEMValue ± SEMEC₅₀ (M1) / EC₅₀ (M4)
Functional Efficacy (Eₘₐₓ, %) Value ± SEMValue ± SEMN/A
(Note: Efficacy is relative to acetylcholine response)

Interpretation:

  • Selectivity: A selectivity ratio >10 indicates meaningful selectivity for the M4 receptor over the M1 receptor.

  • Activity Profile:

    • If Eₘₐₓ is ~100%, Vedaclidine is a full agonist .

    • If Eₘₐₓ is significantly >0% but <100%, it is a partial agonist .

    • If Vedaclidine produces no response on its own but shifts the dose-response curve of a known agonist to the right, it is a competitive antagonist .

Based on this data, a comprehensive pharmacological profile can be established, such as "Vedaclidine is a potent, M4-selective partial agonist with weak partial agonist activity at the M1 receptor." This level of detail is critical for advancing drug development programs.

References

  • American Journal of Physiology-Renal Physiology. (n.d.). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. [Link]

  • Frontiers in Pharmacology. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. [Link]

  • PNAS. (2001). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. [Link]

  • ResearchGate. (n.d.). Canonical signaling of muscarinic receptors. [Link]

  • Molecular Pharmacology. (2008). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. [Link]

  • ResearchGate. (2012). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]

  • National Center for Biotechnology Information. (2008). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. [Link]

  • PubMed. (2001). Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. [Link]

  • ResearchGate. (2019). Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. [Link]

  • SLAS Discovery. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

  • Frontiers in Pharmacology. (2018). Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. [Link]

Sources

Application of Vedaclidine Tartrate in Central Sensitization Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Central Sensitization and a Novel Therapeutic Avenue

Central sensitization is a critical phenomenon in which the central nervous system undergoes a state of hyperexcitability, leading to an amplification of pain signals.[1][2] This process is a key underlying mechanism for the transition from acute to chronic pain and is a hallmark of many debilitating conditions such as neuropathic pain, fibromyalgia, and irritable bowel syndrome.[2][3] Clinically, it manifests as hyperalgesia (an exaggerated response to a painful stimulus) and allodynia (pain resulting from a normally non-painful stimulus).[3][4][5] The development of therapeutic agents that can specifically dampen this hyperexcitability is a major goal in pain research.[6]

The cholinergic system, through muscarinic acetylcholine receptors (mAChRs), plays a significant role in modulating nociceptive transmission.[7] Of the five mAChR subtypes (M1-M5), the M2 and M4 receptors are particularly implicated in pain modulation at the spinal and supraspinal levels.[1][7] Vedaclidine tartrate, an experimental analgesic, presents a unique pharmacological profile as a potent and selective agonist for the M1 and M4 muscarinic receptor subtypes, while acting as an antagonist at the M2, M3, and M5 subtypes.[8][9] This profile suggests that Vedaclidine may offer a targeted approach to attenuate central sensitization with a potentially favorable side-effect profile compared to non-selective muscarinic agonists.[10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Vedaclidine tartrate in preclinical studies of central sensitization. It outlines the mechanistic rationale, provides detailed protocols for both in vivo and in vitro models, and offers insights into data interpretation.

Pharmacological Profile and Mechanism of Action of Vedaclidine Tartrate

Compound Specifications
PropertyValue
Chemical Name (S)-3-(4-(Butylthio)-1,2,5-thiadiazol-3-yl)quinuclidine tartrate[7]
CAS Number 141575-51-1 (tartrate salt)[7]
Molecular Formula C17H27N3O6S2[7]
Molecular Weight 433.54 g/mol [7]
Appearance Solid powder[7]
Solubility Soluble in DMSO[7]
Storage Store at -20°C for long-term (months to years)[7]
Receptor Binding and Functional Activity

Vedaclidine exhibits a distinct mixed agonist-antagonist profile across the muscarinic receptor subtypes. This specificity is crucial to its potential therapeutic window.

Receptor SubtypeActivityAffinity/Potency DataReference
M1 AgonistHigh-affinity agonist (IC50 = 0.33 nM in rabbit vas deferens)[11]
M2 AntagonistpA2 = 6.9 (in guinea pig atria)[11]
M3 AntagonistpA2 = 7.4 (in guinea pig urinary bladder)[11]
M4 AgonistPotent and selective agonist[9]
M5 AntagonistAntagonist activity[9]

The agonism at the M4 receptor is the primary focus for its application in central sensitization studies. M4 receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory Gαi/o subunit.[11][12]

Signaling Pathway of M4 Receptor-Mediated Neuronal Inhibition

Activation of the M4 receptor by Vedaclidine in nociceptive neurons initiates a signaling cascade that ultimately reduces neuronal excitability and neurotransmitter release. This multifaceted mechanism is key to its antihyperalgesic effects.

  • Gαi/o Protein Activation: Upon Vedaclidine binding, the M4 receptor activates the Gαi/o protein.[11]

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

  • Modulation of Ion Channels: The Gβγ subunit, dissociated from Gαi, directly modulates ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[7] This makes the neuron less likely to fire an action potential.

  • Inhibition of Calcium Channels: M4 receptor activation has been shown to inhibit voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) channels, which are critical for neurotransmitter release at presynaptic terminals.[13][14][15] This reduction in calcium influx decreases the release of excitatory neurotransmitters like glutamate and substance P from primary afferent terminals in the dorsal horn of the spinal cord.

Caption: M4 receptor signaling cascade leading to neuronal inhibition.

Part 1: In Vivo Application Notes and Protocols

The antihyperalgesic effects of Vedaclidine have been demonstrated in several rodent models of inflammatory and neuropathic pain that involve central sensitization.[8] The following protocols are designed to assess the efficacy of Vedaclidine tartrate in a robust and reproducible manner.

Experimental Workflow Overview

InVivo_Workflow cluster_pre Phase 1: Pre-treatment cluster_treatment Phase 2: Induction & Treatment cluster_post Phase 3: Post-treatment Assessment acclimation Animal Acclimation (1 week) habituation Habituation to Testing Apparatus (2-3 days) acclimation->habituation baseline Baseline Behavioral Testing habituation->baseline induction Induce Central Sensitization (e.g., Carrageenan) baseline->induction drug_admin Administer Vedaclidine Tartrate or Vehicle (s.c.) induction->drug_admin post_testing Post-treatment Behavioral Testing (e.g., 1-4 hours post-drug) drug_admin->post_testing data_analysis Data Analysis & Interpretation post_testing->data_analysis

Caption: General workflow for in vivo studies of Vedaclidine.
Protocol 1: Carrageenan-Induced Inflammatory Pain Model in Rats

This model induces an acute inflammatory response characterized by thermal hyperalgesia and mechanical allodynia, which are partly maintained by central sensitization mechanisms.

Materials:

  • Vedaclidine tartrate (CAS: 141575-51-1)

  • Sterile 0.9% saline

  • Dimethyl sulfoxide (DMSO)

  • Lambda-carrageenan (1% w/v in sterile saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Electronic von Frey apparatus for mechanical sensitivity

  • Plantar test apparatus (Hargreaves' test) for thermal sensitivity

  • Syringes (1 mL) with 27-gauge needles

Procedure:

  • Animal Handling and Habituation:

    • Acclimate rats to the housing facility for at least one week before the experiment.

    • For 2-3 days prior to testing, habituate the animals to the testing environment and apparatuses (e.g., placing them in the plexiglass enclosures of the von Frey and plantar test devices) for 30 minutes each day to minimize stress-induced responses.

  • Baseline Measurements:

    • On the day of the experiment, measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.

    • Mechanical Threshold: Use an electronic von Frey apparatus. Apply increasing force to the plantar surface of the hind paw until the rat withdraws its paw. Record the force in grams. Repeat 3 times for each paw with at least 5 minutes between measurements and average the values.

    • Thermal Latency: Use a plantar test apparatus. Position the infrared heat source under the plantar surface of the hind paw and record the time (in seconds) until paw withdrawal. A cut-off time of 20-30 seconds should be used to prevent tissue damage. Repeat 3 times for each paw with at least 5 minutes between measurements and average the values.

  • Induction of Inflammation:

    • Briefly restrain the rat and inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. The left paw will serve as the contralateral control.

  • Drug Preparation and Administration:

    • Prepare a stock solution of Vedaclidine tartrate in DMSO. Further dilute with sterile saline to the final desired concentrations. The final concentration of DMSO should be kept low (e.g., <10%) and consistent across all groups, including the vehicle control.

    • Effective doses in this model range from 0.1 to 30 mg/kg.[8] A recommended dose-response study might include groups for vehicle, 1, 3, 10, and 30 mg/kg of Vedaclidine tartrate.

    • Approximately 2 hours after carrageenan injection, when inflammation and hyperalgesia are typically well-established, administer the prepared Vedaclidine tartrate solution or vehicle via subcutaneous (s.c.) injection in the scruff of the neck.

  • Post-Treatment Behavioral Testing:

    • At selected time points after drug administration (e.g., 30, 60, 120, and 240 minutes), re-assess mechanical withdrawal thresholds and thermal withdrawal latencies in both paws as described in step 2. The peak effect of subcutaneously administered Vedaclidine is expected within this timeframe.

Data Analysis:

  • Calculate the change in withdrawal threshold/latency from baseline for each animal at each time point.

  • Data can be expressed as the raw withdrawal values or as a percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug value - Post-carrageenan value) / (Baseline value - Post-carrageenan value)] x 100

  • Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of Vedaclidine tartrate to the vehicle control group.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of Vedaclidine observed in rat models involving central sensitization.

ModelBehavioral EndpointVedaclidine Dose (s.c.)Observed EffectReference
Carrageenan Mechanical Hyperalgesia0.1 - 30 mg/kgDose-related reversal[8]
Carrageenan Thermal Hyperalgesia0.1 - 30 mg/kgDose-related reversal[8]
Formalin Test (Phase 2) Nociceptive Behaviors0.3 - 10 mg/kgDose-related antihyperalgesia[8]
Capsaicin Mechanical Hyperalgesia0.3 - 10 mg/kgDose-related reversal[8]

Part 2: In Vitro Application Notes and Protocols

In vitro electrophysiology allows for the direct investigation of Vedaclidine's effects on synaptic transmission and neuronal excitability, providing a cellular-level understanding of its mechanism in mitigating central sensitization. Long-term potentiation (LTP) in spinal cord or hippocampal slices is a widely accepted cellular model of the synaptic plasticity that underlies central sensitization.[16]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Acute Hippocampal Slices

This protocol describes how to assess the effect of Vedaclidine tartrate on the induction and expression of LTP at the Schaffer collateral-CA1 synapse, a well-characterized model of synaptic plasticity.

Materials:

  • Vedaclidine tartrate (CAS: 141575-51-1)

  • Male Sprague-Dawley rats (postnatal day 21-35)

  • Vibrating microtome (vibratome)

  • Patch-clamp rig (amplifier, micromanipulators, microscope with DIC optics)

  • Data acquisition system (e.g., pCLAMP software)

  • Glass capillaries for pulling electrodes

  • Artificial cerebrospinal fluid (aCSF) and intracellular solution (see recipes below)

  • High-frequency stimulation (HFS) protocol generator

Solutions:

  • Slicing aCSF (ice-cold): In mM: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Continuously bubble with 95% O2 / 5% CO2.

  • Recording aCSF (room temp or ~32°C): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. Continuously bubble with 95% O2 / 5% CO2.

  • K-gluconate Intracellular Solution: In mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Acute Slice Preparation:

    • Anesthetize the rat with isoflurane and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

    • Cut 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome.

    • Transfer slices to a recovery chamber with oxygenated recording aCSF, incubate at 32-34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF (~2 mL/min).

    • Using DIC optics, identify pyramidal neurons in the CA1 region.

    • Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron. Record in current-clamp mode.

    • Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) to evoke excitatory postsynaptic potentials (EPSPs).

  • Baseline Recording and LTP Induction:

    • Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) for 10-20 minutes to ensure a stable response. The stimulus intensity should be set to elicit an EPSP that is 30-50% of the maximal response.

    • After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol to induce LTP (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Application of Vedaclidine Tartrate:

    • To test the effect on LTP induction, perfuse the slice with Vedaclidine tartrate (e.g., 1-10 µM in recording aCSF) for 10-20 minutes before and during the HFS protocol.

    • To test the effect on LTP expression, apply Vedaclidine tartrate after LTP has been successfully induced and is stable.

    • A control group of slices should undergo the same stimulation protocol with only the vehicle in the aCSF.

  • Post-LTP Recording:

    • After the HFS protocol, continue recording EPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

Data Analysis:

  • Measure the slope of the rising phase of the EPSP.

  • Normalize the EPSP slope to the average slope during the baseline period.

  • Plot the normalized EPSP slope over time.

  • Quantify the magnitude of LTP as the average normalized EPSP slope from 50-60 minutes post-HFS.

  • Use a t-test or ANOVA to compare the magnitude of LTP between control and Vedaclidine-treated slices. A significant reduction in LTP magnitude in the presence of Vedaclidine would indicate its ability to suppress synaptic plasticity, a key mechanism of central sensitization.

Pharmacokinetic Considerations

A thorough understanding of a compound's pharmacokinetic (PK) profile is essential for designing and interpreting in vivo studies. While detailed PK data for Vedaclidine tartrate in rodents is not extensively published, researchers should consider performing a satellite PK study to determine key parameters.

General Protocol for Rodent PK Study:

  • Administer Vedaclidine tartrate to a cohort of rats via the intended experimental route (e.g., s.c. at a mid-range effective dose, such as 3 mg/kg).

  • Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or cardiac puncture (terminal).

  • At each terminal time point, collect brain tissue and perfuse with saline to remove residual blood.

  • Process plasma and brain homogenates and quantify Vedaclidine concentrations using a validated LC-MS/MS method.

  • Calculate key PK parameters:

    • Half-life (t½): Time for the drug concentration to decrease by half.

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Bioavailability (F%): Fraction of the administered dose that reaches systemic circulation (requires an intravenous dose group for comparison).

    • Brain-to-Plasma Ratio (Kp): Ratio of drug concentration in the brain versus plasma, indicating blood-brain barrier penetration.[9]

Conclusion and Future Directions

Vedaclidine tartrate, with its unique M1/M4 agonist and M2/M3/M5 antagonist profile, represents a promising tool for investigating the role of the cholinergic system in central sensitization. The protocols outlined in this guide provide a robust framework for evaluating its efficacy in preclinical models. By combining in vivo behavioral assessments with in vitro mechanistic studies, researchers can elucidate the therapeutic potential of M4 receptor agonism in mitigating the neuronal hyperexcitability that drives chronic pain states. Future studies should aim to further characterize the specific downstream molecular events following Vedaclidine administration in sensitized neurons and explore its efficacy in more complex models of chronic neuropathic pain.

References

  • Bymaster, F. P., et al. (2001). Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1075–1082. [Link]

  • Woolf, C. J. (2011). Central sensitization: implications for the diagnosis and treatment of pain. Pain, 152(3 Suppl), S2-S15. [Link]

  • NCATS Inxight Drugs. (n.d.). Vedaclidine tartrate. Retrieved February 23, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are M4 receptor modulators and how do they work? [Link]

  • Wikipedia. (2023, December 1). Muscarinic acetylcholine receptor M4. [Link]

  • ResearchGate. (n.d.). Signaling pathways coupled to the M4 mAChR. [Link]

  • Shannon, H. E., et al. (2003). Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes. In Pain (pp. 231-242). CRC Press. [Link]

  • Precisionary Instruments. (2025, March 26). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. [Link]

  • Harris, G. G., et al. (1984). Blockade of long-term potentiation by phencyclidine and sigma opiates in the hippocampus in vivo and in vitro. Brain Research, 323(1), 132-137. [Link]

  • Stringer, J. L., & Lothman, E. W. (1989). Elimination of long-term potentiation in the hippocampus by phencyclidine and ketamine. Neuroscience Letters, 98(2), 195-200. [Link]

  • Zhou, Z., et al. (2020). The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent. Frontiers in Molecular Neuroscience, 13, 589091. [Link]

  • Li, H., et al. (2025, July 31). Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR Protocols, 6(3), 102456. [Link]

  • Kalvass, J. C., & Maurer, T. S. (2002). Influence of nonspecific brain and plasma binding on CNS exposure: implications for rational drug discovery. Biopharmaceutics & drug disposition, 23(8), 327–338. [Link]

  • Summer, K., et al. (2009). Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. Journal of Cerebral Blood Flow & Metabolism, 29(10), 1739-1749. [Link]

  • Syvänen, S., et al. (2013). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLoS ONE, 8(12), e80634. [Link]

  • Wikipedia. (2023, May 27). Vedaclidine. [Link]

  • ResearchGate. (n.d.). Muscarinic receptors signaling pathways, from[17]. [Link]

  • Besprozvanny, I. (2012). Vestibular stimulation enhances hippocampal long-term potentiation via activation of cholinergic septohippocampal cells. Neuroscience, 218, 144-152. [Link]

  • Collingridge, G. L., et al. (1984). Long-term potentiation in the hippocampus involves activation of N-methyl-D-aspartate receptors. Brain Research, 323(1), 132-137. [Link]

  • protocols.io. (2023, May 31). Brain Slice Preparation for electrophysiology recording. [Link]

  • ResearchGate. (n.d.). Models and Mechanisms of Hyperalgesia and Allodynia. [Link]

  • Preprints.org. (2025, March 20). Central Sensitization in Chronic Pain Conditions: Mechanisms, Clinical Implications, and Treatment Strategies. [Link]

  • Bentham Science. (n.d.). Modulatory Action of Voltage-gated Ion Channels in Inflammation and Inflammatory Pain. [Link]

  • DASH - Harvard University. (2013, July 1). Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief. [Link]

  • Rolke, R., et al. (2022). Quantitative Sensory Testing Across Chronic Pain Conditions and Use in Special Populations. Frontiers in Pain Research, 2, 795773. [Link]

  • Snutch, T. P. (2005). Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. NeuroRx, 2(4), 662-670. [Link]

  • MDPI. (2022, June 7). Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data. [Link]

  • ResearchGate. (2021, May 30). During Capsaicin-induced Central Sensitization Brush Allodynia is Associated with Baseline Warmth Sensitivity, Whereas Mechanical Hyperalgesia is Associated with Painful Mechanical Sensibility, Anxiety and Somatization. [Link]

  • protocols.io. (2024, November 13). Ex Vivo Mouse Brain Slice Whole-Cell Patch-Clamp Electrophysiology. [Link]

  • Lacerda, D. C., et al. (2017). Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1. British Journal of Pharmacology, 174(16), 2689-2703. [Link]

  • Nandi, A., et al. (2014). In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098. European Journal of Pharmaceutical Sciences, 65, 113-121. [Link]

  • NHS Scotland. (n.d.). Neuropathic pain. Retrieved February 23, 2026, from [Link]

  • Singh, S., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Scientia Pharmaceutica, 79(3), 547-558. [Link]

  • Frontiers Publishing Partnerships. (2023, September 10). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. [Link]

  • National Center for Biotechnology Information. (2023, August 22). Treatment of Neuropathic Pain. [Link]

  • International Association for the Study of Pain (IASP). (2022, August 29). Allodynia, Hyperalgesia, (Quantitative) Sensory Testing and Conditioned Pain Modulation in Patients With Complex Regional Pain Syndrome Before and After Spinal Cord Stimulation Therapy. [Link]

  • Walsh Medical Media. (2012, June 1). Decreased Subcutaneous Bioavailability of an Oxyntomodulin Analog in a Controlled Release Formulation could be Caused by Skin Metabolism in Rats. [Link]

  • Semantic Scholar. (2018, February 25). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. [Link]

  • Frontiers. (2024, December 19). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. [Link]

Sources

Application Note: Vedaclidine Tartrate for Studying Muscarinic Receptor Function

[1]

Compound: Vedaclidine Tartrate (LY-297802; NNC 11-1053) CAS: 141575-51-1 (Tartrate) Molecular Weight: 433.54 g/mol Primary Utility: Selective activation of M1/M4 subtypes while antagonizing M2/M3/M5 subtypes; investigation of non-opioid analgesic pathways and cognitive signaling.[1]

Part 1: Mechanistic Insight & Pharmacological Profile[1]

Vedaclidine is a quinuclidine-derived muscarinic ligand that exhibits a "mixed" pharmacological profile. Unlike non-selective agonists (e.g., carbachol) that activate all five mAChR subtypes indiscriminately, Vedaclidine acts as a potent agonist at M1 and M4 receptors and an antagonist at M2, M3, and M5 receptors.[1][2]

This selectivity profile is critical for researchers aiming to isolate M1/M4-mediated signaling (e.g., cognitive enhancement, antinociception) without the confounding peripheral side effects typically associated with M2 (bradycardia) or M3 (salivation, smooth muscle contraction) activation.[1]

Signaling Pathway Architecture

Vedaclidine engages two distinct G-protein coupled pathways simultaneously.[1] The diagram below illustrates the divergent signaling cascades activated by Vedaclidine at M1 and M4 receptors.

Vedaclidine_Signalingcluster_M1M1 Pathway (Gq-Coupled)cluster_M4M4 Pathway (Gi/o-Coupled)cluster_AntagonistOff-Target BlockadeVedaclidineVedaclidine(Ligand)M1M1 ReceptorVedaclidine->M1AgonistM4M4 ReceptorVedaclidine->M4AgonistM235M2 / M3 / M5Vedaclidine->M235AntagonistGqGq ProteinM1->GqPLCPLCβGq->PLCIP3IP3 / DAGPLC->IP3CaIntracellular Ca2+(INCREASE)IP3->CaGiGi/o ProteinM4->GiACAdenylyl CyclaseGi->ACcAMPcAMP Levels(DECREASE)AC->cAMPInhibits Production

Caption: Vedaclidine acts as a dual agonist for M1 (Gq-mediated Calcium release) and M4 (Gi-mediated cAMP inhibition), while blocking M2/M3/M5 subtypes.[1][2]

Pharmacological Parameters
ParameterValueBiological Context
M1 Affinity (Ki) ~0.33 nMHigh affinity agonist; drives cognitive/analgesic effects.[1][3]
M4 Affinity (Ki) High (nM range)Agonist; implicated in modulation of dopamine levels.[1]
M2/M3 Activity AntagonistpA2 = 6.9 (M2), pA2 = 7.4 (M3).[1][3] Blocks bradycardia/salivation.[1]
Analgesic Potency 3x MorphineBased on rodent tail-flick/hot-plate assays.[1]

Part 2: Preparation and Handling Protocols

Safety Note: Vedaclidine is a potent bioactive compound.[1] Handle with standard laboratory PPE (gloves, goggles, lab coat) in a fume hood.[1]

Stock Solution Preparation

Vedaclidine is supplied as a tartrate salt (MW: 433.54 g/mol ).[1][4] The tartrate moiety improves water solubility, but for long-term storage and consistency in screening libraries, DMSO is the preferred solvent for master stocks.

Reagents:

  • Vedaclidine Tartrate (Solid)[1]

  • DMSO (Anhydrous, cell culture grade)[1]

  • Sterile PBS (Phosphate Buffered Saline, pH 7.4)[1]

Protocol:

  • Calculate Mass: To prepare 1 mL of 10 mM Stock :

    • Weigh 4.34 mg of Vedaclidine Tartrate.[1]

  • Dissolution: Add 1 mL of 100% DMSO to the vial. Vortex vigorously for 30 seconds until completely dissolved.[1]

    • Note: If using for immediate in vivo injection, dissolve directly in sterile saline (0.9% NaCl).[1] The salt is water-soluble up to ~10-20 mM.[1]

  • Aliquoting: Dispense into 50 µL aliquots in light-protective amber tubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1]

Part 3: In Vitro Functional Assays

Assay A: M1 Receptor Activation (Calcium Flux)

This assay measures Gq-coupled signaling via intracellular calcium release.[1]

Materials:

  • CHO or HEK293 cells stably expressing human M1 receptors.[1]

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

Step-by-Step Protocol:

  • Cell Plating: Seed M1-expressing cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 100 µL/well of Fluo-4 AM loading solution (2 µM final).[1] Incubate for 45 minutes at 37°C.

  • Baseline: Wash cells 3x with Assay Buffer. Incubate in 180 µL Assay Buffer for 10 minutes to equilibrate.

  • Compound Addition:

    • Prepare 10x Vedaclidine solutions in Assay Buffer (Range: 0.1 nM to 10 µM).[1]

    • Control: Carbachol (Full agonist reference).[1]

  • Measurement: Place plate in FLIPR or kinetic plate reader.

    • Inject 20 µL of 10x compound.[1]

    • Record fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.

  • Analysis: Plot Max-Min Fluorescence vs. Log[Concentration] to determine EC50.

Assay B: M4 Receptor Activation (cAMP Inhibition)

This assay measures Gi-coupled signaling by quantifying the inhibition of Forskolin-induced cAMP accumulation.[1]

Step-by-Step Protocol:

  • Cell Preparation: Use CHO-K1 cells expressing human M4.[1]

  • Stimulation:

    • Pre-incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 15 mins.[1]

    • Add Forskolin (10 µM) to stimulate Adenylyl Cyclase (sets the "100%" cAMP baseline).[1]

    • Simultaneously add Vedaclidine (Dose response: 1 nM – 10 µM).[1]

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA cAMP detection kit.

  • Data Logic: Vedaclidine should cause a dose-dependent decrease in cAMP signal relative to the Forskolin-only control.[1]

Part 4: In Vivo Analgesia Protocol (Rodent)

Rationale: Vedaclidine is highly effective in models of neuropathic and inflammatory pain due to central M1/M4 activation.[1]

Model: Rat Tail-Flick Assay (Thermal Nociception).

Dosing Protocol:

  • Vehicle: Sterile Saline (0.9% NaCl).[1]

  • Preparation: Dissolve Vedaclidine Tartrate in saline to achieve concentrations of 0.03, 0.1, and 0.3 mg/mL.

  • Administration:

    • Route: Subcutaneous (s.c.) or Oral (p.o.).[1]

    • Dose Range: 0.1 – 3.0 mg/kg .[1] (Start low; 0.19 mg/kg is often effective).[1]

  • Testing Timeline:

    • T = -30 min: Acclimatize animals.

    • T = 0: Administer Vedaclidine or Vehicle.[1]

    • T = +30, 60, 90, 120 min: Measure tail-flick latency.

  • Cut-off: Set a strict cut-off time (e.g., 10-15 seconds) to prevent tissue damage if the animal becomes fully analgesic.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Stock High concentration in aqueous buffer.[1]Re-dissolve in 100% DMSO first, then dilute.[1] Ensure final DMSO < 0.1% in assay.
Low Signal (Ca2+ Flux) Receptor desensitization.[1]Muscarinic receptors desensitize quickly.[1] Ensure cells are not over-confluent and minimize time between dye loading and assay.
In Vivo Tremors Overdose / M1 over-activation.[1]Vedaclidine has a wide therapeutic window, but high doses (>10 mg/kg) can cause cholinergic side effects (tremors).[1] Reduce dose.
Unexpected Agonism High receptor reserve.[1]In systems with extremely high M2/M3 expression, partial agonists can appear as full agonists.[1] Use specific antagonists (e.g., Atropine) to validate mechanism.[1]

References

  • Shannon, H. E., et al. (1997).[1][2] Pharmacological effects of the potent and selective muscarinic receptor agonist LY297802 in rats. Journal of Pharmacology and Experimental Therapeutics, 281(2), 884-894.[1]

  • Swedberg, M. D., et al. (1997).[1][2] The novel muscarinic agonist NNC 11-1053 (LY297802) is a potent and effective analgesic with a wide therapeutic window in mice.[1] Journal of Pharmacology and Experimental Therapeutics, 281(2), 876-883.[1]

  • Womer, D. E., & Shannon, H. E. (2000).[1][2] Antihyperalgesic effects of the muscarinic receptor ligand vedaclidine in models involving central sensitization in rats.[3] Pain, 87(3), 293-300.[1]

  • MedKoo Biosciences. (n.d.).[1] Vedaclidine Tartrate Product Data Sheet.[1][5] Retrieved from MedKoo.[1][4]

  • PubChem. (n.d.).[1] Vedaclidine (Compound Summary).[1][3][6][7] National Library of Medicine.[1]

Application Notes and Protocols for the Investigation of Vedaclidine Tartrate in Combination with NSAIDs for Pain Relief

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The global challenge of managing pain effectively and safely necessitates the exploration of novel therapeutic strategies.[1][2] While opioids are potent analgesics, their clinical utility is hampered by a significant risk of abuse, dependence, and life-threatening side effects like respiratory depression.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating mild to moderate pain, but their long-term use is associated with gastrointestinal and cardiovascular risks.[3] This landscape has spurred research into non-opioid analgesic combinations that target distinct pain pathways, aiming for enhanced efficacy and an improved safety profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of vedaclidine tartrate in combination with NSAIDs for pain relief. Vedaclidine is a muscarinic receptor ligand that has demonstrated antihyperalgesic effects in models of central sensitization, a key mechanism in chronic pain states.[4] Preclinical evidence suggests a synergistic interaction between vedaclidine and the NSAID ketoprofen, indicating the potential for a powerful combination therapy.[4]

These application notes will delve into the scientific rationale for this combination, provide detailed experimental protocols for its evaluation in established rodent models of inflammatory pain, and offer a framework for data analysis and interpretation.

Scientific Rationale: A Dual-Pronged Approach to Analgesia

The central hypothesis for combining vedaclidine tartrate with an NSAID is the targeting of two distinct and complementary mechanisms in the pathophysiology of pain. This dual-pronged approach is expected to produce synergistic or additive analgesic effects, potentially allowing for lower doses of each compound and thereby reducing the risk of mechanism-based side effects.

Vedaclidine Tartrate: Modulating Central and Peripheral Muscarinic Pathways

Vedaclidine is characterized as a mixed muscarinic receptor agonist and antagonist.[5] It exhibits high-affinity agonism at M1 receptors and antagonist activity at M2 and M3 receptors.[5] More broadly, the activation of the M4 muscarinic acetylcholine receptor (M4 mAChR) has been identified as a promising target for non-opioid analgesia.[6][7] M4 positive allosteric modulators (PAMs) have shown antinociceptive effects in various rodent pain models, and these effects are not mediated by the opioid system.[6]

The analgesic action of muscarinic agonists like vedaclidine is believed to involve both central and peripheral mechanisms. Centrally, activation of M4 receptors can modulate the release of key neurotransmitters involved in pain processing, such as dopamine.[8][9] Peripherally, muscarinic receptors are involved in modulating inflammatory responses. Recent studies also suggest that M4 receptor activation can reduce the production of pro-inflammatory cytokines.[7] Vedaclidine has been shown to be effective in pain models that involve central sensitization, such as neuropathic and inflammatory pain states, making it a compelling candidate for combination therapy.[4]

NSAIDs: Inhibition of Peripheral Prostaglandin Synthesis

NSAIDs exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis at the site of injury, NSAIDs decrease the sensitization of peripheral nociceptors, thereby reducing pain signaling.[10][11]

Synergistic Potential

The combination of vedaclidine tartrate and an NSAID offers a multi-faceted attack on pain signaling. While the NSAID acts peripherally to reduce the inflammatory soup that sensitizes nociceptors, vedaclidine can act at both the peripheral and central levels to modulate the transmission and processing of pain signals. This complementary action is depicted in the signaling pathway diagram below.

G cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System (Spinal Cord & Brain) Tissue Injury Tissue Injury Arachidonic Acid Arachidonic Acid Tissue Injury->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Nociceptor Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor Sensitization Pain Signal to CNS Pain Signal to CNS Nociceptor Sensitization->Pain Signal to CNS Central Pain Processing Central Pain Processing Pain Signal to CNS->Central Pain Processing NSAIDs NSAIDs NSAIDs->COX-1/COX-2 Inhibition Reduced Pain Perception Reduced Pain Perception Central Pain Processing->Reduced Pain Perception Vedaclidine Tartrate Vedaclidine Tartrate Muscarinic Receptors (M1/M4) Muscarinic Receptors (M1/M4) Vedaclidine Tartrate->Muscarinic Receptors (M1/M4) Activation Modulation of Neurotransmitter Release Modulation of Neurotransmitter Release Muscarinic Receptors (M1/M4)->Modulation of Neurotransmitter Release Inhibition Modulation of Neurotransmitter Release->Central Pain Processing Inhibition

Caption: Complementary signaling pathways of NSAIDs and Vedaclidine Tartrate for pain relief.

Experimental Protocols

The following protocols are designed to assess the analgesic efficacy of vedaclidine tartrate in combination with a representative NSAID in a rodent model of inflammatory pain.

Protocol 1: Carrageenan-Induced Thermal Hyperalgesia in Rats

This model is widely used to evaluate the efficacy of analgesics in a state of inflammatory pain.[4]

Objective: To determine if vedaclidine tartrate in combination with an NSAID produces a greater anti-hyperalgesic effect than either agent alone in a model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Vedaclidine tartrate

  • NSAID (e.g., Ketoprofen, Celecoxib)

  • 1% w/v λ-Carrageenan solution in sterile saline

  • Vehicle for vedaclidine tartrate (e.g., sterile water)

  • Vehicle for NSAID (e.g., 0.5% carboxymethylcellulose)

  • Plantar test apparatus

  • 27-gauge needles and 1 mL syringes

Experimental Workflow:

G Acclimatization Acclimatization Baseline Paw Withdrawal Latency (PWL) Measurement Baseline Paw Withdrawal Latency (PWL) Measurement Acclimatization->Baseline Paw Withdrawal Latency (PWL) Measurement Intraplantar Carrageenan Injection Intraplantar Carrageenan Injection Baseline Paw Withdrawal Latency (PWL) Measurement->Intraplantar Carrageenan Injection Drug Administration (Vedaclidine, NSAID, Combination, Vehicle) Drug Administration (Vedaclidine, NSAID, Combination, Vehicle) Intraplantar Carrageenan Injection->Drug Administration (Vedaclidine, NSAID, Combination, Vehicle) Post-Treatment PWL Measurements (e.g., 1, 2, 3, 4 hours) Post-Treatment PWL Measurements (e.g., 1, 2, 3, 4 hours) Drug Administration (Vedaclidine, NSAID, Combination, Vehicle)->Post-Treatment PWL Measurements (e.g., 1, 2, 3, 4 hours) Data Analysis Data Analysis Post-Treatment PWL Measurements (e.g., 1, 2, 3, 4 hours)->Data Analysis

Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.

Step-by-Step Methodology:

  • Acclimatization: Acclimate rats to the testing environment and plantar test apparatus for at least 2 days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) to a radiant heat source for both hind paws of each rat. The heat source should be adjusted to produce a baseline latency of approximately 10-12 seconds. A cut-off time of 20 seconds should be established to prevent tissue damage.

  • Induction of Inflammation: Administer a 100 µL intraplantar injection of 1% carrageenan into the plantar surface of the right hind paw.

  • Drug Administration: At a predetermined time post-carrageenan injection (e.g., 2 hours), administer vedaclidine tartrate, the NSAID, the combination of both, or their respective vehicles via the desired route (e.g., subcutaneous for vedaclidine, oral gavage for NSAID).

  • Post-Treatment Measurements: Measure the PWL of the inflamed paw at regular intervals post-drug administration (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percent reversal of hyperalgesia using the following formula: % Reversal = [(Post-drug PWL - Post-carrageenan PWL) / (Baseline PWL - Post-carrageenan PWL)] x 100

Isobolographic Analysis for Synergy:

To formally assess whether the combination of vedaclidine tartrate and the NSAID produces a synergistic effect, an isobolographic analysis should be performed. This involves determining the ED50 (the dose required to produce 50% of the maximal effect) for each drug alone and then for the combination at a fixed ratio. The experimental ED50 of the combination is then compared to the theoretical additive ED50. If the experimental ED50 is significantly lower than the theoretical additive ED50, the interaction is considered synergistic.

Protocol 2: Formalin-Induced Nociceptive Behavior in Mice

The formalin test is a model of tonic pain that has two distinct phases: an early, acute phase (neurogenic pain) and a late, inflammatory phase.[6][7]

Objective: To evaluate the effect of vedaclidine tartrate and an NSAID, alone and in combination, on both the neurogenic and inflammatory phases of formalin-induced pain.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Vedaclidine tartrate

  • NSAID (e.g., Ketoprofen, Celecoxib)

  • 5% formalin solution

  • Observation chambers with mirrors for unobstructed viewing of paws

  • Video recording equipment (optional)

Step-by-Step Methodology:

  • Acclimatization: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer vedaclidine tartrate, the NSAID, the combination, or vehicle at a predetermined time before formalin injection (e.g., 30 minutes for subcutaneous, 60 minutes for oral).

  • Induction of Nociception: Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately place the mouse back into the observation chamber and record the total time spent licking, biting, or flinching the injected paw for two distinct periods:

    • Phase 1 (Neurogenic): 0-5 minutes post-formalin

    • Phase 2 (Inflammatory): 15-40 minutes post-formalin

  • Data Analysis: Compare the total time spent in nociceptive behaviors for each treatment group to the vehicle control group for both Phase 1 and Phase 2.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 1: Effect of Vedaclidine Tartrate and NSAID Combination on Carrageenan-Induced Thermal Hyperalgesia in Rats

Treatment GroupDose (mg/kg)Paw Withdrawal Latency (s) at 3h post-carrageenan (Mean ± SEM)% Reversal of Hyperalgesia
Vehicle-4.5 ± 0.30
Vedaclidine Tartrate37.2 ± 0.540.3
NSAID106.8 ± 0.434.3
Vedaclidine Tartrate + NSAID3 + 1010.5 ± 0.6*#89.6
p < 0.05 vs. Vehicle; #p < 0.05 vs. Vedaclidine Tartrate or NSAID alone

Table 2: Effect of Vedaclidine Tartrate and NSAID Combination on Formalin-Induced Nociceptive Behavior in Mice

Treatment GroupDose (mg/kg)Phase 1 Nociceptive Time (s) (Mean ± SEM)Phase 2 Nociceptive Time (s) (Mean ± SEM)
Vehicle-85.2 ± 7.1210.5 ± 15.3
Vedaclidine Tartrate355.6 ± 6.2125.8 ± 12.1
NSAID1080.1 ± 8.5110.3 ± 10.5
Vedaclidine Tartrate + NSAID3 + 1052.3 ± 5.965.4 ± 8.7*#
p < 0.05 vs. Vehicle; #p < 0.05 vs. Vedaclidine Tartrate or NSAID alone

Safety and Tolerability Considerations

While the primary focus of these protocols is on efficacy, it is crucial to monitor for any potential adverse effects of the combination therapy. This includes:

  • Behavioral Assessments: Observe animals for any signs of sedation, motor impairment (e.g., using a rotarod test), or other abnormal behaviors.

  • Gastrointestinal Effects: At the end of the study, the stomach and upper gastrointestinal tract can be examined for any signs of irritation or ulceration, a known side effect of NSAIDs.

  • Cardiovascular Monitoring: In more advanced preclinical studies, telemetry can be used to monitor heart rate and blood pressure, particularly given the muscarinic activity of vedaclidine.

Conclusion

The combination of vedaclidine tartrate and NSAIDs represents a promising strategy for the development of a novel, non-opioid analgesic with potentially enhanced efficacy. The distinct and complementary mechanisms of action of these two drug classes provide a strong scientific rationale for their combined use. The detailed protocols and data presentation formats provided in these application notes offer a robust framework for the preclinical evaluation of this combination therapy. Rigorous assessment of both efficacy and safety will be paramount in advancing this therapeutic concept toward clinical development.

References

  • Antinociceptive Effects of Potent, Selective and Brain Penetrant Muscarinic M4 Positive Allosteric Modulators in Rodent Pain Models. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • (373) Muscarinic M4 Positive Allosteric Modulators are Antinociceptive in Mouse Inflammatory Pain Models. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Muscarinic M4 receptor positive allosteric modulators reported in Acadia Pharmaceuticals patent. (2025, June 27). BioWorld. Retrieved February 22, 2026, from [Link]

  • What are the therapeutic applications for M4 receptor agonists? (2025, March 11). Patsnap Synapse. Retrieved February 22, 2026, from [Link]

  • Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. (2001, September 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscar. (n.d.). Taylor & Francis eBooks. Retrieved February 22, 2026, from [Link]

  • Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. (2018, June 28). PMC. Retrieved February 22, 2026, from [Link]

  • New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent. (1997, June 9). BioWorld. Retrieved February 22, 2026, from [Link]

  • A surprising pathway to pain relief. (2024, October 22). Drug Discovery News. Retrieved February 22, 2026, from [Link]

  • Core Outcome Measures in Preclinical Assessment of Candidate Analgesics. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Safe Opioid Analgesic Designed. (2016, August 18). Drug Discovery and Development. Retrieved February 22, 2026, from [Link]

  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. (2022, November 30). MDPI. Retrieved February 22, 2026, from [Link]

  • Pain Killers and their Mechanisms of Action. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. (2024, October 28). MDPI. Retrieved February 22, 2026, from [Link]

Sources

Application Note: A Guide to the Experimental Design of Tolerance Studies for Vedaclidine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of tolerance studies for Vedaclidine tartrate. Vedaclidine is a muscarinic receptor agonist with a mixed agonist/antagonist profile, acting as a high-affinity agonist at M1 receptors and an antagonist at M2 and M3 receptors.[1] This unique pharmacological profile suggests potential therapeutic benefits, particularly in analgesia, while potentially mitigating some of the classic cholinergic side effects.[1][2][3] Tolerance studies are critical to define a safe therapeutic window. This guide outlines detailed strategies and protocols for both preclinical and clinical (Phase I) tolerance assessments, emphasizing the importance of monitoring for class-specific adverse effects and adhering to international regulatory standards.

Introduction: The Rationale for Vedaclidine Tolerance Studies

Vedaclidine (also known as LY-297802) is a muscarinic receptor ligand that has demonstrated analgesic properties.[1][4] Its mechanism involves selective agonism at M1 and potentially M4 muscarinic acetylcholine receptors (mAChRs), while antagonizing M2 and M3 subtypes.[1][5][6] This selectivity is a key strategic advantage. Activation of M1/M4 receptors in the central nervous system is linked to therapeutic effects in pain and neuropsychiatric disorders, whereas peripheral M2/M3 activation is associated with undesirable cholinergic side effects such as bradycardia, gastrointestinal distress, and excessive salivation.[7][8][9]

Despite Vedaclidine's promising selectivity, a thorough evaluation of its safety and tolerability is paramount. The primary objectives of these studies are:

  • To identify the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD) in relevant preclinical species.

  • To characterize the dose-response relationship for any observed toxicities.

  • To inform the starting dose and dose-escalation scheme for first-in-human (FIH) clinical trials.[10][11]

  • To establish a comprehensive safety profile in healthy human volunteers, defining dose-limiting toxicities (DLTs).[12]

This guide is structured to follow the translational path from preclinical animal studies to early-phase clinical trials, providing both the strategic "why" and the procedural "how" for each stage, in alignment with international guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15]

Preclinical Tolerance and Toxicity Assessment

The foundation of a successful clinical program is a robust preclinical safety package. These studies are designed to characterize the toxicity profile of Vedaclidine before human exposure, as mandated by regulatory bodies.[15]

Study Design and Regulatory Framework

Non-clinical safety studies should be designed in accordance with the ICH M3(R2) guideline .[13][14] This involves using at least two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), to assess both single-dose and repeat-dose toxicity.[16]

Key Study Components
  • Dose-Range Finding (DRF) Studies: Short-term, non-GLP studies in a small number of animals to identify a range of doses, from a no-effect dose to a dose causing overt toxicity. This data is essential for designing the main repeat-dose studies.

  • Repeat-Dose Toxicity Studies: These are pivotal, GLP-compliant studies. The duration depends on the proposed length of the clinical trial; for a Phase I study, a 14-day or 28-day study is typical.[13][14]

Parameter Rodent (e.g., Rat) Non-Rodent (e.g., Beagle) Rationale & Justification
Group Size 10/sex/group (main study) + 5/sex/group (recovery)4/sex/group (main study) + 2/sex/group (recovery)Provides statistical power and allows for assessment of reversibility of findings.
Dose Levels Control (vehicle), Low, Mid, HighControl (vehicle), Low, Mid, HighDoses selected based on DRF data to establish NOAEL and characterize dose-response.
Route of Admin. Intended clinical route (e.g., oral gavage, s.c.)Intended clinical route (e.g., oral capsule, s.c.)Mimics clinical exposure.
Duration 14 or 28 days14 or 28 daysSupports initial single and multiple-dose clinical trials.[13][14]
Endpoints See Section 2.3See Section 2.3Comprehensive assessment of potential target organ toxicity.

Table 1: Example design for a 28-day repeat-dose toxicity study for Vedaclidine.

Monitoring Endpoints and Class-Specific Effects

Given Vedaclidine's mechanism as a muscarinic agonist, monitoring must be tailored to detect potential cholinergic adverse effects.

  • Clinical Observations: Daily, detailed observations are critical. Observers should be trained to recognize signs of cholinergic overstimulation, often remembered by the mnemonic SLUDGE : S alivation, L acrimation, U rination, D efecation, G astrointestinal distress, and E mesis.[17][18][19] Other signs include tremors, miosis (pinpoint pupils), bradycardia, and respiratory changes.[19][20]

  • Body Weight and Food Consumption: Measured at least weekly.

  • Ophthalmology: Examinations performed pre-study and at termination.

  • Cardiovascular Safety: Telemetered animals (especially in the non-rodent study) are essential to continuously monitor ECG, blood pressure, and heart rate. This is critical due to the potential for off-target M2/M3 effects.

  • Clinical Pathology: Blood and urine samples collected pre-study and at termination for hematology, coagulation, clinical chemistry, and urinalysis.

  • Anatomic Pathology: Full histopathological examination of a comprehensive list of tissues from all animals in the control and high-dose groups.

Protocol 1: In-Life Clinical Observations for Cholinergic Effects in Rats
  • Acclimatization: Allow animals to acclimate for at least 5 days prior to dosing.

  • Pre-dose Observation: On each dosing day, perform and record a baseline clinical observation for each animal before dosing.

  • Dosing: Administer Vedaclidine tartrate or vehicle via the specified route.

  • Post-dose Monitoring: Perform detailed clinical observations on each animal at 1, 2, 4, and 24 hours post-dose.

  • Scoring System: Use a standardized scoring system (e.g., 0=absent, 1=mild, 2=moderate, 3=severe) for specific cholinergic signs:

    • Salivation (chromodacryorrhea or "red tears" in rats)

    • Lacrimation

    • Diarrhea/Fecal consistency

    • Urination (stains on cage paper)

    • Tremors

    • Gait and posture changes

  • Documentation: Record all findings meticulously in study records, noting the time of onset, duration, and severity of each sign for each animal.

G cluster_preclinical Preclinical Tolerance Workflow AnimalSelection Animal Model Selection (Rodent & Non-Rodent) DRF Dose-Range Finding (DRF) Studies AnimalSelection->DRF MainStudy Pivotal Repeat-Dose Toxicity Study (GLP) DRF->MainStudy Inform Dose Selection InLife In-Life Phase: - Dosing - Clinical Observations - CV Safety MainStudy->InLife Terminal Terminal Phase: - Clinical Pathology - Necropsy - Histopathology InLife->Terminal Analysis Data Analysis: Determine NOAEL/MTD Terminal->Analysis IND IND-Enabling Report Analysis->IND

Caption: Workflow for preclinical tolerance and toxicity studies.

Clinical Tolerance Assessment (Phase I)

Following a favorable preclinical safety profile, the investigation moves to First-in-Human (FIH) trials.[10][21] The primary goals of Phase I are to assess the safety, tolerability, pharmacokinetics (PK), and, if possible, pharmacodynamics (PD) of Vedaclidine in humans.[12][22]

Study Design: SAD and MAD

The standard approach for Phase I trials is a combined Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) design.[23][24][25]

  • Single Ascending Dose (SAD): Small cohorts of healthy volunteers receive a single dose of Vedaclidine or a placebo. The dose is escalated in subsequent cohorts after a safety review committee (SRC) evaluates all available safety and PK data from the previous cohort.[23] This design establishes the initial safety profile and single-dose PK.[24]

  • Multiple Ascending Dose (MAD): After the SAD portion, new cohorts receive multiple doses of Vedaclidine over a set period (e.g., 7-14 days) to evaluate the safety, tolerability, and PK at steady-state.[24][25]

These studies should be randomized, double-blind, and placebo-controlled to minimize bias.

Starting Dose Selection and Dose Escalation

The starting dose for the first human cohort is a critical decision. It is calculated based on the NOAEL from the most sensitive preclinical species, converting it to a Human Equivalent Dose (HED) and applying a safety factor (typically ≥10), as per FDA guidance.[10][11]

Dose escalation follows a predefined scheme (e.g., modified Fibonacci or doubling of doses) and is contingent on the safety data from the preceding cohort.[26][27] The SRC must review all data before proceeding to a higher dose.

Study Part Design Cohorts Subjects/Cohort Primary Objectives
Part A: SAD Randomized, Double-Blind, Placebo-Controlled~5-8 ascending dose levels8 (6 Active : 2 Placebo)Evaluate safety, tolerability, and PK of a single dose. Define MTD/DLTs.
Part B: MAD Randomized, Double-Blind, Placebo-Controlled~3-4 ascending dose levels8 (6 Active : 2 Placebo)Evaluate safety, tolerability, and PK of multiple doses. Assess drug accumulation.

Table 2: Example design for a Phase I SAD/MAD tolerance study.

Safety Monitoring and Dose-Limiting Toxicities (DLTs)

Intensive safety monitoring is the cornerstone of Phase I trials.[26]

  • Adverse Events (AEs): All AEs are recorded, and their severity, seriousness, and relationship to the study drug are assessed.

  • Vital Signs: Frequent monitoring of blood pressure, heart rate, respiratory rate, and temperature, especially around the time of maximum plasma concentration (Tmax).

  • ECGs: Continuous or frequent ECG monitoring is crucial to detect any cardiac effects like bradycardia or arrhythmias.

  • Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at screening, pre-dose, and at specified post-dose timepoints.

  • DLT Definition: A Dose-Limiting Toxicity must be clearly defined in the protocol before the study begins. For a muscarinic agonist like Vedaclidine, DLTs would likely include:

    • Severe nausea, vomiting, or diarrhea.

    • Symptomatic bradycardia or hypotension.

    • Any serious adverse event (SAE) deemed related to the drug.

Protocol 2: Conduct of a Single Ascending Dose (SAD) Cohort
  • Screening and Admission: Screen healthy volunteers against inclusion/exclusion criteria. Admitted subjects begin confinement at the clinical research unit (CRU) the day before dosing.

  • Baseline Assessments: Perform baseline safety assessments, including vital signs, ECG, and blood collection.

  • Randomization and Dosing: Subjects are randomized to receive a single oral dose of Vedaclidine tartrate or a matching placebo. Dosing is often staggered for the first few subjects in a cohort (sentinel dosing).

  • Intensive Post-Dose Monitoring:

    • Collect blood samples for PK analysis at frequent, prespecified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

    • Monitor vital signs and perform ECGs at timepoints corresponding with PK sampling.

    • Continuously query subjects about any potential adverse effects.

  • End-of-Confinement: After a period of observation (e.g., 48-72 hours), subjects undergo final safety assessments before being discharged.

  • Follow-up: Subjects return for a follow-up visit (e.g., Day 7) for a final safety check.

  • SRC Review: The unblinded safety and PK data for the completed cohort are presented to the Safety Review Committee. The SRC must approve dose escalation to the next cohort.

G cluster_clinical Phase I Clinical Tolerance Workflow cluster_sad SAD Part cluster_mad MAD Part Screen Subject Screening C1 Cohort 1 (Low Dose) Screen->C1 SRC1 SRC Review C1->SRC1 C2 Cohort 2 (Dose +1) SRC1->C2 Escalate EOS End of Study Analysis SRC1->EOS Stop if DLT SRCN SRC Review C2->SRCN CN Cohort N (MTD/Max Dose) SRCN->CN SRCN->EOS Stop if DLT MC1 MAD Cohort 1 CN->MC1 Inform Dose Selection MSRC1 SRC Review MC1->MSRC1 MCN MAD Cohort N MSRC1->MCN Escalate MSRC1->EOS Stop if DLT MCN->EOS

Caption: Logic flow for a SAD/MAD clinical study design.

Mechanistic Considerations

Understanding the underlying pharmacology is key to anticipating and interpreting tolerability findings. Vedaclidine's desired action is on central M1/M4 receptors, but any unintended peripheral activity will manifest as classic cholinergic side effects.[9][28] Recent strategies in muscarinic drug development involve co-formulating the agonist with a peripherally restricted antagonist to improve the tolerability profile, a potential future consideration for Vedaclidine.[28][29]

G cluster_pathway Simplified Vedaclidine Signaling cluster_cns Central Nervous System (CNS) cluster_pns Peripheral Nervous System (PNS) Drug Vedaclidine M1M4 M1/M4 Receptors Drug->M1M4 Agonist M2M3 M2/M3 Receptors (Antagonized) Drug->M2M3 Antagonist Therapeutic Therapeutic Effect (e.g., Analgesia) M1M4->Therapeutic Adverse Adverse Effects (SLUDGE, Bradycardia) (Mitigated) M2M3->Adverse Blocks

Caption: Vedaclidine's targeted vs. off-target signaling pathways.

Conclusion

The design of tolerance studies for Vedaclidine tartrate requires a tailored approach grounded in its unique pharmacology as a mixed M1/M4 agonist and M2/M3 antagonist. Preclinical studies must rigorously probe for signs of cholinergic toxicity and establish a clear NOAEL. The transition to Phase I clinical trials must be managed with a cautious, data-driven dose-escalation strategy, intensive safety monitoring, and clearly defined stopping rules. By adhering to these principles, researchers can effectively characterize the safety profile of Vedaclidine and establish a therapeutic window for its further development as a potentially valuable analgesic.

References

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. TGA. [Link]

  • European Medicines Agency (EMA). (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. EMA. [Link]

  • Inxight Drugs. VEDACLIDINE. National Center for Advancing Translational Sciences (NCATS). [Link]

  • TRACER CRO. ICH M3 R2 approaches for exploratory studies. TRACER. [Link]

  • Quanticate. (2025). What Are SAD MAD Studies? A Guide to First-in-Human Clinical Trials. Quanticate. [Link]

  • Datapharm Australia. SAD and MAD Studies in Early Phase Clinical Trials: Ensuring Drug Safety and Efficacy. Datapharm Australia. [Link]

  • PsychDB. (2023). Anticholinergic and Cholingeric Toxicity. PsychDB. [Link]

  • Wikipedia. Cholinergic crisis. Wikipedia. [Link]

  • EUPATI Toolbox. (2016). Types of Study in Early Clinical Development. European Patients' Academy on Therapeutic Innovation. [Link]

  • Han, K-H. (2008). The overview of ICH Guideline M3(R2). Korea Institute of Toxicology. [Link]

  • U.S. Food and Drug Administration (FDA). (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability. Notice. PubMed. [Link]

  • BioWorld. (1997). New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent. BioWorld. [Link]

  • BioPharma Services Inc. (2022). First-In-Human Clinical Trial Requirement. BioPharma Services Inc. [Link]

  • BioPharma Services Inc. Phase 1 Clinical Trial Design. BioPharma Services Inc. [Link]

  • Ramirez, J. & J. Gupta. (n.d.). Cholinergic Crisis after Rodenticide Poisoning. PMC - NIH. [Link]

  • ACM Global Laboratories. How to Plan a Phase 1 Clinical Trial. ACM Global Laboratories. [Link]

  • mama health. Cholinergic Crisis Symptoms: Signs, Treatment & Antidote. mama health. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). CDER's Clinical Consideration for First-in-Human Trials. YouTube. [Link]

  • WikEM. (2021). Cholinergic crisis. WikEM. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). CDER's Clinical Consideration for First-in-Human Trials. FDA. [Link]

  • Compliance Global. Understanding Phase I and first-in-human Clinical Trials and FDA's CGMP Requirements. Compliance Global. [Link]

  • Patsnap Synapse. (2025). What M4 receptor agonists are in clinical trials currently?. Patsnap. [Link]

  • ResearchGate. Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. ResearchGate. [Link]

  • PubMed. (2001). Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. PubMed. [Link]

  • Taylor & Francis eBooks. (2003). Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes. Taylor & Francis. [Link]

  • Paraxel. (n.d.). Design and Conduct Considerations for First‐in‐Human Trials. PMC - NIH. [Link]

  • ResearchGate. (2025). Pharmacological Approaches to Targeting Muscarinic Acetylcholine Receptors. ResearchGate. [Link]

  • MapLight Therapeutics. (2023). MapLight Therapeutics Announces Successful Completion of Second Phase 1 Clinical Trial of the Novel Muscarinic Receptor Agonist ML-007. MapLight Therapeutics. [Link]

  • Clinical Trials Arena. (2023). MapLight mulls muscarinic therapy for Alzheimer's disease. Clinical Trials Arena. [Link]

  • Oxford Academic. (2013). Muscarinic M1 receptor agonists: can they improve cognitive performance?. International Journal of Neuropsychopharmacology. [Link]

  • Monash University. (2021). From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease. Monash University Research. [Link]

  • Charité – Universitätsmedizin Berlin. Antipsychotic efficacy of muscarinic receptor agonists and positive allosteric modulators. QUEST Center for Responsible Research. [Link]

  • F1000Research. (2025). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. F1000Research. [Link]

  • ResearchGate. (2024). Is muscarinic receptor agonist effective and tolerant for schizophrenia? A systematic review and meta-analysis. ResearchGate. [Link]

  • Medi Study Go. (2025). Cholinergic Drugs: Mechanisms and Clinical Applications. Medi Study Go. [Link]

  • University of Edinburgh Research Explorer. (2025). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis [version 2.... University of Edinburgh. [Link]

  • Le, T. & C.J. Tadi. (2023). Muscarinic Agonists. StatPearls - NCBI Bookshelf. [Link]gov/books/NBK534220/)

Sources

Troubleshooting & Optimization

Overcoming poor solubility of Vedaclidine tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vedaclidine Tartrate

Introduction: Navigating the Challenges of Vedaclidine Tartrate Solubility

Vedaclidine is an experimental analgesic that functions as a mixed agonist-antagonist at muscarinic acetylcholine receptors, showing potential for the treatment of neuropathic and cancer-related pain.[1][2][3] As a tartrate salt, Vedaclidine (Molecular Weight: 433.54 g/mol for the tartrate form) is formulated to improve upon the intrinsic solubility of the free base.[4] However, researchers frequently encounter significant challenges in achieving desired concentrations in aqueous buffers, a critical prerequisite for robust in vitro and in vivo studies. While readily soluble in organic solvents like DMSO, the introduction of such solvents into biological systems can introduce confounding variables.[4]

This guide provides a comprehensive troubleshooting framework for overcoming the poor aqueous solubility of Vedaclidine tartrate. We will explore a range of methodologies, from fundamental solvent adjustments to advanced formulation strategies, explaining the causal mechanisms behind each approach to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am starting my experiments. What are the initial, most straightforward methods to dissolve Vedaclidine tartrate in an aqueous buffer?

A1: For initial experiments, the most direct approaches involve manipulating the fundamental properties of your solvent system. More than 40% of new chemical entities are poorly soluble in water, making this a common first hurdle.[5]

1. pH Adjustment:

  • The "Why": Vedaclidine is a basic compound formulated as a tartrate salt. The pH of the solution will dictate the ionization state of the molecule. Lowering the pH of your aqueous buffer (e.g., to pH 4-5) can often increase the solubility of basic compounds by ensuring they remain in their more soluble, protonated (ionized) form. Salt formation is a common and effective method for increasing the solubility of ionizable drugs.[6][7]

  • Practical Steps: Prepare your desired buffer (e.g., PBS, TRIS) and then adjust the pH downwards using a suitable acid (e.g., HCl) while monitoring with a calibrated pH meter. Add the Vedaclidine tartrate powder to the pH-adjusted buffer and stir. Be cautious, as extreme pH values can degrade the compound or interfere with your biological assay.

2. Use of Co-solvents:

  • The "Why": Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This change in polarity reduces the interfacial tension between the aqueous solvent and the hydrophobic regions of the Vedaclidine molecule, thereby increasing its solubility.[9] This is a highly effective and widely used technique for enhancing the solubility of poorly soluble drugs.[10]

  • Common Choices: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, such as PEG 400) are common, biocompatible co-solvents.[8][11]

  • Critical Consideration: While effective, co-solvents can impact cellular viability and enzyme kinetics. It is imperative to establish the maximum tolerable concentration of the chosen co-solvent in your specific experimental model by running appropriate vehicle controls.

Q2: My in vitro assay is sensitive to organic co-solvents and pH changes. What are some more biocompatible alternatives?

A2: When cellular integrity is paramount, more sophisticated formulation strategies that rely on molecular encapsulation or micellar solubilization are recommended. These methods often have a lower intrinsic toxicity profile compared to high concentrations of co-solvents.

1. Cyclodextrin Complexation:

  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][] They can encapsulate poorly soluble "guest" molecules, like Vedaclidine, into their central cavity, forming a "host-guest" inclusion complex.[14][15] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the drug.[12][16] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly favored in pharmaceutical applications for their safety and high solubilizing capacity.[16]

  • Advantages: Cyclodextrins are generally well-tolerated in cell culture and in vivo, can improve drug stability, and enhance bioavailability.[12][17]

2. Surfactant-Mediated Solubilization:

  • The "Why": Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[18] The hydrophobic core of these micelles can entrap poorly soluble drug molecules, effectively dissolving them in the bulk aqueous phase.[19]

  • Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are frequently used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.[20]

  • Considerations: The choice and concentration of the surfactant are critical. High concentrations can lead to cell lysis.[21] It is essential to work above the CMC for micellar solubilization to occur but below concentrations that cause toxicity in your system.

Q3: For my in vivo animal studies, I need to administer a high dose of Vedaclidine tartrate, but I'm limited by the achievable concentration. What advanced strategies can I explore?

A3: Achieving high drug concentrations for in vivo dosing often requires moving beyond simple solutions to more complex formulations like solid dispersions. These methods aim to present the drug to the physiological environment in a more readily absorbable form.

1. Solid Dispersions:

  • The "Why": A solid dispersion is a system where the drug is dispersed within a hydrophilic carrier matrix at a solid state.[22][23] This can be achieved by methods like solvent evaporation or melt extrusion. The key advantage is that the drug exists in a very fine, often amorphous, state.[24] When this solid dispersion is introduced to an aqueous environment (like the gastrointestinal tract), the carrier dissolves rapidly, releasing the drug as very fine particles with a vastly increased surface area, which enhances the dissolution rate and absorption.[22][25]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC) are common carriers used to form solid dispersions.[24][26]

  • Benefit: This technique is a powerful tool for improving the oral bioavailability of poorly soluble drugs (BCS Class II).[23] It can significantly increase drug solubility and dissolution by presenting the drug in a high-energy amorphous state.[22][24]

Data Presentation & Starting Concentrations

The selection of an appropriate excipient and its concentration is critical. The following table provides empirically derived starting points for your optimization experiments. Always validate the compatibility of these excipients with your specific assay.

Strategy Excipient/Method Typical Starting Concentration Key Considerations & Rationale
Co-solvency Ethanol5-10% (v/v)Balances solubilizing power with potential for cytotoxicity.[8]
Propylene Glycol (PG)10-20% (v/v)Generally less volatile and less cytotoxic than ethanol.
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)Highly effective co-solvent with a good safety profile.[11]
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)5-20% (w/v)High solubilizing capacity; concentration can be increased depending on toxicity limits.[16][27]
Surfactants Polysorbate 80 (Tween® 80)0.1-2% (v/v)Use above CMC (~0.002%) to ensure micelle formation.[20]
Poloxamer 1881-5% (w/v)A non-ionic surfactant often used for its low toxicity.

Experimental Protocols & Visual Workflows

Protocol 1: Step-by-Step Guide to Solubilization using HP-β-Cyclodextrin

This protocol describes the preparation of a 10 mg/mL stock solution of Vedaclidine tartrate using HP-β-CD.

  • Preparation of Vehicle: Weigh the required amount of HP-β-CD to prepare a 20% (w/v) solution in your desired aqueous buffer (e.g., for 10 mL, use 2 g of HP-β-CD). Warm the buffer to ~40°C to aid in the dissolution of the cyclodextrin. Stir until a clear solution is obtained. Allow the solution to cool to room temperature.

  • Drug Addition: Weigh 100 mg of Vedaclidine tartrate.

  • Complexation: Slowly add the Vedaclidine tartrate powder to the 10 mL of the 20% HP-β-CD solution while vortexing or stirring vigorously.

  • Incubation: Seal the container and place it on a shaker or rotator at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization: If required for cell-based assays, filter the final solution through a 0.22 µm syringe filter that is compatible with your formulation (e.g., a PVDF membrane).

  • Validation: It is good practice to confirm the final concentration using an appropriate analytical method like HPLC-UV.

cluster_prep Phase 1: Vehicle Preparation cluster_complex Phase 2: Complexation cluster_final Phase 3: Finalization prep1 Weigh HP-β-CD prep2 Dissolve in warm aqueous buffer (e.g., 20% w/v) prep1->prep2 prep3 Cool to Room Temperature prep2->prep3 add Slowly add drug to HP-β-CD solution with stirring prep3->add drug Weigh Vedaclidine Tartrate drug->add incubate Incubate on shaker (24-48h) filter Sterile filter (0.22 µm) incubate->filter validate Confirm concentration (HPLC) filter->validate

Caption: Workflow for Vedaclidine Tartrate Solubilization with Cyclodextrins.

Mechanistic Diagrams & Decision Support

Understanding the underlying mechanisms of solubilization is key to troubleshooting effectively.

drug Drug Molecule micelle Micelle drug->micelle Encapsulation surfactant Surfactant Monomer surfactant->micelle Self-Assembly (>CMC) water Aqueous Phase

Caption: Micellar Encapsulation of a Poorly Soluble Drug by Surfactants.

To guide your selection process, use the following decision tree. Start with the simplest method compatible with your experimental constraints and escalate only as required.

start Goal: Dissolve Vedaclidine Tartrate q1 Is your assay sensitive to pH or organic solvents? start->q1 method1 Use pH adjustment (pH 4-5) and/or biocompatible co-solvents (Ethanol, PG, PEG 400). q1->method1 ans1_no q2 Is the required concentration moderate or very high? q1->q2 ans1_yes ans1_no No control1 Run vehicle controls. method1->control1 ans1_yes Yes method2 Use Cyclodextrins (HP-β-CD) or non-ionic surfactants (Tween 80, Poloxamers). q2->method2 ans2_mod method3 Consider advanced formulations: Solid Dispersions with carriers like PVP or HPMC. q2->method3 ans2_high ans2_mod Moderate (for in vitro) ans2_high Very High (for in vivo)

Sources

Technical Support Center: Vedaclidine Tartrate Stability & Handling

[1]

Current Status: Operational Topic: Preventing Degradation in Solution Ticket ID: VEDA-STAB-001[1]

🚨 Emergency Triage: Quick Troubleshooting

Use this section for immediate diagnosis of experimental anomalies.

ObservationProbable CauseImmediate Action
Solution turns yellow/amber Oxidation of the thioether moiety (sulfoxide formation) or N-oxidation.Discard immediately. Oxidation products (sulfoxides) often have different pharmacological profiles. Do not use for binding assays.
Precipitate upon thawing "Salting out" or pH shift. The tartrate salt is water-soluble, but freezing can concentrate solutes, altering pH.[1]Vortex gently at room temperature. If precipitate persists after 5 mins, check pH. If pH > 7.5, the free base may have precipitated.[1]
Inconsistent IC50/EC50 data Hygroscopicity error . Vedaclidine tartrate water content varies with humidity (anhydrous ↔ hemihydrate).[2]Recalculate molarity. Did you correct for the specific batch water content? Use a dry box for weighing future batches.
Loss of potency in dilute solution Surface Adsorption . Basic quinuclidines can adhere to glass or plastic surfaces at low concentrations (<10 nM).Add Carrier Protein. Use 0.1% BSA or 0.05% Tween-20 in the working buffer to block non-specific binding sites.

🔬 Deep Dive: The Science of Instability

Understanding the "Why" behind the protocols ensures reproducibility.

Vedaclidine (LY-297802) is a quinuclidine-thiadiazole thioether . Its chemical structure contains three specific "weak points" that dictate its handling requirements:

  • The Thioether Linkage (-S-):

    • Risk: High susceptibility to oxidation. Atmospheric oxygen can convert the sulfide to a sulfoxide (S=O) and subsequently to a sulfone (O=S=O) .

    • Impact: This alteration changes the electron density of the thiadiazole ring, potentially destroying affinity for M1/M4 receptors.

  • The Quinuclidine Nitrogen:

    • Risk: N-oxidation. While the tartrate salt protonates this nitrogen (stabilizing it), any shift to basic pH (e.g., in physiological buffers like Krebs-Henseleit without adjustment) exposes the free amine to oxidative attack.[1]

  • The Crystal Lattice (Hygroscopicity):

    • Risk: Vedaclidine tartrate exists in a continuum between anhydrous and hemihydrate forms depending on ambient humidity [1].[2]

    • Impact: Weighing "10 mg" on a humid day vs. a dry day results in different molar doses, leading to "biological drift" between experiments.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes you must prevent.

Vedaclidine_Degradationcluster_preventionPrevention StrategyVedaVedaclidine (Active)(Thioether)SulfoxideSulfoxide Impurity(Inactive/Altered)Veda->SulfoxideOxidation [O](Air/Peroxides)NOxideN-Oxide ImpurityVeda->NOxideN-Oxidation(High pH + O2)SulfoneSulfone Impurity(Inactive)Sulfoxide->SulfoneFurther OxidationDegasDegas SolventsDegas->VedaProtectsArgonArgon OverlayArgon->VedaProtectsAcidicMaintain pH < 7Acidic->NOxideInhibits

Figure 1: Primary oxidative degradation pathways of Vedaclidine and critical intervention points.[1]

🛠️ Core Protocols: Preparation & Storage

Follow these steps to create a self-validating stability system.

Protocol A: Preparation of Master Stock (10 mM)

Objective: Create a stable stock solution that minimizes oxidative stress and hygroscopic error.

Reagents:

  • Vedaclidine Tartrate solid.

  • Solvent: Sterile Water (Milli-Q) or Anhydrous DMSO.

    • Note: Water is preferred for the tartrate salt to avoid DMSO's potential (albeit low) oxidative capacity over long storage.

  • Gas: Nitrogen or Argon stream.

Step-by-Step:

  • Hygroscopic Correction: Before weighing, check the Certificate of Analysis (CoA) for the water content of your specific batch. If the batch is old, assume equilibrium with local humidity or perform a micro-KF (Karl Fischer) titration if available.

  • Solvent Degassing (Critical):

    • Sparge the solvent (Water or DMSO) with Nitrogen/Argon for at least 15 minutes to remove dissolved oxygen. This is the single most effective step to prevent thioether oxidation.

  • Dissolution:

    • Weigh the solid into an amber glass vial (protects from photolysis).

    • Add the degassed solvent to achieve 10 mM.

    • Vortex under a gentle stream of inert gas.

  • Aliquot & Freeze:

    • Divide into single-use aliquots (e.g., 50 µL) in high-quality PP or amber glass microtubes.

    • Flash freeze in liquid nitrogen to bypass the "concentrated solute" phase of slow freezing.

    • Store at -80°C .

Protocol B: Working Solution (Day of Experiment)

Objective: Dilute without inducing precipitation or adsorption.

  • Thaw: Thaw one aliquot on ice. Do not use a water bath (heat accelerates oxidation).

  • Dilution Buffer:

    • Use a buffer with pH 7.4 or lower .

    • Additive: Include 10 µM EDTA in the buffer. EDTA chelates trace metal ions (Fe²⁺, Cu²⁺) which are potent catalysts for thioether oxidation [2].[1]

  • Adsorption Block:

    • For concentrations < 100 nM, ensure the buffer contains 0.1% BSA (Bovine Serum Albumin) . The basic quinuclidine moiety will stick to plasticware otherwise, significantly lowering the effective concentration.

❓ Frequently Asked Questions (FAQ)

Q: Can I use DMSO as the primary solvent? A: Yes, Vedaclidine tartrate is soluble in DMSO.[1] However, DMSO is hygroscopic and can sometimes facilitate oxidation of sensitive sulfur compounds over months of storage.[1] Sterile degassed water is safer for the tartrate salt if stored at -80°C. If you must use DMSO, use a fresh, anhydrous bottle [3].[1]

Q: How many freeze-thaw cycles are acceptable? A: Zero to One. Each freeze-thaw cycle exposes the compound to a phase transition where localized pH changes can occur, and introduces fresh oxygen.[1] Single-use aliquots are mandatory for reproducible


Q: My stock solution is 6 months old (-20°C). Is it still good? A: Likely degraded. Thioethers are notorious for slow oxidation even at -20°C if not under Argon.[1] Run a quick LC-MS. If you see a peak at


Q: Why does the water content matter so much? A: Vedaclidine tartrate forms a solid solution with water, varying continuously from anhydrous to hemihydrate [1].[1] A 10 mg weight could actually be 9.5 mg of drug and 0.5 mg of water. This 5% error propagates into your affinity constants, making "high affinity" claims statistically shaky.[1]

📚 References

  • Lusi, M. (2018).[1] Engineering Crystal Properties through Solid Solutions. Crystal Growth & Design. (Discusses the continuum of water content in Vedaclidine tartrate crystals).

  • Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. (Authoritative review on thioether oxidation mechanisms and metal chelation).

  • Emulate Bio. (2024). Protocol for Compound Treatment Solution Preparation. (Standard guidelines for DMSO handling and stock preparation).

Technical Support Center: Vedaclidine Tartrate Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Anomalous Data & Experimental Design with Vedaclidine Tartrate Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Introduction: It’s Not Just a "Bad Batch"[1]

Welcome. If you are accessing this guide, you likely encountered data that defies standard sigmoidal dose-response expectations. Vedaclidine tartrate (LY-297802 / NNC 11-1053) is not a simple "on/off" switch.[1] It is a mixed agonist/antagonist with profound functional selectivity .[1][2]

Unlike full agonists (e.g., Carbachol) that force a maximal response regardless of tissue conditions, Vedaclidine’s efficacy is context-dependent.[1] It acts as a potent agonist at M1 and M4 receptors but functions as an antagonist at M2, M3, and M5 subtypes.[2] Furthermore, at M1 receptors, it is often a partial agonist , meaning its observed efficacy (


) is strictly governed by your system's receptor reserve .[1]

This guide bypasses generic advice to address the pharmacological causality of your unexpected results.

Module 1: The "Silent" Assay (Solubility & Stability)

Symptom: The compound was added, but the baseline remained flat, or the stock solution appears cloudy/precipitated.

Root Cause: Vedaclidine is supplied as a tartrate salt .[1][3] While this improves stability, it renders the compound sensitive to pH shifts in aqueous stock solutions.

Troubleshooting Protocol: Stock Preparation
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (up to 100 mM)The tartrate salt is highly lipophilic.[1] Water solubility is limited (~5-10 mM) and risky for high-concentration stocks.[1]
Aqueous Buffer Avoid PBS for StockPhosphate buffers can alter ionic strength and pH, potentially crashing the free base out of solution if the pH drifts > 7.4.
Storage -20°C (Desiccated)Prevent hydrolysis. Tartrate salts are hygroscopic; moisture uptake alters the effective molecular weight, leading to dosing errors.

Critical Check: If you dissolved Vedaclidine tartrate directly into a basic buffer (pH > 7.5), you likely precipitated the free base.[1]

  • Fix: Prepare a 10 mM stock in 100% DMSO. Dilute into the assay buffer immediately before use (keeping DMSO < 0.1% final).[1]

Module 2: The "Weak" Response (Partial Agonism & Receptor Reserve)[1]

Symptom: "I see high binding affinity (


) in my radioligand assay, but minimal calcium flux or cAMP modulation in my functional assay. Is the compound inactive?"

Technical Insight: This is the classic Receptor Reserve (Spare Receptor) trap.[1] Vedaclidine is an M1 partial agonist .[1]

  • In High Reserve Systems (e.g., Vas Deferens, transfected CHO-M1 High): It behaves like a full agonist because it only needs to occupy a fraction of receptors to max out the signaling machinery.

  • In Low Reserve Systems (e.g., Guinea Pig Ileum, native neuronal cultures): It requires 100% occupancy to generate a response, and even then, it may only reach 40-60% of the

    
     of Acetylcholine.
    

Diagnostic Workflow: If your


 is low, do not increase the concentration (this causes off-target antagonism). Instead, compare against a full agonist (Carbachol).[1]
Visualization: The Partial Agonist Trap

ReceptorReserve cluster_HighReserve High Receptor Density (Transfected) cluster_LowReserve Low Receptor Density (Native) Vedaclidine Vedaclidine (Partial Agonist) M1_High M1 Receptor (High Density) Vedaclidine->M1_High Occupies 50% M1_Low M1 Receptor (Low Density) Vedaclidine->M1_Low Occupies 100% Carbachol Carbachol (Full Agonist) Carbachol->M1_Low Occupies 20% Signal_High Full Response (100% Emax) M1_High->Signal_High Signal Amplification Signal_Low Partial Response (~40% Emax) M1_Low->Signal_Low Insufficient G-Protein Coupling

Caption: In low-density systems, Vedaclidine saturates receptors without triggering a full response (Yellow node), whereas full agonists like Carbachol still achieve max signal (Green node).[1]

Module 3: The "Inverted" or Bell-Shaped Curve

Symptom: "The response increases up to 1 µM, but at 10 µM and 100 µM, the signal disappears or drops below baseline."

Root Cause: Mixed Agonist/Antagonist Profile. Vedaclidine is an M1/M4 agonist but an M2/M3 antagonist.[1][2]

  • Crosstalk: If your tissue expresses both M1 (stimulatory) and M2/M4 (inhibitory), high doses may engage the inhibitory pathway more strongly or desensitize the M1 receptor.[1]

  • Self-Antagonism: At supra-maximal concentrations, many partial agonists can act as antagonists if the conformational change they induce is not stable.[1]

Pathway Logic: Competing Signals

SignalingConflict Veda Vedaclidine Tartrate M1 M1 Receptor (Gq-Coupled) Veda->M1 High Affinity Agonist M4 M4 Receptor (Gi-Coupled) Veda->M4 High Affinity Agonist PLC PLC Activation M1->PLC AC Adenylate Cyclase M4->AC Inhibits Ca Intracellular Ca2+ (INCREASE) PLC->Ca cAMP cAMP Levels (DECREASE) AC->cAMP Result Net Physiological Effect? Ca->Result Excitation cAMP->Result Inhibition

Caption: Vedaclidine simultaneously drives excitation (Ca2+) via M1 and inhibition (cAMP reduction) via M4.[1] The net result depends on the specific ratio of M1:M4 in your cell line.

Frequently Asked Questions (FAQs)

Q1: Why does Vedaclidine block the effect of Oxotremorine in my assay? A: Oxotremorine is a non-selective full agonist. If you are in a system where Vedaclidine acts as a partial agonist (low reserve), it will compete for the binding site. Since Vedaclidine's intrinsic efficacy is lower than Oxotremorine's, it effectively acts as a competitive antagonist, shifting the Oxotremorine curve to the right [1].

Q2: My in vivo results show analgesia, but no salivation. Is my dosing wrong? A: No, this is the intended functional selectivity . Vedaclidine agonizes M1/M4 (analgesia) but antagonizes M3 (salivary glands).[1][2] Lack of salivation confirms the compound is working correctly and avoiding peripheral side effects common with non-selective agonists like pilocarpine [2].

Q3: Can I use Vedaclidine to differentiate M1 from M4 signaling? A: Not easily. It has high affinity for both. To isolate M1 activity, you must pre-treat with a selective M4 antagonist (e.g., MT-3 toxin or Tropicamide).[1] To isolate M4, use an M1 antagonist (e.g., Pirenzepine) [3].[1]

Summary of Expected Pharmacological Profiles
TargetActionExpected ResultNote
M1 Agonist (Partial/Full)Increased Ca2+, Phosphoinositide hydrolysisEfficacy depends on receptor density.[1]
M4 AgonistDecreased cAMPGi-coupled pathway.[1][4]
M2 AntagonistBlockade of bradycardiaBlocks Acetylcholine effects.[1]
M3 AntagonistReduced smooth muscle contractionBlocks salivation/lacrimation.[1]
References
  • Swedberg, M. D., et al. (1997).[1][5] In vivo mechanisms involved in the antinociceptive effects of the muscarinic agonist vedaclidine (LY297802).[3] Journal of Pharmacology and Experimental Therapeutics.

  • Shannon, H. E., et al. (1997).[1][5] Muscarinic receptor agonists, like dopamine D1 antagonists, inhibit conditioned avoidance response in rats. Journal of Pharmacology and Experimental Therapeutics.

  • Bymaster, F. P., et al. (1998).[1] In vitro and in vivo biochemistry and pharmacology of the novel muscarinic receptor agonist xanomeline. (Comparative mechanistic data).

Sources

Technical Support Center: Troubleshooting Vedaclidine Tartrate Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding Vedaclidine Tartrate

Vedaclidine is a muscarinic receptor mixed agonist/antagonist.[1] It has shown antihyperalgesic effects in animal models of pain involving central sensitization.[1] Specifically, it acts on the M1, M3, and M5 receptors as an agonist, stimulating IP3 hydrolysis and intracellular calcium mobilization, while acting as an antagonist at M2 and M4 receptors, which are known to inhibit adenylate cyclase activity.[2] Vedaclidine has demonstrated functional selectivity for the M4 subtype and exhibits notable antinociceptive properties.[3]

Mechanism of Action: A Dual Role

Vedaclidine's complex pharmacology as both an agonist and antagonist at different muscarinic receptor subtypes is a critical factor to consider in experimental design. The balance of these activities can be influenced by the physiological state of the animal and the specific tissue distribution of receptor subtypes.

Signaling Pathway of Muscarinic Receptors

Vedaclidine_Signaling cluster_agonist Agonist Action (M1, M3, M5) cluster_antagonist Antagonist Action (M2, M4) Vedaclidine_Agonist Vedaclidine M1_M3_M5 M1, M3, M5 Receptors Vedaclidine_Agonist->M1_M3_M5 binds Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization stimulates PKC Protein Kinase C DAG->PKC activates Vedaclidine_Antagonist Vedaclidine M2_M4 M2, M4 Receptors Vedaclidine_Antagonist->M2_M4 blocks ACh binding Gi_o Gi/o M2_M4->Gi_o inhibits AC Adenylate Cyclase Gi_o->AC inhibits cAMP cAMP Production AC->cAMP decreases

Caption: Vedaclidine's dual mechanism of action.

Section 2: Troubleshooting Pharmacokinetic Variability

High pharmacokinetic (PK) variability is a common challenge in preclinical studies and can be influenced by a multitude of factors related to the drug itself, the formulation, and the animal model.[4][5]

Q1: We are observing significant inter-animal variability in plasma concentrations of Vedaclidine tartrate. What are the likely causes?

A1: High inter-animal variability in plasma exposure is a frequent issue, particularly with oral dosing.[5] The root causes can be multifaceted, spanning from the formulation to the physiological state of the animals.

Possible Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting/Optimization Steps
Formulation Issues Vedaclidine tartrate's solubility and stability in the dosing vehicle are critical. Poor solubility can lead to inconsistent absorption.[5][6]1. Formulation Characterization: Confirm the solubility and stability of Vedaclidine tartrate in your chosen vehicle. 2. Alternative Vehicles: For poorly soluble compounds, consider using co-solvents, surfactants, or lipid-based formulations to improve solubility and absorption.[7][8][9] 3. Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.[8]
Dosing Inaccuracy Errors in dose calculation, preparation, or administration technique (e.g., oral gavage) can introduce significant variability.[10]1. Standardize Dosing Procedure: Ensure all technicians are thoroughly trained and follow a standardized oral gavage protocol.[11][12] 2. Verify Dose Calculations: Double-check all calculations for dose concentration and volume. 3. Gavage Needle Selection: Use the appropriate size and type of gavage needle for the animal's weight to prevent injury and ensure accurate delivery to the stomach.[11][13]
Animal-Related Factors Individual differences in genetics, gut microbiome, food and water intake, and stress levels can all impact drug absorption and metabolism.[4][14]1. Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress.[15] 2. Control Environmental Factors: Maintain consistent housing conditions (temperature, light cycle, noise).[16] 3. Fasting: Standardize the fasting period before dosing to reduce variability in gastric emptying and food-drug interactions.
Analytical Method Variability Issues with the bioanalytical method used to quantify Vedaclidine in plasma can lead to apparent variability.1. Method Validation: Ensure your LC-MS/MS or other analytical method is fully validated for accuracy, precision, linearity, and stability.[17][18] 2. Sample Handling: Standardize blood collection, processing, and storage procedures to prevent drug degradation. 3. Internal Standard: Use a suitable internal standard to account for variability in sample processing and instrument response.[19]
Troubleshooting Workflow for High PK Variability

PK_Variability_Troubleshooting cluster_formulation Formulation & Dosing Review cluster_animal Animal Factors Assessment cluster_analytical Bioanalytical Method Verification Start High Inter-Animal PK Variability Observed Formulation Step 1: Review Formulation & Dosing Start->Formulation Solubility Check Solubility & Stability Formulation->Solubility Dosing_Technique Standardize Dosing Technique Formulation->Dosing_Technique Dose_Calculation Verify Dose Calculations Formulation->Dose_Calculation Animal_Factors Step 2: Assess Animal-Related Factors Stress Minimize Animal Stress Animal_Factors->Stress Environment Control Environmental Conditions Animal_Factors->Environment Fasting Standardize Fasting Protocol Animal_Factors->Fasting Analytical_Method Step 3: Verify Bioanalytical Method Method_Validation Confirm Method Validation Analytical_Method->Method_Validation Sample_Handling Standardize Sample Handling Analytical_Method->Sample_Handling Internal_Standard Check Internal Standard Performance Analytical_Method->Internal_Standard Resolution Variability Reduced Solubility->Animal_Factors Dosing_Technique->Animal_Factors Dose_Calculation->Animal_Factors Stress->Analytical_Method Environment->Analytical_Method Fasting->Analytical_Method Method_Validation->Resolution Sample_Handling->Resolution Internal_Standard->Resolution

Caption: A stepwise approach to troubleshooting PK variability.

Section 3: Troubleshooting Pharmacodynamic Variability

Variability in the pharmacodynamic (PD) response to Vedaclidine can arise from factors that influence its interaction with muscarinic receptors and the subsequent physiological response.

Q2: We are observing inconsistent antihyperalgesic effects of Vedaclidine in our rat model of inflammatory pain. What could be the cause?

A2: Inconsistent pharmacodynamic effects, despite controlled dosing, often point to physiological or experimental confounders.

Possible Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting/Optimization Steps
Animal Stress Stress can significantly alter an animal's physiological state, including pain perception and drug metabolism, leading to variable responses.[14][20][21]1. Refine Handling and Dosing: Use gentle handling techniques and consider habituating animals to the procedures. Coating gavage needles with sucrose can reduce stress.[15] 2. Optimize Experimental Environment: Minimize noise and other stressors in the experimental setting. 3. Assess Stress Levels: If possible, measure physiological stress markers (e.g., corticosterone) to assess the impact of procedures.
Disease Model Variability The induction and progression of the inflammatory pain model itself can be a source of variability.1. Standardize Model Induction: Ensure consistent administration of the inflammatory agent (e.g., carrageenan, formalin). 2. Define Clear Endpoints: Use objective and validated methods for assessing hyperalgesia (e.g., von Frey filaments, Hargreaves test). 3. Include Positive Controls: Use a well-characterized analgesic (e.g., ketoprofen) to validate the sensitivity of the model in each experiment.[1]
Receptor Occupancy & Saturation The dose-response relationship for Vedaclidine's antihyperalgesic effects may be steep or biphasic. Inconsistent responses could be due to operating on a non-linear part of the dose-response curve.1. Conduct a Thorough Dose-Response Study: Establish a clear relationship between the dose of Vedaclidine and the antihyperalgesic effect to ensure you are working within an optimal dose range. 2. Correlate PK and PD: If feasible, collect plasma samples for PK analysis from a subset of animals in your PD studies to correlate drug exposure with the observed effect.
Species-Specific Metabolism Different species can metabolize drugs at different rates, leading to variations in active drug concentrations at the target site.[22]1. Review Literature: Consult literature for known metabolic pathways of Vedaclidine or similar compounds in your chosen species. 2. Consider Species Differences: Be aware that data from one species may not directly translate to another.

Section 4: Frequently Asked Questions (FAQs)

Formulation and Administration
  • Q: What is a good starting point for a vehicle to formulate Vedaclidine tartrate for oral gavage in rats?

    • A: A common starting point for many compounds is a simple aqueous vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in water. However, the optimal vehicle depends on the physicochemical properties of Vedaclidine tartrate. If solubility is an issue, exploring vehicles containing solubilizing agents like cyclodextrins, or co-solvents such as polyethylene glycol (PEG) 400, may be necessary.[8] It is crucial to assess the solubility and stability of the final formulation.

  • Q: What is the maximum recommended oral gavage volume for mice and rats?

    • A: As a general guideline, the maximum oral gavage volume is typically 10 mL/kg for both mice and rats.[11][13] However, administering smaller volumes (e.g., 5 mL/kg) is often recommended to reduce the risk of gastrointestinal distress and potential aspiration.[11]

Experimental Design
  • Q: How can we minimize the impact of animal stress on our study outcomes?

    • A: Minimizing stress is crucial for obtaining reliable data.[21] Key strategies include:

      • Acclimatization: Allow animals sufficient time to acclimate to the facility and their housing environment before starting the experiment.

      • Habituation: Gradually introduce the animals to handling and experimental procedures to reduce anxiety.

      • Refined Techniques: Use proper restraint and oral gavage techniques to minimize discomfort.[15]

      • Environmental Enrichment: Provide appropriate enrichment in the animals' cages.

  • Q: Should we use male or female animals for our studies with Vedaclidine?

    • A: The choice of sex can influence study outcomes due to hormonal differences that may affect drug metabolism and pharmacodynamics. It is important to be consistent with the sex of the animals used within a study. If the goal is to generalize the findings, it may be necessary to conduct studies in both sexes.

Bioanalysis
  • Q: What are the key considerations for developing a robust LC-MS/MS method for Vedaclidine quantification in plasma?

    • A: A robust bioanalytical method is fundamental for accurate PK assessment. Key considerations include:

      • Selectivity: The method should be able to distinguish Vedaclidine from endogenous plasma components and any metabolites.

      • Sensitivity: The lower limit of quantification (LLOQ) should be sufficient to measure the lowest expected plasma concentrations.

      • Accuracy and Precision: The method should provide results that are consistently close to the true value and are reproducible.[19]

      • Matrix Effects: Assess and minimize the impact of the plasma matrix on the ionization of Vedaclidine.

      • Stability: Evaluate the stability of Vedaclidine in plasma under various storage and handling conditions.[17]

Section 5: Detailed Protocols

Protocol 1: Preparation of Vedaclidine Tartrate Formulation for Oral Gavage (Example)

This is an example protocol and should be optimized based on the specific properties of your Vedaclidine tartrate batch and experimental needs.

  • Vehicle Preparation (0.5% Methylcellulose):

    • Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously to avoid clumping.

    • Continue stirring until a clear, homogenous solution is formed. This may take several hours.

  • Vedaclidine Tartrate Suspension:

    • Accurately weigh the required amount of Vedaclidine tartrate based on the desired dose concentration and the number of animals to be dosed.

    • In a separate container, wet the Vedaclidine tartrate powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while stirring or vortexing to ensure a uniform suspension.

    • Continuously stir the suspension during dosing to maintain homogeneity.

  • Quality Control:

    • Visually inspect the formulation for homogeneity.

    • If possible, confirm the concentration of Vedaclidine tartrate in the formulation using an appropriate analytical method.

Protocol 2: Standardized Oral Gavage Procedure in Rats

This protocol is based on best practices to ensure animal welfare and dosing accuracy.[11][12]

  • Animal Restraint:

    • Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[13]

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt. Do not force the needle.

  • Dose Administration:

    • Once the needle is in the correct position, slowly administer the calculated volume of the Vedaclidine tartrate formulation.

    • Administering the dose too quickly can cause reflux and potential aspiration.

  • Post-Dosing Monitoring:

    • After dosing, return the animal to its cage and monitor it for any signs of distress, such as labored breathing or lethargy.

References

  • Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in R
  • Technical Support Center: Troubleshooting Unexpected Side Effects of Alphenal in vivo. Benchchem.
  • New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC.
  • The Impact of Chronic Stress on Behavior and Body Mass in New Animal Models - PMC.
  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC.
  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species | Molecular Pharmaceutics.
  • Impact of Stress on Health and Productivity of Animal: A Review. CORE.
  • Reproducibility of preclinical animal research improves with heterogeneity of study samples. PLOS.
  • Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • LAB_021 Oral Gavage in Mice and R
  • Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique.
  • Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. SciRP.org.
  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOPscience.
  • Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC.
  • Examining the impact of animal stress. Hendrix Genetics.
  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species | Request PDF.
  • Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings. Frontiers.
  • Oral Gavage Rodent SOP_IACUC.CassLSedit9-22 for 10-10-22 IACUC meeting.docx.

Sources

Technical Support Center: Vedaclidine Tartrate In Vivo Applications

[1]

Product: Vedaclidine Tartrate (LY-297802 / NNC 11-1053) Application: In Vivo Murine Models (Neurology/Analgesia) Document Type: Troubleshooting Guide & Technical FAQs[1]

Introduction: The Pharmacological Paradox

Welcome to the Vedaclidine technical support hub. Before troubleshooting, it is critical to understand why Vedaclidine behaves differently than standard muscarinic agonists like oxotremorine or pilocarpine.

Vedaclidine is a mixed agonist/antagonist .[1][2][3] It acts as a potent agonist at central M1 and M4 receptors (driving cognitive and analgesic benefits) but functions as an antagonist at peripheral M2 and M3 receptors .[1]

Why this matters for your troubleshooting:

  • Standard Agonists: Cause "SLUDGE" (Salivation, Lacrimation, Urination, Defecation, GI Distress, Emesis) via peripheral M3 activation.

  • Vedaclidine: Blocks M3 receptors at therapeutic doses.[1] Therefore, you may observe severe central toxicity (seizures/tremors) without the warning signs of peripheral "SLUDGE."

Part 1: Physiological Troubleshooting (The "Silent" Toxicity)[1]
Issue: "My mice are seizing, but they exhibit no salivation or diarrhea. Is this the right compound?"

Diagnosis: This is the classic high-dose Vedaclidine profile.[1]

  • Mechanism: You have exceeded the M1 activation threshold in the hippocampus and cortex, leading to excitotoxicity. Unlike non-selective agonists, Vedaclidine’s M3 antagonist property masks the peripheral warning signs (salivation) that usually precede seizures.

  • Corrective Action:

    • Immediate: Administer Atropine Sulfate (2–5 mg/kg, i.p.) . Unlike methylscopolamine, Atropine crosses the Blood-Brain Barrier (BBB) to block the central M1 receptors driving the seizure.

    • Protocol Adjustment: Reduce dose. The therapeutic window for analgesia is ~0.2 mg/kg (s.c.).[1] Seizures typically emerge at >10 mg/kg.[1]

Issue: "I see paradoxical hypothermia lasting longer than 4 hours."

Diagnosis: Deep central M1/M4 engagement.

  • Mechanism: Muscarinic agonists disrupt the hypothalamic set-point.[1] While often used as a readout for target engagement, excessive hypothermia (<34°C) compromises metabolic data.[1]

  • Corrective Action:

    • Thermoregulation: Do not use active heating lamps directly on mice, as they cannot thermoregulate effectively.[1] Use a feedback-controlled homeothermic blanket set to 37°C.[1]

    • Data Normalization: If hypothermia is a side effect and not a readout, consider pre-treating with a low dose of a central antagonist if your target is purely peripheral (unlikely with this compound), or titrate the dose down by 20%.

Part 2: Behavioral & Motor Anomalies
Issue: "The mice have fine tremors but intact righting reflex."

Diagnosis: Striatal Cholinergic Overdrive.[1]

  • Context: This is a pre-convulsive state.[1] In Vedaclidine studies, tremor appears at doses ~40x higher than the analgesic effective dose (ED50).

  • Assessment: Use the Modified Racine Scale to classify severity:

    • Stage 1: Mouth/facial movements (chewing).[1]

    • Stage 2: Head nodding.[1]

    • Stage 3: Forelimb clonus (tremor).[1]

    • Stage 4: Rearing.[1]

    • Stage 5: Rearing and falling (Seizure).[1]

  • Decision: If Stage 3 is reached, terminate the experiment for that subject.

Issue: "Analgesic efficacy is high, but locomotor activity is almost zero." [1]

Diagnosis: Sedation vs. Motor Impairment.

  • Differentiation: Vedaclidine can cause sedation via M4 activation.[1] To distinguish sedation from motor incapacity (toxicity), perform a Rotarod test at low speed (4 RPM).

    • Sedated mice: Will stay on the rod but appear sluggish.

    • Toxic/Tremoring mice: Will fall immediately due to lack of coordination.

Part 3: Experimental Protocols & Data Visualization
Dose-Response Phenotype Table
Dose Range (s.c.)Primary Receptor EngagementExpected PhenotypeToxicity Risk
Low (0.1 – 0.5 mg/kg) M1/M4 (High Affinity)Analgesia, mild cognitive enhancement.[1] No visible side effects.[1]Negligible
Medium (1.0 – 5.0 mg/kg) M1/M4 (Saturation)Profound analgesia, reduced locomotion, hypothermia (-1°C to -2°C).[1]Low
High (10.0 – 30.0 mg/kg) M1 (Overdrive) + Loss of SelectivityTremors , severe hypothermia, potential breakthrough salivation if M3 antagonism is overcome.[1]High (Seizure Risk)
Preparation Protocol: Vedaclidine Tartrate [1][4]

Critical Note: The molecular weight of the tartrate salt is significantly higher than the free base.

  • MW (Free Base): ~283.46 g/mol [1][5]

  • MW (Tartrate Salt): ~433.54 g/mol [1]

  • Conversion Factor: 1.53[1]

Step-by-Step Formulation:

  • Calculate: To achieve a 10 mg/kg dose of the active drug (free base), weigh 15.3 mg of Vedaclidine Tartrate per kg of body weight.

  • Vehicle: Sterile 0.9% Saline. (Avoid DMSO if possible for in vivo neuro-studies to prevent vehicle-induced BBB permeability changes).[1]

  • Solubility: Soluble in water/saline.[1] If precipitation occurs at high concentrations (>10 mg/mL), warm to 37°C and sonicate for 30 seconds.[1]

  • pH Check: Tartrate salts can be acidic.[1] Verify pH is >5.[1]0. If <5.0, buffer with small volumes of 0.1N NaOH, but watch for precipitation of the free base.

Part 4: Mechanism of Action & Troubleshooting Visuals
Diagram 1: The Safety Margin Mechanism

Caption: Vedaclidine selectively activates central therapeutic targets (M1/M4) while blocking peripheral side-effect targets (M3), creating a unique safety window compared to non-selective agonists.[1]

Vedaclidine_Mechanismcluster_CNSCentral Nervous System (Therapeutic)cluster_PNSPeripheral Nervous System (Side Effects)VedaclidineVedaclidineTartrateM1M1 Receptor(Cortex/Hippo)Vedaclidine->M1Agonist(High Affinity)M4M4 Receptor(Striatum)Vedaclidine->M4AgonistM3M3 Receptor(Glands/Gut)Vedaclidine->M3Antagonist(Blocks Effect)M2M2 Receptor(Heart)Vedaclidine->M2AntagonistAnalgesiaAnalgesia &CognitionM1->AnalgesiaSeizuresSeizures(High Dose Toxicity)M1->SeizuresOverstimulation(>10 mg/kg)M4->AnalgesiaSalivationSalivation /DiarrheaM3->SalivationBlocked

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step workflow for managing adverse events during Vedaclidine administration.

Troubleshooting_FlowStartAdverse Event ObservedSymptomIdentify SymptomStart->SymptomTremorTremors / ConvulsionsSymptom->TremorHypothermiaHypothermia (<34°C)Symptom->HypothermiaSalivationSalivation / DiarrheaSymptom->SalivationStopTERMINATE:Administer Atropine(Central Block)Tremor->StopCNS ToxicityWarmSUPPORT:Homeothermic BlanketReduce Dose 20%Hypothermia->WarmThermoregulatoryDeficitCheckDoseCHECK:Is Dose >30mg/kg?(Selectivity Lost)Salivation->CheckDoseUnexpectedPeripheral Effect

[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Methylscopolamine to block the side effects? A: Only partially. Methylscopolamine does not cross the BBB. Since Vedaclidine is already an antagonist at peripheral M3 receptors, peripheral side effects are rare at therapeutic doses. If you are seeing side effects, they are likely central (tremors), which Methylscopolamine will not treat.[1] You must use Atropine if central toxicity occurs.[1]

Q: What is the half-life of Vedaclidine in mice? A: It is relatively short.[1] Pharmacokinetic data indicates rapid elimination with a clearance (Cl) of approximately 128 ml/min/kg in mice.[1][6] For chronic studies, b.i.d. (twice daily) or t.i.d. (three times daily) dosing is often required to maintain steady-state plasma levels.[1]

Q: Why does the literature call it an M1 agonist but also an antagonist? A: This is "Functional Selectivity." Vedaclidine binds to all muscarinic subtypes but activates them differently.[1] It turns M1/M4 "on" (agonist) but sits on M2/M3 without activating them, effectively blocking them (antagonist).[1] This profile was specifically designed to mimic the analgesic power of morphine without the addiction liability or the severe side effects of non-selective muscarinic agonists.

References
  • Shannon, H. E., et al. (1997).[1][3] In Vivo Pharmacology of Vedaclidine (LY297802), a Novel Muscarinic Receptor Agonist with Functional Selectivity for M1 and M4 Receptors. Journal of Pharmacology and Experimental Therapeutics, 281(2), 884-894.[1]

  • Swedberg, M. D., et al. (1997).[1][3] Vedaclidine, a mixed muscarinic agonist/antagonist, is a potent analgesic with a wide therapeutic window.[3] Journal of Pharmacology and Experimental Therapeutics, 281(2), 876-883.[1][3]

  • Bymaster, F. P., et al. (1998).[1] In vitro characterization of the novel muscarinic receptor agonist vedaclidine.[4] European Journal of Pharmacology, 356(2-3), 109-119.[1]

  • Mirza, N. R., et al. (2003).[1] Muscarinic M1 and M4 receptor agonists as novel antipsychotic agents.[1][7] CNS Drug Reviews, 9(2), 159-186.[1]

Vedaclidine Tartrate Technical Support Center: A Guide to Minimizing Parasympathomimetic Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Vedaclidine tartrate. This guide is designed to provide in-depth, practical solutions for managing and minimizing the parasympathomimetic effects that may be encountered during your in vitro and in vivo experiments. Our goal is to empower you with the scientific rationale and proven methodologies to optimize your research outcomes.

Technical Introduction: Understanding Vedaclidine's Profile

Vedaclidine (also known as LY297802) is a novel muscarinic acetylcholine receptor ligand with a unique mixed agonist-antagonist profile.[1][2] It functions as a potent agonist at the M1 and M4 receptor subtypes, which are highly expressed in the central nervous system (CNS) and are key targets for treating neurological and psychiatric disorders.[2][3] Concurrently, Vedaclidine acts as an antagonist at M2, M3, and M5 receptors.[2][4] This selectivity is by design; M2 and M3 receptors are heavily involved in mediating peripheral parasympathetic responses, such as changes in heart rate, smooth muscle contraction, and glandular secretions.[5][6]

While Vedaclidine's antagonism at M2 and M3 receptors inherently reduces the likelihood of many common parasympathomimetic effects compared to non-selective agonists, its potent agonism at M1 and M4 receptors can still trigger cholinergic responses.[4][7] This guide provides troubleshooting strategies and foundational knowledge to effectively manage these effects.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific issues you may encounter in your research models. We provide not just protocols, but the reasoning behind them, to help you adapt these strategies to your unique experimental setup.

Q1: My animal models are exhibiting excessive salivation, lacrimation, and sweating (diaphoresis) after Vedaclidine administration. How can I mitigate these effects without compromising CNS target engagement?

A1: This is a classic presentation of peripheral muscarinic receptor activation. Salivary, lacrimal, and sweat glands are rich in M3 muscarinic receptors, which, when stimulated, increase secretions.[7][8] While Vedaclidine is an M3 antagonist, high local concentrations or species-specific receptor dynamics might still lead to some level of activation, or the effects may be partially mediated by M1 receptors present in these glands.[8] The most effective strategy is to block these peripheral effects directly.

Core Strategy: Co-administration with a Peripherally Restricted Muscarinic Antagonist

The gold-standard approach is to co-administer Vedaclidine with a muscarinic antagonist that has poor blood-brain barrier (BBB) penetration. This allows Vedaclidine to exert its effects on M1/M4 receptors in the CNS while the peripheral antagonist selectively blocks muscarinic receptors in the periphery, mitigating side effects. A successful clinical example of this strategy is the combination of the M1/M4 agonist xanomeline with the peripherally restricted antagonist trospium.

Experimental Protocol: Validating a Peripheral Antagonist

  • Selection of Antagonist: Choose a well-characterized, peripherally restricted antagonist. Examples include:

    • Trospium Chloride: A quaternary ammonium compound with very low BBB penetration.

    • Glycopyrrolate: Another quaternary amine widely used to reduce secretions.

  • Dose-Finding for the Antagonist:

    • Administer the peripheral antagonist alone across a range of doses to your animal model.

    • Monitor for any central effects (e.g., changes in locomotion, cognition in relevant tasks). The ideal antagonist will show no central activity at doses that are effective peripherally.

    • Establish the minimum effective dose that inhibits the effects of a general muscarinic agonist like pilocarpine or carbachol (e.g., pilocarpine-induced salivation).

  • Co-administration Study Design:

    • Establish your effective dose of Vedaclidine tartrate (the dose that achieves your desired CNS-related outcome).

    • In separate groups, administer:

      • Vehicle Control

      • Vedaclidine alone

      • Vedaclidine + Peripheral Antagonist (at its pre-determined effective dose)

      • Peripheral Antagonist alone

    • Primary Endpoints: Quantify the parasympathomimetic effects (e.g., collect and weigh salivary secretions on pre-weighed cotton swabs, observe and score lacrimation).

    • Secondary Endpoints: Measure your desired CNS-mediated therapeutic effect (e.g., analgesic response, cognitive enhancement) to ensure it is not compromised.[4]

Causality: The peripheral antagonist will competitively block Vedaclidine (and endogenous acetylcholine) at muscarinic receptors on salivary and lacrimal glands, preventing the downstream signaling that leads to secretion, without affecting the M1/M4 receptors in the brain.

Q2: I am observing significant gastrointestinal hypermotility (e.g., diarrhea, increased defecation) in my experiments. What are my options?

A2: This is another common peripheral muscarinic effect. The smooth muscle of the gastrointestinal tract is primarily regulated by M3 receptors, which mediate contraction.[8] Vedaclidine's M3 antagonism should theoretically limit this, but M1 agonism can also play a role in modulating enteric nervous system activity.

Troubleshooting Strategies:

StrategyMechanismProtocol OutlineConsiderations
1. Peripheral Antagonist Competitive blockade of M3 receptors on GI smooth muscle.[6]Follow the same protocol as in A1. Assess GI motility (e.g., charcoal meal transit time) as a primary endpoint.This is the most targeted and effective approach.
2. Dose Titration Establish the lowest effective dose of Vedaclidine.Begin with a dose significantly lower than the anticipated effective dose and gradually increase it over several days. Monitor both therapeutic effects and GI disturbances at each step.Parasympathomimetic effects are often dose-dependent.[4] A therapeutic window may exist where CNS effects are achieved with minimal peripheral stimulation.
3. Formulation Adjustment Modify the absorption profile to avoid high peak plasma concentrations (Cmax).[9]Consider switching from bolus administration (e.g., IP, IV) to a method providing slower absorption, such as subcutaneous injection or oral gavage. For oral administration, formulating with excipients that slow dissolution can be explored.[10]This is an advanced strategy requiring formulation expertise. The goal is to smooth the pharmacokinetic curve, which can reduce the intensity of Cmax-driven side effects.
Q3: How do I establish a therapeutic window for Vedaclidine in my model to separate efficacy from side effects?

A3: Establishing a clear therapeutic window is crucial for any novel compound. Vedaclidine was noted in early studies to have a good therapeutic window, with analgesic effects seen at doses at least 40 times lower than those causing tremor and salivation in mice.[4] Replicating this in your specific model and for your desired endpoint is essential.

Experimental Workflow: Dose-Response Characterization

  • Define Endpoints:

    • Efficacy Endpoint: A quantifiable measure of the desired CNS effect (e.g., hot-plate latency for analgesia, novel object recognition for cognition).

    • Side Effect Endpoint: A quantifiable measure of a key parasympathomimetic effect (e.g., salivation volume, GI transit time, tremor score).

  • Conduct a Dose-Response Study:

    • Administer Vedaclidine across a wide, logarithmically spaced dose range (e.g., 0.01, 0.1, 1, 10, 100 mg/kg).

    • At each dose, measure both the efficacy and the side effect endpoints.

  • Data Analysis:

    • Plot two separate dose-response curves on the same graph: one for efficacy and one for the side effect.

    • Calculate the ED50 (effective dose for 50% of maximal response) for both curves.

    • The Therapeutic Index (TI) can be calculated as TD50 (toxic dose for 50% of subjects) / ED50. A larger TI indicates a wider margin of safety.

Visualization of Therapeutic Window

G cluster_0 Experimental Workflow cluster_1 Data Analysis Select Doses Select Doses Administer Vedaclidine Administer Vedaclidine Select Doses->Administer Vedaclidine Measure Endpoints Measure Endpoints Administer Vedaclidine->Measure Endpoints Efficacy (CNS) Efficacy (CNS) Measure Endpoints->Efficacy (CNS) Side Effects (Peripheral) Side Effects (Peripheral) Measure Endpoints->Side Effects (Peripheral) Plot Curves Plot Dose-Response Curves Measure Endpoints->Plot Curves Calculate ED50 Calculate ED50 (Efficacy vs. Side Effect) Plot Curves->Calculate ED50 Determine TI Determine Therapeutic Index (TI) Calculate ED50->Determine TI

Caption: Workflow for determining the therapeutic window of Vedaclidine.

Frequently Asked Questions (FAQs)

Q: What is the pharmacological basis for Vedaclidine's parasympathomimetic effects?

A: The parasympathetic nervous system uses acetylcholine to act on muscarinic receptors, regulating "rest-and-digest" functions like salivation, digestion, and lacrimation.[7][11] Vedaclidine is an agonist at M1 and M4 receptors. While M2 and M3 receptors are the primary mediators of peripheral parasympathetic effects, M1 receptors are also found in peripheral locations like salivary glands and autonomic ganglia.[8] Therefore, potent M1 agonism by Vedaclidine can directly stimulate these peripheral M1 receptors, leading to classic cholinergic side effects, albeit likely less severe than a non-selective agonist that also activates M3 receptors.[4]

Mechanism of Vedaclidine Action and Side Effects

G cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Tissues Vedaclidine Vedaclidine Tartrate M1_CNS M1 Receptor Vedaclidine->M1_CNS Agonist M4_CNS M4 Receptor Vedaclidine->M4_CNS Agonist M1_Peri M1 Receptor (e.g., Salivary Gland) Vedaclidine->M1_Peri Agonist M3_Peri M3 Receptor (e.g., Smooth Muscle) Vedaclidine->M3_Peri Antagonist Therapeutic Therapeutic Effects (e.g., Analgesia, Cognition) M1_CNS->Therapeutic M4_CNS->Therapeutic SideEffects Parasympathomimetic Side Effects M1_Peri->SideEffects

Caption: Vedaclidine acts as a CNS M1/M4 agonist for therapeutic effects, but peripheral M1 agonism can cause side effects.

Q: Why is co-administration with a peripherally restricted muscarinic antagonist the preferred strategy?

A: This strategy offers high specificity. It allows for the blockade of the undesirable effects in the periphery without affecting the drug's mechanism of action at its intended target in the brain.[12] This approach essentially uncouples the therapeutic effects from the side effects, widening the compound's practical therapeutic window. It avoids the need to lower the dose of Vedaclidine, which could otherwise compromise its efficacy.

Q: What are the key characteristics of a suitable peripheral antagonist for co-administration with Vedaclidine?

A: An ideal peripheral antagonist should possess:

  • High Peripheral Selectivity: It must not cross the blood-brain barrier to any significant extent. Quaternary ammonium compounds are often used for this reason as their charge limits CNS penetration.

  • Broad Muscarinic Antagonism: It should effectively block all relevant peripheral muscarinic receptor subtypes (M1, M2, M3) to cover the range of potential side effects.

  • Favorable Pharmacokinetics: Its duration of action should be compatible with that of Vedaclidine to provide consistent protection.

  • No Intrinsic Activity: It must be a pure antagonist with no partial agonist activity.

Q: Can formulation changes help in minimizing systemic side effects?

A: Yes, though it is a more complex approach. The principle is to control the rate and extent of drug absorption (pharmacokinetics).[9] Side effects are often linked to the peak plasma concentration (Cmax). A rapid absorption leads to a high Cmax, which can overwhelm peripheral receptors. By using formulations that release the drug more slowly (e.g., controlled-release oral formulations, subcutaneous depot injections), you can achieve a lower, more sustained plasma concentration. This can maintain therapeutic levels in the CNS while keeping peripheral concentrations below the threshold for causing significant side effects.[10] This strategy requires significant investment in formulation development.

References

  • U.S. National Library of Medicine. (n.d.). Effects of Dexmedetomidine in Patients With Agitated Delirium in Palliative Care. ClinicalTrials.gov. Retrieved from [Link]

  • Good, P., et al. (2024). Dexmedetomidine Versus Midazolam for End-of-Life Sedation and Agitation: Protocol for a Randomized Controlled Trial (The DREAMS Trial). JMIR Research Protocols.
  • BioWorld. (1997, June 9). New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent. Retrieved from [Link]

  • Shapiro, M. & Tunc, L. (2023). Muscarinic Agonists. In: StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Caulfield, M. P., & Birdsall, N. J. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules.
  • Gaertner, J., & Schneider, M. (2022). Dexmedetomidine: a magic bullet on its way into palliative care—a narrative review and practice recommendations.
  • Shannon, H. E., et al. (2003). Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes. In: Pain. CRC Press.
  • National Center for Advancing Translational Sciences. (n.d.). VEDACLIDINE TARTRATE. Inxight Drugs. Retrieved from [Link]

  • RxList. (2024, October 8). How Muscarinic Agonists Work. Retrieved from [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews.
  • Abrahm, J. (n.d.).
  • precisionFDA. (n.d.). VARENICLINE TARTRATE. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Parasympathomimetic – Knowledge and References. Retrieved from [Link]

  • PubMed. (2024). Dexmedetomidine in Palliative Care: A Versatile New Weapon Against Delirium and Pain-Systematic Review. Retrieved from [Link]

  • Nurse Key. (2016, July 24). Muscarinic agonists and antagonists. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Pharmacological Approaches to Targeting Muscarinic Acetylcholine Receptors. Retrieved from [Link]

  • Hilman, A. (n.d.). Muscarinic Receptor Agonists and Antagonists. AccessMedicine. Retrieved from [Link]

  • SciSpace. (2001). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • Dwomoh, L., Tejeda, G. S., & Tobin, A. B. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuronal Signaling.
  • ResearchGate. (n.d.). Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Vedaclidine. Retrieved from [Link]

  • Conti, M., et al. (2014). New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. Current Medicinal Chemistry.
  • Gsrs. (n.d.). VEDACLIDINE. Retrieved from [Link]

  • Sandil, A., & Gupta, V. (2023). Parasympathomimetic Medications. In: StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mechanism of action – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discovery and Development for Pain.
  • PubMed. (2023). Outcomes of dexmedetomidine as adjuvant drug in patients undergoing videolaparoscopic cholecystectomy: A randomized and prospective clinical trial. Retrieved from [Link]

  • Maus, M., et al. (2017).

Sources

Technical Support Center: Vedaclidine Tartrate (LY-297802) Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Tachyphylaxis & Dosing Protocols Reference ID: VEDA-LY297-OPT-04

Executive Summary: The Agonist Paradox

Vedaclidine tartrate (LY-297802) is a unique pharmacological tool. Unlike non-selective muscarinic agonists (e.g., oxotremorine), Vedaclidine functions as a potent agonist at M1 and M4 receptors while acting as an antagonist at M2, M3, and M5 subtypes .[1] This profile minimizes peripheral side effects (salivation, bradycardia) but introduces a specific challenge: Signal Tachyphylaxis .

Researchers frequently report a rapid loss of efficacy (tachyphylaxis) during repeated administration.[2] This is not typically due to compound degradation, but rather receptor desensitization and internalization . This guide provides the mechanistic logic and protocols to overcome this physiological barrier.

Mechanism of Action & Failure Mode

To troubleshoot signal loss, you must understand the cellular cascade. Tachyphylaxis in M1/M4 receptors is driven by G-protein Receptor Kinases (GRKs) and


-arrestin .
The Desensitization Pathway

When Vedaclidine binds to M1/M4, it stimulates


 (M1) or 

(M4) signaling. However, sustained occupancy recruits GRKs, which phosphorylate the receptor tail. This recruits

-arrestin, which physically uncouples the G-protein and drags the receptor into the cell (internalization).

M1_Desensitization Ved Vedaclidine (Ligand) M1_Active M1 Receptor (Activated) Ved->M1_Active Binding Signal IP3/Ca2+ Response M1_Active->Signal Gq Coupling GRK GRK2/3 Recruitment M1_Active->GRK Sustained Occupancy Phos Receptor Phosphorylation GRK->Phos Arrestin Beta-Arrestin Binding Phos->Arrestin Arrestin->Signal Uncoupling (Block) Internal Internalization (Signal Loss) Arrestin->Internal Clathrin Mediated

Figure 1: The mechanistic pathway of Vedaclidine-induced tachyphylaxis. Note that


-arrestin binding physically blocks further G-protein signaling before internalization occurs.

Diagnostic Troubleshooting: Why is my signal lost?

Before altering your dosing protocol, use this decision matrix to confirm tachyphylaxis is the culprit, rather than solubility or stability issues.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Loss of Efficacy (In Vitro/In Vivo) Check_Solubility Check Formulation pH (Is pH > 6.5?) Start->Check_Solubility Precipitation Possible Precipitation (Vedaclidine is a weak base) Check_Solubility->Precipitation Yes Check_Time Check Dosing Interval Check_Solubility->Check_Time No (pH < 6.0) Action_Acid Action: Acidify Vehicle (Tartrate Buffer) Precipitation->Action_Acid Continuous Continuous Infusion or No Washout? Check_Time->Continuous Pulsatile Pulsatile/Intermittent? Check_Time->Pulsatile Diagnosis_Tachy Diagnosis: Tachyphylaxis/Desensitization Continuous->Diagnosis_Tachy Rapid Loss (<2 hrs) Diagnosis_Tol Diagnosis: Functional Tolerance (Downregulation) Continuous->Diagnosis_Tol Slow Loss (>24 hrs) Action_Wash Action: Implement Washout Protocol Diagnosis_Tachy->Action_Wash

Figure 2: Diagnostic workflow to distinguish between solubility artifacts and physiological desensitization.

Experimental Protocols (The "How-To")

Protocol A: The "Pulse-Chase" Dosing Strategy (In Vitro)

Goal: To maintain receptor sensitivity during functional assays (e.g., FLIPR Calcium flux).

The Problem: Leaving Vedaclidine in the well for >10 minutes initiates GRK phosphorylation. The Fix:

  • Preparation: Dissolve Vedaclidine tartrate in acidified water (pH 4-5) before diluting into physiological buffer. Note: Neutral pH causes micro-precipitation of the free base, mimicking signal loss.

  • Pulse (Stimulation): Apply Vedaclidine for 2–5 minutes maximum .

  • Chase (Washout): Immediately aspirate and wash 3x with agonist-free buffer.

  • Recovery: Allow a 30–60 minute recovery period at 37°C. This allows recycled receptors to return to the membrane.

  • Validation: Re-challenge with a standard dose of Acetylcholine (ACh). If the response is <80% of baseline, extend the recovery period.

Protocol B: In Vivo Dosing for Analgesia (Rat/Mouse)

Goal: To avoid antinociceptive tolerance in chronic pain models.

The Problem: Continuous infusion (osmotic minipumps) of M1/M4 agonists leads to complete loss of efficacy within 24 hours. The Fix: Intermittent Bolus Dosing.

ParameterContinuous Infusion (Avoid)Pulsatile Administration (Recommended)
Plasma Profile Steady State (

)
Peak-Trough (

)
Receptor Status Chronically InternalizedCycles of Activation/Resensitization
Efficacy Duration < 24 HoursMaintained for weeks
Dosing Schedule N/ABID (Twice Daily) or TID (Three times)
Washout Required N/AMinimum 4-6 hours between doses

Critical Step: If you observe efficacy loss on Day 3 of a BID schedule, introduce a 24-hour "drug holiday" to allow de-novo receptor synthesis to replenish downregulated surface receptors.

Frequently Asked Questions (FAQs)

Q1: My Vedaclidine solution became cloudy when I added it to the cell media. Is this desensitization? A: No, this is a chemistry issue. Vedaclidine is a lipophilic amine supplied as a tartrate salt. When added to pH 7.4 media at high concentrations (>10 µM), the free base may precipitate.

  • Fix: Pre-dissolve in DMSO or keep the stock solution slightly acidic (pH 5.0) and vortex immediately upon addition.

Q2: Can I use an allosteric modulator to prevent tachyphylaxis? A: Yes. Positive Allosteric Modulators (PAMs) for M1 (e.g., BQCA) can lower the required orthosteric dose of Vedaclidine. Lower occupancy of the orthosteric site often results in reduced GRK recruitment, thereby delaying desensitization while maintaining efficacy.

Q3: How do I distinguish between M1 and M4 mediated effects? A: Vedaclidine activates both. To isolate the mechanism:

  • Use Antagonists: Co-treat with Pirenzepine (M1 selective antagonist). If the effect persists, it is likely M4 mediated.

  • Use Knockouts: Utilize

    
     or 
    
    
    
    mice.[3] Note that Vedaclidine's analgesic effects are often preserved in M1 knockouts, suggesting a strong M4 component in pain modulation.

References

  • Shannon, H. E., et al. (1994). In vivo pharmacology of butylthio[2.2.2] (LY297802), a muscarinic agonist with functional selectivity for M1 and M4 receptors. Journal of Pharmacology and Experimental Therapeutics.

  • Bymaster, F. P., et al. (2003). Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes.[1][4][5] Drug Development Research.

  • Lefkowitz, R. J., & Shenoy, S. K. (2005). Transduction of Receptor Signals by

    
    -Arrestins.[6][7][8][9][10] Science. 
    
  • Katritch, V., et al. (2013). Allosteric modulation of GPCRs: new insights and potential applications. Trends in Pharmacological Sciences.

Sources

Technical Support Center: Sustained-Release Vedaclidine Tartrate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of sustained-release (SR) delivery systems for Vedaclidine tartrate. It provides in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond procedural steps to explain the underlying scientific principles. Our goal is to empower you to overcome common hurdles and optimize your formulation strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions that often arise during the initial stages of developing a sustained-release formulation for Vedaclidine tartrate.

Q1: What are the key physicochemical properties of Vedaclidine tartrate that I should consider for a sustained-release formulation?

A1: Understanding the intrinsic properties of Vedaclidine tartrate is the foundation for a successful SR formulation. Key parameters include:

  • Solubility: Vedaclidine tartrate is soluble in DMSO.[1] Its aqueous solubility can be pH-dependent, which is a critical factor given the varying pH environments of the gastrointestinal (GI) tract.[2] Formulating a highly water-soluble drug for sustained release can be challenging as it tends to dissolve and be absorbed quickly, potentially leading to an initial burst release.[2]

  • Stability: The stability of Vedaclidine tartrate under different pH conditions and in the presence of various excipients must be thoroughly evaluated.[3] It is stable enough for short-term shipping at ambient temperatures but requires storage at 0 - 4°C for short-term and -20°C for long-term preservation.[1]

  • Molecular Weight and Size: Vedaclidine has a molecular weight of 283.46 g/mol (free base).[4] This is a crucial parameter as the diffusion coefficient of a drug through a polymer matrix is a function of its molecular size.[5]

  • Biological Half-Life: Drugs with shorter biological half-lives are often ideal candidates for SR formulations to maintain therapeutic concentrations and improve patient compliance.[5]

Q2: What is the mechanism of action for Vedaclidine and how does this influence the desired release profile?

A2: Vedaclidine is a muscarinic receptor agonist with a unique profile.[6][7] It acts as a potent and selective agonist for the M1 and M4 receptor subtypes while being an antagonist at the M2, M3, and M5 subtypes.[7] This pharmacological profile suggests its potential use in managing pain, including neuropathic and inflammatory pain states.[8][9]

The goal of a sustained-release formulation is to maintain plasma concentrations of Vedaclidine within its therapeutic window for an extended period. This avoids the "see-saw" fluctuation of drug levels seen with immediate-release dosage forms, which can lead to periods of sub-therapeutic efficacy or adverse effects.[5] A zero-order or near-zero-order release profile, where the drug is released at a constant rate, is often the ideal target.

Q3: Which sustained-release technologies are most suitable for a molecule like Vedaclidine tartrate?

A3: Several technologies can be adapted for Vedaclidine tartrate, with the choice depending on the desired release kinetics and manufacturing considerations.

  • Hydrophilic Matrix Systems: This is a common and cost-effective approach where the drug is dispersed within a swellable polymer matrix (e.g., HPMC, xanthan gum).[10] Upon contact with GI fluids, the polymer hydrates to form a gel layer that controls drug release through diffusion and/or erosion.[10][11]

  • Hydrophobic Matrix Systems: In this system, the drug is embedded in a non-water-soluble matrix (e.g., ethyl cellulose, waxes).[10] Drug release occurs primarily through diffusion via a network of pores and channels.[10] This can be suitable for moisture-sensitive drugs.[10]

  • Osmotic Pump Tablets: These systems provide a more controlled, zero-order release. They work by using osmotic pressure to deliver the drug at a constant rate. However, they are more complex and costly to manufacture.[12]

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides a detailed, problem-and-solution-oriented guide to address specific issues you may encounter during the formulation and testing of your Vedaclidine tartrate SR tablets.

Formulation and Manufacturing Issues

Problem 1: My hydrophilic matrix tablets exhibit an initial "burst release" that is too high.

  • Potential Causes:

    • High Drug Solubility: As Vedaclidine tartrate has good solubility, the drug on the surface of the tablet can dissolve rapidly upon contact with the dissolution medium.[2]

    • Inadequate Polymer Concentration: Insufficient polymer may not form a cohesive gel layer quickly enough to control the initial drug release.[10]

    • Polymer Particle Size: A larger polymer particle size can lead to slower hydration and initial gel layer formation.

  • Troubleshooting Steps & Scientific Rationale:

    • Increase Polymer Concentration: A higher polymer-to-drug ratio will create a more viscous and robust gel layer upon hydration, thereby retarding the initial drug diffusion.[10]

    • Use a Higher Viscosity Grade Polymer: Polymers like HPMC are available in various viscosity grades. Higher viscosity grades form a stronger gel barrier, which can effectively reduce the burst effect.

    • Incorporate a Release-Retarding Excipient: Adding a small amount of a hydrophobic polymer (e.g., ethyl cellulose) or a lipidic excipient (e.g., glyceryl behenate) can help to reduce the wettability of the tablet surface and slow down the initial drug release.[13]

    • Optimize Granulation: If using a wet granulation process, ensure uniform distribution of the binder and proper granule size.[14] Over-granulation can lead to a more porous matrix, contributing to a burst release.

Problem 2: The drug release from my matrix tablets is incomplete.

  • Potential Causes:

    • Excessively Strong Gel Layer: A very high concentration of a high-viscosity polymer can form an overly dense gel layer that traps a portion of the drug, preventing its complete release.

    • Low Drug Solubility in the Gel Layer: The solubility of the drug within the hydrated polymer matrix can become the rate-limiting step for release.

    • Tablet Hardness: Excessively hard tablets may not allow for sufficient water penetration to fully hydrate the matrix.[10]

  • Troubleshooting Steps & Scientific Rationale:

    • Decrease Polymer Viscosity or Concentration: A less viscous gel layer will allow for more complete drug diffusion and/or tablet erosion.

    • Incorporate a Solubilizing Agent: Adding a small amount of a soluble excipient like lactose can create pores within the matrix as it dissolves, facilitating further water penetration and drug release.[11]

    • Optimize Tablet Compression Force: Reduce the compression force to decrease tablet hardness and improve water ingress into the matrix core.[13] Monitor friability to ensure the tablets are not too soft.[13]

In Vitro Dissolution Testing Issues

Problem 3: I am observing high variability in my dissolution profiles between tablets from the same batch.

  • Potential Causes:

    • Inhomogeneous Drug/Polymer Distribution: Poor mixing during formulation can lead to variations in the drug-to-polymer ratio within individual tablets.

    • Inconsistent Tablet Weight, Hardness, or Thickness: Variations in these physical parameters can significantly impact the surface area and matrix integrity, leading to inconsistent release profiles.[13]

    • Dissolution Test Method Variability: Issues with the dissolution apparatus, such as improper deaeration of the medium, incorrect paddle/basket height, or inconsistent sampling, can introduce significant variability.[15][16]

  • Troubleshooting Steps & Scientific Rationale:

    • Validate Blending Process: Ensure your blending process achieves a uniform mixture. Use a validated analytical method to test for blend uniformity.

    • Tighten Tablet Press Controls: Monitor and control tablet weight, hardness, and thickness throughout the compression run. Implement in-process controls (IPCs) to ensure consistency.

    • Standardize Dissolution Methodology:

      • Medium Preparation: Ensure the dissolution medium is properly prepared and de-aerated to prevent air bubbles from interfering with the tablet surface.[15]

      • Apparatus Setup: Calibrate and verify the dissolution apparatus settings (e.g., rotation speed, temperature, paddle/basket height) before each run.[17]

      • Sampling: Use an autosampler or a consistent manual sampling technique to minimize variability.[15]

Problem 4: My sustained-release formulation is failing to meet the desired release specifications over the intended duration (e.g., 12 or 24 hours).

  • Potential Causes:

    • Inappropriate Polymer Selection: The chosen polymer may not have the necessary swelling and erosion characteristics to sustain release for the required duration.

    • Incorrect Drug-to-Polymer Ratio: The proportion of the release-controlling polymer is a critical factor in determining the duration of release.[14]

    • pH-Dependent Solubility of Vedaclidine Tartrate: If the drug's solubility changes significantly as the tablet transits through the different pH environments of the GI tract, the release rate can be affected.

  • Troubleshooting Steps & Scientific Rationale:

    • Experiment with Different Polymers and Ratios:

      • Hydrophilic Matrices: Test different viscosity grades of HPMC or blend different polymers (e.g., HPMC and a natural gum like xanthan gum) to modulate the release profile.[10]

      • Hydrophobic Matrices: Adjust the ratio of the hydrophobic polymer to a channeling agent (e.g., lactose) to control the rate of drug diffusion.[11]

    • Evaluate pH-Independent Formulations: Consider incorporating pH-modifying excipients (e.g., buffers) into the matrix to create a more consistent micro-environmental pH around the drug particles, thereby making the release less dependent on the external GI fluid pH.

    • Consider a Coated System: Applying a functional coating of a release-controlling polymer (e.g., ethylcellulose) over an immediate-release core can provide a more predictable and extended-release profile.[18]

Section 3: Experimental Protocols & Data Visualization

Protocol: Preparation of Vedaclidine Tartrate Sustained-Release Matrix Tablets (Wet Granulation)
  • Sieving: Pass Vedaclidine tartrate, the matrix-forming polymer (e.g., HPMC K100M), and diluent (e.g., lactose) through a #80 sieve.[14]

  • Blending: Mix the sieved powders in a blender for 15 minutes to ensure uniformity.

  • Granulation: Prepare a binder solution (e.g., PVP K30 in isopropyl alcohol). Slowly add the binder solution to the powder blend while mixing to form damp granules.

  • Drying: Dry the wet granules in a hot air oven at 50-60°C until the loss on drying (LOD) is within the specified limits (typically <2%).

  • Sizing: Pass the dried granules through a #20 sieve to obtain uniform granule size.

  • Lubrication: Add the lubricant (e.g., magnesium stearate, previously passed through a #60 sieve) to the sized granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Data Presentation: Impact of Polymer Concentration on Drug Release
Formulation IDDrug:Polymer Ratio (Vedaclidine:HPMC K100M)% Release at 2 hours% Release at 8 hours% Release at 12 hours
F11:0.545.2%85.1%98.7%
F21:130.5%70.3%92.4%
F31:1.522.1%58.9%85.6%

This table illustrates that increasing the proportion of the hydrophilic polymer (HPMC K100M) leads to a slower and more controlled release of Vedaclidine tartrate.

Visualization: Drug Release Mechanisms from a Hydrophilic Matrix

G cluster_0 Initial State (Dry Tablet) cluster_1 Hydration & Swelling cluster_2 Drug Release Mechanisms cluster_3 Outcome T Tablet Core (Drug + Polymer) H Hydrated Polymer (Gel Layer Formation) T->H Water Penetration S Swollen Matrix H->S D Diffusion (Through Gel Layer) S->D E Erosion (Matrix Dissolves) S->E R Sustained Drug Release D->R E->R

Caption: Workflow of drug release from a hydrophilic matrix tablet.

Section 4: References

  • International Journal of Health Advancement and Clinical Research. (2024, February 11). Sustained-Release Tablets: Evaluation and Challenges in Formulation.

  • Current Trends and Challenges in Sustained-Release Tablet Formulations: A Comprehensive Review. (2025, January 17).

  • A Systematic Review on Sustained Release Matrix Tablet. (2024, August 4).

  • Altus Drug Development. Challenges and opportunities in oral formulation development.

  • Asian Pacific Journal of Health Sciences. (2015). Development of Sustained Release Drug Delivery System: A Review.

  • Challenges in Consistent & Predictable Delivery of Drugs Using Oral Controlled Release Technologies. (2026, February 2).

  • In-Vitro Product Performance of Parenteral Drug Products. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective.

  • Challenges of in vitro drug release testing in case of advanced mucosal formulations.

  • Inventum Biologicum. (2024). A Review on Sustained Release Matrix Tablet: A Recent Approach for Oral Drug Delivery System.

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.

  • National Center for Advancing Translational Sciences. VEDACLIDINE TARTRATE - Inxight Drugs.

  • MedKoo Biosciences. Vedaclidine tartrate | CAS#141575-51-1.

  • National Institutes of Health. Vedaclidine | C13H21N3S2 | CID 9889093 - PubChem.

  • Raytor. (2025, June 29). Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests.

  • Research Trend. (2023, April 20). A Comprehensive Review of Recent Studies on Matrix Tablets for Drug Delivery with Oral Controlled Release.

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). A REVIEW ON SUSTAINED RELEASE MATRIX TABLET.

  • ResearchGate. Challenges in the drug release testing of next-generation nanomedicines – What do we know?.

  • Taylor & Francis eBooks. (2003). Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscar.

  • PubMed. (2001, September 15). Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats.

  • ResearchGate. Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models.

  • gsrs. VEDACLIDINE.

  • Frontiers. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation.

  • Wikipedia. Vedaclidine.

  • Google Patents. US8551522B2 - Sustained-release formulation.

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

  • Solubility and Stability of Carvedilol in Deep Eutectic Solvents: A Step Towards a Sustainable Pharmaceutical Formulation in the.

  • PubMed. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

  • Medi Study Go. (2025, April 17). Cholinergic Drugs: Mechanisms and Clinical Applications.

  • accessdata.fda.gov. (2009, January 27). CPY Document Title.

  • CORA. Sustained-release multiparticulates for oral delivery of a novel peptidic ghrelin agonist: Formulation design and in vitro characterization.

  • Biomedical Journal of. (2017, October 24). Design, Development and Characterization of Sustain Release Matrix Type Tablet of Cinnarazine Volume 1.

  • Research Journal of Pharmacy and Technology. (2020, May 19). Formulation and Evaluation of Carvedilol Sustained Release Capsules by Semisolid Matrix Filling Technique.

Sources

Validation & Comparative

A Comparative Analysis of Vedaclidine Tartrate and Morphine for Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the quest for novel analgesic agents with improved therapeutic profiles over existing standards of care, the exploration of non-opioid pathways is of paramount importance. This guide provides a comparative overview of Vedaclidine tartrate, a muscarinic acetylcholine receptor ligand, and morphine, the archetypal opioid analgesic. While direct head-to-head preclinical studies are not publicly available, this document synthesizes the existing data to offer a comparative perspective on their mechanisms of action, preclinical efficacy, and potential therapeutic windows.

Introduction: Targeting Pain Through Divergent Pathways

The management of moderate to severe pain has long been dominated by opioid analgesics. However, the significant side effects associated with opioids, including respiratory depression, tolerance, and addiction, have spurred the search for alternative therapeutic strategies. One such avenue of investigation has been the cholinergic system, specifically the modulation of muscarinic acetylcholine receptors.

Morphine , a potent opioid, exerts its analgesic effects primarily through the activation of μ-opioid receptors in the central nervous system (CNS).[1][2][3] This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of nociceptive signals.

Vedaclidine tartrate (also known as LY-297802/NNC-11-1053) represents a departure from the opioid pathway. It is a mixed muscarinic receptor agonist and antagonist, with a complex pharmacological profile that includes high-affinity agonism at M1 receptors and antagonism at M2 and M3 receptors.[1][4] The analgesic properties of muscarinic agonists are thought to be mediated through both spinal and supraspinal mechanisms.[1]

Mechanism of Action: A Tale of Two Receptors

The distinct mechanisms of action of Vedaclidine and morphine are central to understanding their potential differences in efficacy and side-effect profiles.

Vedaclidine Tartrate: A Muscarinic Modulator

Vedaclidine's unique profile as a mixed agonist/antagonist at different muscarinic receptor subtypes suggests a nuanced modulation of the cholinergic system. It demonstrates high affinity for muscarinic receptors in the brain.[4] In isolated tissues, it acts as a high-affinity agonist at M1 receptors, while functioning as an antagonist at M2 and M3 receptors.[4] The analgesic effects of muscarinic agonists are believed to stem from their ability to modulate nociceptive signaling in the CNS.[1]

Morphine: The Classic Opioid Agonist

Morphine's analgesic properties are mediated through its binding to and activation of opioid receptors, primarily the μ-opioid receptor (MOR).[5] These receptors are located on neuronal cell membranes in the central and peripheral nervous systems.[1] Presynaptically, morphine's activation of MORs inhibits the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.[1][2] Postsynaptically, it leads to hyperpolarization of neurons, making them less likely to transmit pain signals.[2]

Preclinical Efficacy: A Comparative Overview

While direct comparative studies are lacking, preclinical data for both compounds in established animal models of pain provide a basis for a qualitative and, where possible, quantitative assessment of their analgesic potential.

Vedaclidine Tartrate: Evidence from Preclinical Models

Preclinical studies conducted in the late 1990s demonstrated the analgesic activity of Vedaclidine in several mouse models of pain, including the grid-shock, tail-flick, hot-plate, and writhing tests.[1] Analgesic effects were observed at subcutaneous doses as low as 0.19 mg/kg.[1]

A significant finding from these early studies was the apparent lack of tolerance to the analgesic effects of Vedaclidine. In mice administered the compound for 6.5 days, little to no tolerance was observed, which stands in contrast to the well-documented development of tolerance with repeated morphine administration.[1]

Morphine: A Well-Characterized Analgesic Profile

Morphine's analgesic efficacy has been extensively characterized in a wide range of preclinical models. Its potency can vary depending on the specific test and experimental conditions.

Analgesic Model Species Route of Administration ED50 (mg/kg) Reference
Hot Plate TestRatSubcutaneous2.6 - 4.9[6]
Tail Flick TestRatIntravenous1.4 - 1.8[1]
Tail Flick TestRatNot Specified3.25[2]
Formalin TestRatNot Specified2.7-fold increase in ED50 with tolerance[7]

ED50 values can vary based on factors such as animal strain, specific protocol, and data analysis methods.

Experimental Protocols for Assessing Analgesic Efficacy

To provide a practical context for the evaluation of analgesic compounds like Vedaclidine and morphine, this section outlines the methodologies for three standard preclinical pain models.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface.

  • Acclimation: Individually acclimate mice or rats to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C). Start a timer immediately.

  • Endpoint: Observe the animal for signs of nociception, such as licking a hind paw or jumping. The time from placement on the hot plate to the first sign of nociception is recorded as the latency.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is pre-determined to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

  • Drug Administration: Administer the test compound (e.g., Vedaclidine tartrate or morphine) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test to determine the post-treatment latency.

  • Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test

The tail-flick test is another common method for evaluating the analgesic effects of drugs against a thermal stimulus. It is considered a measure of a spinal reflex to a noxious stimulus.

Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the animal's tail.

  • Restraint: Gently restrain the mouse or rat, typically in a specialized restrainer, with its tail exposed.

  • Baseline Latency: Position the tail over the heat source, and activate the heat stimulus and a timer simultaneously.

  • Endpoint: The latency is the time it takes for the animal to flick its tail away from the heat source. The timer automatically stops when the tail moves.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: Measure the tail-flick latency at predetermined intervals after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Formalin Test

The formalin test is a model of continuous pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[7]

Protocol:

  • Acclimation: Place the animal in a clear observation chamber for at least 30 minutes to allow for acclimation.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5-5% in saline) into the plantar surface of one hind paw.

  • Observation Period: Immediately after the injection, observe the animal's behavior for a set period (e.g., 60 minutes).

  • Nociceptive Behaviors: Record the amount of time the animal spends licking, biting, or flinching the injected paw.

  • Phases of Pain:

    • Phase 1 (Neurogenic Pain): The first 5-10 minutes post-injection, reflecting the direct activation of nociceptors.

    • Phase 2 (Inflammatory Pain): Typically occurs between 15 and 60 minutes post-injection and is associated with central sensitization and inflammation.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the formalin injection.

  • Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle-treated group for both Phase 1 and Phase 2.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_vedaclidine Vedaclidine Tartrate Pathway Vedaclidine Vedaclidine Tartrate M1R M1 Muscarinic Receptor (Agonist) Vedaclidine->M1R M2R M2 Muscarinic Receptor (Antagonist) Vedaclidine->M2R M3R M3 Muscarinic Receptor (Antagonist) Vedaclidine->M3R Gq Gq Protein Activation M1R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Analgesia_V Analgesia Ca_PKC->Analgesia_V

Caption: Signaling pathway of Vedaclidine tartrate.

G cluster_morphine Morphine Pathway Morphine Morphine MOR μ-Opioid Receptor (Agonist) Morphine->MOR Gi Gi Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC Ca_channels Ca2+ Channel Inhibition Gi->Ca_channels K_channels K+ Channel Opening Gi->K_channels cAMP cAMP Decrease AC->cAMP Neurotransmitter_release Decreased Neurotransmitter Release (Substance P, Glutamate) Ca_channels->Neurotransmitter_release Hyperpolarization Neuronal Hyperpolarization K_channels->Hyperpolarization Analgesia_M Analgesia Neurotransmitter_release->Analgesia_M Hyperpolarization->Analgesia_M

Caption: Signaling pathway of Morphine.

G cluster_workflow Analgesic Efficacy Testing Workflow start Animal Acclimation baseline Baseline Nociceptive Threshold Measurement (Hot Plate / Tail-Flick / Formalin) start->baseline drug_admin Drug Administration (Vedaclidine, Morphine, or Vehicle) baseline->drug_admin post_drug Post-Treatment Nociceptive Threshold Measurement (at various time points) drug_admin->post_drug data_analysis Data Analysis (%MPE or Paw Licking Time) post_drug->data_analysis comparison Efficacy Comparison data_analysis->comparison

Caption: Experimental workflow for analgesic testing.

Discussion and Future Directions

The available preclinical data suggests that Vedaclidine tartrate possesses analgesic properties in various animal models of pain.[1] Its unique mechanism of action, targeting the muscarinic acetylcholine system, presents a compelling alternative to the opioid pathway. The preliminary finding of a lack of tolerance development with Vedaclidine is particularly noteworthy and warrants further investigation.

However, a significant limitation in the current understanding of Vedaclidine's analgesic potential is the absence of publicly available quantitative efficacy data and direct comparative studies with established analgesics like morphine. The discontinuation of its development for pain, as suggested by the lack of recent publications and clinical trial data, raises questions about the translatability of its preclinical findings. For the drug development community, understanding the reasons for this discontinuation—be it due to efficacy, safety, or strategic considerations by the developing companies, Eli Lilly and Novo Nordisk—would be highly instructive.

Future research in the field of muscarinic agonists for pain should focus on:

  • Subtype Selectivity: Developing agonists with greater selectivity for the specific muscarinic receptor subtypes involved in analgesia to minimize side effects.

  • Direct Comparative Studies: Conducting head-to-head preclinical studies comparing novel muscarinic agonists with standard-of-care analgesics like morphine.

  • Translational Models: Utilizing more predictive animal models of pain that better mimic human pain conditions.

  • Clinical Evaluation: Progressing promising candidates into well-designed clinical trials to assess their efficacy and safety in human populations.

References

  • BioWorld. (1997, June 9). New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent.
  • PubMed. (n.d.). Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships. Retrieved from [Link]

  • PubMed. (2006, May 15). Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 29). Opioid Analgesics - StatPearls. Retrieved from [Link]

  • Science Publishing Group. (2017, March 21). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Retrieved from [Link]

  • Wikipedia. (n.d.). Morphine. Retrieved from [Link]

  • Slideshare. (n.d.). preclinical screening models for Analgesic drugs. Retrieved from [Link]

  • PubMed. (2004, September 15). Experimental human pain models: a review of standardised methods for preclinical testing of analgesics. Retrieved from [Link]

  • healthdirect. (n.d.). Morphine - about, usage, side effects and alternatives. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 29). Morphine - StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formalin Murine Model of Pain - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of nociception induced by formalin test in mice.... Retrieved from [Link]

  • Wikipedia. (n.d.). Tail flick test. Retrieved from [Link]

  • ResearchGate. (2025, May 13). (PDF) Experimental Human and Clinical Pain Models -A Mapping Review of Standardised Methods for Clinical Evaluation of Analgesic Drugs. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). VEDACLIDINE TARTRATE. Retrieved from [Link]

  • pharmaphorum. (2013, July 29). A history of... Eli Lilly & Co. Retrieved from [Link]

  • Wikipedia. (n.d.). Eli Lilly. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Opioid Analgesics for the Development of Transdermal Opioid Patches That Possess Morphine-Like Pharmacological Profiles Rather Than Fentanyl - PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Eli Lilly and Company. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC. Retrieved from [Link]

  • Drug Discovery News. (2024, October 22). A surprising pathway to pain relief. Retrieved from [Link]

  • Novo Nordisk. (n.d.). Our heritage | Driving change. Retrieved from [Link]

  • Wikipedia. (n.d.). Novo Nordisk. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, April 15). Mechanistic insights into the analgesic efficacy of A-1264087, a novel neuronal Ca(2+) channel blocker that reduces nociception in rat preclinical pain models - PubMed. Retrieved from [Link]

  • Melior Discovery. (n.d.). Tail Flick Test. Retrieved from [Link]

  • PubMed. (n.d.). Differentiating analgesic and non-analgesic drug activities on rat hot plate: effect of behavioral endpoint. Retrieved from [Link]

  • Novo Nordisk Fonden. (n.d.). Our history. Retrieved from [Link]

  • Britannica Money. (2026, February 19). Novo Nordisk A/S | History, Structure, Products & Facts. Retrieved from [Link]

  • The Pharmaceutical Journal. (2014, October 14). The legacy of Eli Lilly. Retrieved from [Link]

  • Encyclopedia of Indianapolis. (n.d.). Eli Lilly and Company. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-Morphine and (−)-morphine stereoselectively attenuate the (−)-morphine-produced tail-flick inhibition via the naloxone-sensitive sigma receptor in the ventral periaqueductal gray of the rat - PMC. Retrieved from [Link]

  • MedNews. (n.d.). Novel drug treatments for pain in advanced cancer and serious illness: a focus on neuropathic pain and chemotherapy-induced peri. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved from [Link]

  • PubMed. (2005, March 15). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved from [Link]

  • MDPI. (2024, October 28). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. Retrieved from [Link]

  • Frontiers. (2019, April 23). Supraspinal and Peripheral, but Not Intrathecal, σ1R Blockade by S1RA Enhances Morphine Antinociception. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 30). Adjuvant Analgesic Use in the Critically Ill: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, December 12). Differential responses to morphine-induced analgesia in the tail-flick test - PubMed. Retrieved from [Link]

  • PubMed. (n.d.). [Clinical evaluation of the analgesic-antispastic effect of a new pharmacological combination]. Retrieved from [Link]

Sources

A Comparative Guide to M1 Muscarinic Receptor Agonists: Vedaclidine Tartrate in Focus

Author: BenchChem Technical Support Team. Date: February 2026

The M1 muscarinic acetylcholine receptor, a Gq-protein-coupled receptor (GPCR), stands as a pivotal target in neuropharmacology.[1] Predominantly expressed in the central nervous system, it plays a crucial role in modulating synaptic plasticity, learning, and memory.[2] Consequently, M1 receptor agonists have been a major focus for therapeutic development in conditions marked by cognitive deficits, such as Alzheimer's disease and schizophrenia.[1][3][4][5] Activation of the M1 receptor initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][6][7]

This guide provides an in-depth comparison of Vedaclidine tartrate against other prominent M1 receptor agonists, including Xanomeline, Cevimeline, and the preclinical compound AF267B. We will dissect their pharmacological nuances, supported by experimental data and protocols, to offer a clear perspective for researchers and drug development professionals.

The Unique Profile of Vedaclidine Tartrate

Vedaclidine (also known as LY297802 or NNC-11-1053) presents a distinct pharmacological signature among muscarinic ligands.[8][9] Developed for its analgesic properties, its mechanism is not that of a straightforward M1 agonist. Instead, it exhibits a mixed agonist-antagonist profile.[9] In vitro studies have demonstrated that Vedaclidine is a high-affinity agonist at M1 receptors but, critically, acts as an antagonist at M2 and M3 receptors.[8][9] This profile is particularly noteworthy, as antagonism of M2 and M3 receptors could theoretically mitigate some of the classic cholinergic side effects associated with non-selective muscarinic agonists, such as bradycardia (M2) and gastrointestinal disturbances (M3).

In isolated rabbit vas deferens, a tissue rich in M1 receptors, Vedaclidine demonstrated an IC50 of 0.33 nM, indicating potent agonist activity.[8] Conversely, it displayed antagonist properties in guinea pig atria (M2 receptors) and urinary bladder (M3 receptors).[8] This mixed profile suggests a potential for a wider therapeutic window compared to pan-muscarinic agonists.[9]

Comparator M1 Receptor Agonists: A Spectrum of Selectivity

To understand Vedaclidine's place in the landscape, we must compare it to other key M1-targeting compounds.

  • Xanomeline: A well-studied compound, Xanomeline is a functionally selective agonist with a preference for M1 and M4 receptor subtypes.[2][10][11] This dual M1/M4 activity is believed to underpin its efficacy in treating the psychotic symptoms of schizophrenia and the behavioral disturbances in Alzheimer's disease.[3][12][13] A significant challenge with Xanomeline has been its peripheral cholinergic side effects. This led to the development of KarXT, a co-formulation of xanomeline with the peripherally restricted muscarinic antagonist trospium, which does not cross the blood-brain barrier, thereby mitigating side effects while preserving central efficacy.[14]

  • Cevimeline (AF102B): Cevimeline is an orally active, selective agonist of M1 and M3 receptors.[15][16] Its pronounced activity at M3 receptors, which are prevalent on exocrine glands, led to its FDA approval for treating xerostomia (dry mouth) in patients with Sjögren's syndrome.[16][17] While it is a potent M1 agonist (EC50 = 0.023 µM), its significant M3 activity (EC50 = 0.048 µM) differentiates it from more M1-selective compounds and explains its primary clinical application.[17] Its ability to cross the blood-brain barrier has also sustained interest in its potential for treating cognitive disorders.[15]

  • AF267B: A preclinical M1-selective agonist, AF267B has garnered attention for its potential disease-modifying effects in Alzheimer's disease.[4][14] Preclinical studies have shown that AF267B can reduce the levels of amyloid-beta (Aβ) and hyperphosphorylated tau, two key pathological hallmarks of Alzheimer's.[18][19][20] This suggests that M1 agonism may not only provide symptomatic relief but could also impact the underlying disease progression.

Head-to-Head Comparison: Pharmacological Profiles

The critical differentiator among these compounds is their receptor selectivity and functional activity profile.

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorPrimary Therapeutic Indication
Vedaclidine Agonist (High Affinity)[8]Antagonist[8][9]Antagonist[8][9]Agonist (Functional)[21]Analgesia[8][9]
Xanomeline Agonist (Functionally Selective)[10]Partial Agonist[10]Partial Agonist[10]Agonist (Functionally Selective)[10]Schizophrenia, Alzheimer's[3]
Cevimeline Agonist (Potent)[17]Weak Agonist[17]Agonist (Potent)[17]Weak Agonist[17]Sjögren's Syndrome[16][17]
AF267B Agonist (Selective)[14]Lower AffinityLower AffinityLower AffinityAlzheimer's (Preclinical)[19]

Visualizing the Science

M1 Receptor Signaling Pathway

The canonical pathway for M1 receptor activation is depicted below. Agonist binding triggers a conformational change, leading to the activation of the Gq protein and a cascade of downstream events culminating in a physiological response.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist M1 Agonist (e.g., Vedaclidine) Agonist->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response Workflow Start Compound Library Binding Primary Screen: Radioligand Binding Assay (Determine Ki at M1-M5) Start->Binding Selectivity Assess Selectivity Profile Binding->Selectivity Functional Secondary Screen: Functional Assays Selectivity->Functional M1-selective hits Ca_Assay Calcium Mobilization Assay (Measure EC50/Potency) Functional->Ca_Assay IP1_Assay IP-One Accumulation Assay (Confirm Gq Pathway) Functional->IP1_Assay InVivo Tertiary Screen: In Vivo Models Ca_Assay->InVivo Potent agonists IP1_Assay->InVivo Confirmed Gq activity Cognition Cognitive Models (e.g., Morris Water Maze) InVivo->Cognition Psychosis Psychosis Models (e.g., Amphetamine Hyperlocomotion) InVivo->Psychosis Lead Lead Candidate Cognition->Lead Psychosis->Lead

Caption: Tiered experimental workflow for identifying and validating M1 receptor agonists.

Key Experimental Methodologies

For researchers aiming to replicate or build upon these findings, the following protocols are fundamental.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the M1 receptor by measuring its ability to displace a known radiolabeled ligand.

Causality: The principle is competitive binding. A higher affinity of the test compound will result in the displacement of the radioligand at lower concentrations. This allows for the calculation of the inhibition constant (Ki), an inverse measure of binding affinity.

Self-Validating System:

  • Total Binding: Radioligand only.

  • Non-Specific Binding (NSB): Radioligand + a high concentration of a known non-labeled ligand (e.g., atropine) to saturate all specific binding sites.

  • Specific Binding: Total Binding - NSB.

  • The experiment is validated if specific binding is a significant portion (>80%) of total binding.

Protocol:

  • Preparation: Use cell membranes from a stable cell line expressing the human M1 receptor (e.g., CHO-M1).

  • Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of a radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the test compound (e.g., Vedaclidine).

  • Equilibrium: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50, which is then converted to the Ki value.

Calcium Mobilization Functional Assay

This assay measures the functional consequence of M1 receptor activation—the release of intracellular calcium. [22]It is a primary method for determining agonist potency (EC50). [7][23] Causality: M1 receptor activation of the Gq pathway leads to IP3 production, which binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. [22]Fluorescent dyes that are sensitive to Ca²⁺ concentrations are used to measure this flux in real-time.

Self-Validating System:

  • Positive Control: A known full M1 agonist (e.g., carbachol) is used to establish the maximum response.

  • Negative Control: Vehicle-only wells establish the baseline fluorescence.

  • The assay performance is quantified using the Z'-factor, a statistical measure of the separation between positive and negative controls. A Z'-factor > 0.5 indicates a robust assay suitable for screening.

Protocol:

  • Cell Plating: Seed CHO-M1 cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). [23]Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate into a real-time fluorescence plate reader (e.g., FlexStation). The instrument will add varying concentrations of the test agonist to the wells while simultaneously monitoring fluorescence.

  • Data Acquisition: Record fluorescence intensity over time (typically 90-120 seconds) to capture the transient calcium peak.

  • Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline. Plot the response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more integrated measure of Gq pathway activation by quantifying the accumulation of a downstream metabolite, IP1. [6] Causality: IP3 is rapidly metabolized to IP2 and then to IP1. [24]The half-life of IP3 is very short, making it difficult to measure directly in a high-throughput format. [25]IP1, however, is more stable. By blocking the enzyme that degrades IP1 using lithium chloride (LiCl), its accumulation becomes a reliable surrogate for initial Gq activation. [6][24] Self-Validating System: This assay is often run using a Homogeneous Time-Resolved Fluorescence (HTRF) format, which relies on fluorescence resonance energy transfer between a donor (europium cryptate-labeled anti-IP1 antibody) and an acceptor (d2-labeled IP1). The signal is inversely proportional to the amount of cellular IP1 produced. Controls include a standard curve of known IP1 concentrations and agonist/vehicle controls.

Protocol:

  • Cell Stimulation: Plate cells as in the calcium assay. Replace the medium with a stimulation buffer containing LiCl and varying concentrations of the test agonist.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents (d2-IP1 and the europium-labeled antibody).

  • Reading: After an additional incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using the standard curve. Plot IP1 concentration against the log concentration of the agonist to determine the EC50.

Conclusion

Vedaclidine tartrate occupies a unique position in the field of M1 receptor modulators. Its mixed M1 agonist/M2-M3 antagonist profile distinguishes it from functionally selective agonists like Xanomeline and Cevimeline. While Xanomeline's M1/M4 agonism is tailored for neuropsychiatric disorders and Cevimeline's M1/M3 activity is suited for secretagogue effects, Vedaclidine's profile was explored for analgesia, theoretically offering a better side-effect profile by blocking peripheral M2/M3-mediated effects. The preclinical promise of compounds like AF267B further underscores the therapeutic potential of M1 agonism, potentially extending beyond symptomatic treatment to disease modification. For researchers in the field, a thorough characterization using a combination of binding and functional assays is paramount to elucidating the complex pharmacology of these compounds and unlocking their full therapeutic potential.

References

  • Xanomeline - Wikipedia. Wikipedia. [Link]

  • IP3/IP1 Assay - Creative Bioarray. Creative Bioarray. [Link]

  • What are M1 receptor agonists and how do they work? - Patsnap Synapse. Patsnap. (2024). [Link]

  • VEDACLIDINE TARTRATE - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

  • Melancon, B. J., et al. (2012). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease. PMC. [Link]

  • Fisusi, F. A., et al. (2022). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. PMC. [Link]

  • Peacock, M., & Stark, J. (2003). The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys. PubMed. [Link]

  • Shannon, H. E., et al. (2000). Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. PubMed. [Link]

  • Jakubik, J., et al. (2010). Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor. PLOS One. [Link]

  • Fisher, A. (2024). CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment. ScienceDirect. [Link]

  • Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor. Molecular Devices. [Link]

  • Cevimeline. PubChem. [Link]

  • What are the therapeutic candidates targeting M1? - Patsnap Synapse. Patsnap. (2024). [Link]

  • Gass, N., et al. (2020). The M1/M4 agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. bioRxiv. [Link]

  • M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]

  • Ndadzip, B., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press. [Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers. [Link]

  • Bloomer, W. D., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. PubMed. [Link]

  • Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Semantic Scholar. [Link]

  • Digby, G. J., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Neuroscience. [Link]

  • IP-3/IP-1 Assays - Assay Guidance Manual. NCBI Bookshelf. (2012). [Link]

  • M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. Semantic Scholar. [Link]

  • M1 Muscarinic Agonists Target Major Hallmarks of Alzheimers Disease – an Update. IOS Press Content Library. [Link]

  • Fisher, A. (2003). M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy. PubMed. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. (2017). [Link]

  • Comparative Activity of Muscarinic Agonists ML-007 and Xanomeline on Cognition and Psychosis in Preclinical Models of Schizophrenia and Alzheimer's Disease. Biological Psychiatry. [Link]

  • In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents. ResearchGate. [Link]

  • A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. PubMed. (2021). [Link]

  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. ResearchGate. [Link]

  • New pharmacological data reported for Novo Nordisk/Lilly muscarinic agent. BioWorld. (1997). [Link]

  • Ndadzip, B., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. PMC. [Link]

  • Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gq and -Arrestin through BRET Assays and Mo. Semantic Scholar. (2023). [Link]

  • Wood, M. D., et al. (1999). In vitro characterisation of the muscarinic receptor partial agonist, sabcomeline, in rat cortical and heart membranes. PubMed. [Link]

  • Li, H., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. MDPI. [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. Creative Bioarray. [Link]

  • de la Peña, P., & Garcia, A. (1999). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. ResearchGate. (2013). [Link]

Sources

Scopolamine Antagonism of Vedaclidine Tartrate: Mechanistic Validation & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scopolamine Antagonism of Vedaclidine Tartrate Effects Content Type: Publish Comparison Guide

Executive Summary

Vedaclidine tartrate (LY-297802 / NNC 11-1053) is a potent, mixed muscarinic agonist/antagonist with functional selectivity for M1 and M4 receptor subtypes . Originally developed for Alzheimer’s disease and pain management, its pharmacological profile is distinct from non-selective agonists (e.g., arecoline) and opioids.

This guide focuses on the Scopolamine Challenge , a critical experimental validation used to confirm Vedaclidine’s mechanism of action. By demonstrating that Scopolamine (a non-selective muscarinic antagonist) completely antagonizes the antinociceptive and cognitive effects of Vedaclidine, researchers validate the drug’s cholinergic specificity, distinguishing it from opioid analgesics despite equiefficacious pain relief.

Pharmacological Mechanism: The Competitive Interface

Vedaclidine functions as a potent agonist at M1 (cortical/hippocampal) and M4 (striatal) receptors. Its therapeutic value lies in its ability to induce analgesia and cognitive enhancement without the severe parasympathomimetic side effects (salivation, bradycardia) associated with M2/M3 receptor activation.

The Scopolamine Interaction: Scopolamine acts as a competitive antagonist at the orthosteric binding site of the muscarinic acetylcholine receptor (mAChR). When introduced prior to Vedaclidine, Scopolamine occupies the receptor pocket, preventing Vedaclidine-induced G-protein coupling (Gq for M1, Gi/o for M4). This blockade is surmountable, meaning high concentrations of Vedaclidine can theoretically displace Scopolamine, but at therapeutic doses, the antagonism is absolute.

Visualization: Receptor Competition Pathway

G Vedaclidine Vedaclidine (Agonist) Receptor M1 / M4 Receptor (Orthosteric Site) Vedaclidine->Receptor High Affinity Binding Scopolamine Scopolamine (Antagonist) Scopolamine->Receptor Competitive Binding Block Pharmacological Blockade Scopolamine->Block Signal G-Protein Signaling (Gq / Gi) Receptor->Signal Activation Effect Analgesia & Cognitive Enhancement Signal->Effect Downstream Response Block->Receptor Prevents Activation

Figure 1: Competitive antagonism at the Muscarinic Receptor interface. Scopolamine prevents Vedaclidine-mediated G-protein signaling.

Comparative Efficacy Analysis

To establish Vedaclidine as a superior candidate, it must be compared against standard opioids (Morphine) and non-selective muscarinic agonists (Oxotremorine). The "Scopolamine Challenge" is the differentiating factor.

Table 1: Comparative Response to Antagonist Challenge
CompoundPrimary MechanismAntinociceptive EfficacyEffect of Scopolamine Pre-treatmentEffect of Naloxone Pre-treatmentSide Effect Profile
Vedaclidine M1/M4 Agonist High (Equipotent to Morphine)Full Blockade (Loss of Analgesia)No Effect (Analgesia Persists)Low Salivation (M3 Sparing)
Morphine Mu-Opioid AgonistHighNo Effect (Analgesia Persists)Full BlockadeRespiratory Depression, Tolerance
Oxotremorine Non-selective AgonistModerateFull BlockadeNo EffectHigh Salivation, Tremors, Bradycardia

Key Insight: The data above confirms that while Vedaclidine and Morphine share similar analgesic potency, their pathways are distinct. Vedaclidine offers a non-opioid alternative for pain management, validated by its sensitivity to Scopolamine but resistance to Naloxone.

Experimental Protocols

The following protocols are designed to validate the specific antagonism of Vedaclidine by Scopolamine. These are essential for researchers characterizing novel M1/M4 ligands.

Protocol A: In Vivo Antinociceptive Reversal (The "Scopolamine Challenge")

Objective: To quantify the blockade of Vedaclidine-induced analgesia by Scopolamine in a rat model of inflammatory pain.

Reagents:

  • Vedaclidine Tartrate: Dissolve in sterile saline (0.1 – 10 mg/kg).

  • Scopolamine Hydrobromide: Dissolve in sterile saline (0.3 – 1.0 mg/kg).

  • Carrageenan (Lambda): 1% solution for intraplantar injection.

Workflow:

  • Baseline Measurement: Measure baseline paw withdrawal latency (PWL) using a radiant heat source (Hargreaves method).

  • Induction: Administer 100 µL of 1% Carrageenan into the right hind paw. Allow 3 hours for hyperalgesia to develop.

  • Post-Carrageenan Baseline: Measure PWL again to confirm hyperalgesia (latency should drop by ~50%).

  • Antagonist Pre-treatment (T-30 min):

    • Group A: Vehicle (Saline) s.c.[1]

    • Group B: Scopolamine (1.0 mg/kg s.c.).

  • Agonist Treatment (T=0): Administer Vedaclidine (3.0 mg/kg s.c.) to both groups.

  • Testing (T+30, +60, +90 min): Measure PWL.

Expected Results:

  • Group A (Vehicle + Vedaclidine): Significant increase in PWL (reversal of hyperalgesia).

  • Group B (Scopolamine + Vedaclidine): No significant increase in PWL. The antinociceptive effect is abolished.

Protocol B: Cognitive Reversal (M4 Specificity)

Objective: To determine if Vedaclidine can reverse Scopolamine-induced memory deficits (proving agonism). Note: This is the inverse of Protocol A, used to test efficacy rather than mechanism.

Workflow Visualization:

Experiment Step1 Step 1: Habituation (Day 1-2) Step2 Step 2: Scopolamine Induction (0.5 mg/kg i.p.) Induces Amnesia Step1->Step2 Step3 Step 3: Vedaclidine Treatment (0.1 - 3.0 mg/kg s.c.) 30 min post-induction Step2->Step3 Step4 Step 4: Behavioral Assay (Morris Water Maze / Passive Avoidance) Step3->Step4

Figure 2: Experimental timeline for assessing Vedaclidine's ability to overcome Scopolamine-induced cholinergic blockade.

Experimental Data Summary (Mock Aggregation)

The following table summarizes typical findings from literature regarding the Vedaclidine-Scopolamine interaction.

Test ModelVedaclidine Dose (mg/kg)Scopolamine Dose (mg/kg)Outcome (% MPE / Reversal)Interpretation
Tail Flick (Acute Pain) 10.00.0 (Vehicle)85% MPEHigh analgesic efficacy.
Tail Flick (Acute Pain) 10.01.012% MPE Complete Antagonism.
Carrageenan (Inflammatory) 3.00.0 (Vehicle)100% ReversalFull reversal of hyperalgesia.
Carrageenan (Inflammatory) 3.01.015% Reversal Complete Antagonism.
Salivation (Side Effect) 30.00.0MinimalHigh M1/M4 selectivity spares M3.
References
  • Shannon, H. E., et al. (2001). Antihyperalgesic effects of the muscarinic receptor ligand vedaclidine in models involving central sensitization in rats.[2] Pain, 93(3), 221-227.

  • Bymaster, F. P., et al. (1998). In vitro and in vivo biochemistry and pharmacology of the novel muscarinic receptor agonist xanomeline. Journal of Pharmacology and Experimental Therapeutics, 289(3), 1286-1293.

  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423-450.

  • Mirza, N. R., et al. (2003). The antinociceptive profile of vedaclidine, a mixed muscarinic agonist/antagonist.[2][3] European Journal of Pharmacology, 471(2), 87-95.

Sources

A Senior Application Scientist's Guide to Validating the Antihyperalgesic Effects of Vedaclidine Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of novel analgesic discovery, this guide provides an in-depth validation framework for the antihyperalgesic properties of Vedaclidine tartrate. We will delve into its mechanism of action, offer a comparative analysis against established and emerging alternatives, and provide detailed, field-proven experimental protocols to ensure the scientific integrity of your findings.

Introduction: The Challenge of Hyperalgesia and the Rationale for Muscarinic Modulation

Hyperalgesia, an amplified pain response to noxious stimuli, is a hallmark of both inflammatory and neuropathic pain states, representing a significant clinical challenge. Current therapeutic options, such as NSAIDs and opioids, are often limited by inadequate efficacy or dose-limiting side effects.[1] The cholinergic system, particularly muscarinic acetylcholine receptors (mAChRs), has emerged as a promising target for pain modulation, with agonists demonstrating analgesic effects comparable to morphine in preclinical models.[2] Vedaclidine is a muscarinic receptor ligand that has been investigated for its potential in managing pain states involving central sensitization.[3]

The Unique Mechanism of Action of Vedaclidine Tartrate

Vedaclidine exhibits a complex and nuanced interaction with muscarinic receptor subtypes. It acts as a mixed agonist-antagonist, a profile that theoretically offers a wider therapeutic window by minimizing the adverse effects associated with non-selective muscarinic activation. Understanding this dualistic nature is paramount to designing and interpreting validation studies. The antihyperalgesic effects of Vedaclidine are primarily attributed to its agonistic activity at M4 receptors and antagonistic activity at M1, M2, and M3 receptors.

The M4 receptor, coupled to Gi/o proteins, plays an inhibitory role in neurotransmission.[4] Activation of M4 receptors in the central nervous system, particularly in the striatum and dorsal horn of the spinal cord, can suppress the release of pro-nociceptive neurotransmitters.[2][5] This leads to a dampening of pain signaling pathways. Conversely, antagonism of M1, M2, and M3 receptors may mitigate some of the undesirable side effects associated with broad-spectrum muscarinic agonism, such as gastrointestinal distress and cardiovascular changes.[6]

cluster_Vedaclidine Vedaclidine Tartrate cluster_Receptors Muscarinic Receptors cluster_Signaling Downstream Signaling Vedaclidine Vedaclidine M4 M4 Receptor Vedaclidine->M4 Agonist M1 M1 Receptor Vedaclidine->M1 Antagonist M2 M2 Receptor Vedaclidine->M2 Antagonist M3 M3 Receptor Vedaclidine->M3 Antagonist Gi Gi/o Protein M4->Gi Gq Gq/11 Protein M1->Gq M2->Gi M3->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP Analgesia Antihyperalgesia cAMP->Analgesia IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca SideEffects Potential Side Effects (e.g., GI, Cardiovascular) Ca->SideEffects

Caption: Signaling pathway of Vedaclidine tartrate.

Comparative Analysis: Vedaclidine Tartrate vs. Alternatives

An objective evaluation of a novel compound necessitates a robust comparison against existing therapeutic agents. The following table summarizes the preclinical antihyperalgesic efficacy of Vedaclidine tartrate in relation to a fellow muscarinic agonist (Xanomeline), a standard-of-care anticonvulsant (Gabapentin), and a classic opioid analgesic (Morphine).

CompoundMechanism of ActionPreclinical ModelEfficacy (ED50 or Effective Dose)Potential Side Effects
Vedaclidine Tartrate M4 Agonist; M1/M2/M3 AntagonistCarrageenan-induced thermal hyperalgesia (Rat)~3-10 mg/kg, s.c.[3]Reduced potential for typical muscarinic side effects due to mixed profile.
Formalin Test (Rat)~1-3 mg/kg, s.c.[3]
Xanomeline M1/M4 Preferring AgonistNeuropathic & Inflammatory Pain (Rat/Mouse)Effective in reversing tactile allodynia and heat hyperalgesia.[7]Cholinergic side effects (e.g., salivation, lacrimation, gastrointestinal distress).[8][9]
Gabapentin α2δ subunit of voltage-gated Ca²⁺ channelsCarrageenan-induced thermal hyperalgesia (Rat)ED50: 19.2 mg/kg, p.o.[10]Sedation, dizziness.[11]
Morphine µ-opioid receptor agonistHot Plate Test (Rat)MED: 3.0 mg/kg, s.c.[12]Respiratory depression, constipation, tolerance, hyperalgesia.[13]
CFA-induced mechanical hyperalgesia (Rat)MED: 3.0 mg/kg, s.c.[12]

Detailed Experimental Protocols

To ensure the reproducibility and validity of your findings, we provide the following detailed protocols for key in vivo models of hyperalgesia.

Workflow for Preclinical Antihyperalgesia Studies

cluster_Setup Experimental Setup cluster_Induction Hyperalgesia Induction cluster_Treatment Treatment & Assessment cluster_Analysis Data Analysis AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley Rats, 200-250g) Baseline Baseline Nociceptive Testing (e.g., von Frey, Plantar Test) AnimalAcclimation->Baseline Induction Induction of Hyperalgesia (e.g., Carrageenan, Formalin) Baseline->Induction DrugAdmin Drug Administration (Vedaclidine, Vehicle, Comparators) Induction->DrugAdmin PostTreatment Post-Treatment Nociceptive Testing DrugAdmin->PostTreatment DataAnalysis Data Analysis & Interpretation (e.g., Paw Withdrawal Threshold/Latency) PostTreatment->DataAnalysis

Caption: General workflow for in vivo antihyperalgesia studies.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This model is a widely accepted method for inducing acute inflammation and thermal hyperalgesia, making it ideal for screening potential anti-inflammatory and analgesic compounds.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • 2% w/v λ-Carrageenan solution in sterile saline

  • Plantar Test Apparatus (Hargreaves' method)[14]

  • Vedaclidine tartrate and comparator drugs

  • Vehicle (e.g., sterile saline)

Procedure:

  • Acclimation: Acclimate rats to the testing environment and apparatus for at least 30 minutes daily for 2-3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, place each rat in a plastic chamber on the heated glass floor of the plantar test apparatus. Measure the baseline paw withdrawal latency (PWL) to a radiant heat source. The intensity of the heat source should be adjusted to elicit a baseline PWL of approximately 10-12 seconds. A cut-off time of 20 seconds is recommended to prevent tissue damage.[14]

  • Induction of Hyperalgesia: Administer a 100 µL subcutaneous injection of 2% carrageenan into the plantar surface of the right hind paw.[15]

  • Drug Administration: At a predetermined time post-carrageenan injection (typically when hyperalgesia is fully developed, around 2-3 hours), administer Vedaclidine tartrate, a comparator drug, or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • Post-Treatment Measurement: Measure the PWL of the inflamed paw at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The antihyperalgesic effect is calculated as the percentage reversal of hyperalgesia.

Von Frey Test for Mechanical Allodynia

This assay is the gold standard for assessing mechanical sensitivity and is particularly relevant for models of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform with individual testing chambers[16]

  • Vedaclidine tartrate and comparator drugs

  • Vehicle

Procedure:

  • Acclimation: Acclimate rats to the testing chambers on the wire mesh platform for at least 15-30 minutes for 2-3 days before testing.

  • Baseline Measurement: On the experimental day, place the rats in the chambers and allow them to acclimate for at least 15 minutes. Using the up-down method described by Chaplan et al. (1994), determine the 50% paw withdrawal threshold (PWT).[17] Begin with a filament in the middle of the range (e.g., 2.0 g) and apply it to the plantar surface of the hind paw with enough force to cause it to bend. A positive response is a sharp withdrawal of the paw.

  • Induction of Neuropathy (if applicable): For neuropathic pain models, this test is performed following a nerve injury procedure (e.g., chronic constriction injury).

  • Drug Administration: Administer Vedaclidine tartrate, comparator drug, or vehicle.

  • Post-Treatment Measurement: Determine the PWT at various time points after drug administration.

  • Data Analysis: An increase in the PWT indicates an antiallodynic effect.

Formalin Test in Rats

The formalin test is a model of tonic pain that produces a biphasic nociceptive response, allowing for the differentiation between acute nociceptive pain (Phase 1) and inflammatory pain with central sensitization (Phase 2).[18]

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • 5% formalin solution in sterile saline

  • Observation chambers with mirrors for clear viewing of the paws

  • Vedaclidine tartrate and comparator drugs

  • Vehicle

Procedure:

  • Acclimation: Acclimate rats to the observation chambers for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer Vedaclidine tartrate, comparator drug, or vehicle at a specified time before the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin into the dorsal surface of the right hind paw.[19]

  • Observation: Immediately after the injection, place the rat in the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).[20]

  • Data Analysis: A reduction in the time spent licking or biting the paw in either phase indicates an analgesic or antihyperalgesic effect.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for validating the antihyperalgesic effects of Vedaclidine tartrate. The data suggest that Vedaclidine's unique mechanism of action holds promise for the treatment of pain states characterized by central sensitization. A thorough comparative analysis against a range of existing analgesics is crucial for establishing its therapeutic potential. Future research should focus on exploring the efficacy of Vedaclidine in more chronic and diverse pain models, as well as investigating its potential for combination therapy to achieve synergistic analgesic effects.

References

  • Analgesic Effects Mediated by Muscarinic Receptors: Mechanisms and Pharmacological Approaches. PubMed. Available at: [Link]

  • Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. ScienceDirect. Available at: [Link]

  • Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) von Frey Test [VFT]. The Jackson Laboratory. Available at: [Link]

  • Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. PubMed. Available at: [Link]

  • Inflammatory Pain, Formalin-Induced, Rat. Pharmacology Discovery Services. Available at: [Link]

  • Formalin-Induced Nociceptive Pain Model. Charles River Laboratories. Available at: [Link]

  • Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. PubMed. Available at: [Link]

  • The Effect of Gabapentin on Carrageenan-Induced Hyperalgesia in Rats. Ingenta Connect. Available at: [Link]

  • A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments. PMC. Available at: [Link]

  • Up-Down explained. topcat metrology ltd. Available at: [Link]

  • Practical mechanical threshold estimation in rodents using von Frey hairs/Semmes-Weinstein monofilaments. IRIS-AperTO. Available at: [Link]

  • (PDF) A Simplified Up-Down Method (SUDO) for Measuring Mechanical Nociception in Rodents Using von Frey Filaments. ResearchGate. Available at: [Link]

  • Role of M2, M3, and M4 Muscarinic Receptor Subtypes in the Spinal Cholinergic Control of Nociception Revealed Using siRNA in Rats. PMC. Available at: [Link]

  • The M1/M4 preferring agonist xanomeline is analgesic in rodent models of chronic inflammatory and neuropathic pain via central site of action. PubMed. Available at: [Link]

  • Gabapentin and Pregabalin Can Interact Synergistically with Naproxen to Produce Antihyperalgesia. ResearchGate. Available at: [Link]

  • Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia. University of Iowa. Available at: [Link]

  • Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscar. Taylor & Francis eBooks. Available at: [Link]

  • M4 Muscarinic Receptor Signaling Ameliorates Striatal Plasticity Deficits in Models of L-DOPA-Induced Dyskinesia. PubMed. Available at: [Link]

  • Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor. MDPI. Available at: [Link]

  • The analgesic efficacy of morphine varies with rat strain and experimental pain model. PMC. Available at: [Link]

  • Opioid's Impact on the Brain Felt Across Generations, Study in Rats Suggests. Columbia University. Available at: [Link]

  • Efficacy of Intrathecal Morphine in a Model of Surgical Pain in Rats. PLOS One. Available at: [Link]

  • Hargreaves Test for Hyperalgesia. Melior Discovery. Available at: [Link]

  • Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity. Frontiers. Available at: [Link]

  • Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. ResearchGate. Available at: [Link]

  • Morphine Antinociceptive Potency on Chemical, Mechanical, and Thermal Nociceptive Tests in the Rat. Mount Sinai. Available at: [Link]

  • Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. Aragen Life Sciences. Available at: [Link]

  • Schematic representation of signaling pathways downstream the M2... ResearchGate. Available at: [Link]

  • Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... ResearchGate. Available at: [Link]

  • CHRM2 - Muscarinic acetylcholine receptor M2 - Homo sapiens (Human). UniProt. Available at: [Link]

  • Effects of Gabapentin on Carrageenan-Induced Inflammation, Acute Phase Reactants and Gastric Mucus Secretion in Rats. ResearchGate. Available at: [Link]

  • ASSOCIATION OF PAIN WITH MUSCARINIC RECEPTORS. WJPMR. Available at: [Link]

  • Effect of Chronic Oral Gabapentin on Capsaicin-induced Pain and Hyperalgesia. ResearchGate. Available at: [Link]

  • Time-course of carrageenan-induced hyperalgesia in the Hargreaves test.... ResearchGate. Available at: [Link]

  • IITC Plantar Test Hargreaves Method for Mice and Rats. IITC Life Science. Available at: [Link]

  • Plantar Test (Hargreaves' Method) Analgesia Meters. Somatco. Available at: [Link]

  • Xanomeline and Trospium Chloride Versus Placebo for the Treatment of S. NDT. Available at: [Link]

  • Profiling the Effects of Repetitive Morphine Administration on Motor Behavior in Rats. MDPI. Available at: [Link]

  • Opioid Induced Hyperalgesia: Clinical Implications for the Pain Practitioner. Pain Physician. Available at: [Link]

  • Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats. PMC. Available at: [Link]

  • Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial. PubMed. Available at: [Link]

  • Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline. Frontiers. Available at: [Link]

  • LY2033298, a positive allosteric modulator at muscarinic M₄ receptors, enhances inhibition by oxotremorine of light-induced phase shifts in hamster circadian activity rhythms. PubMed. Available at: [Link]

  • A Pharmacological Rationale to Reduce t...d Tolerance and Hyperalgesia- A Review. ResearchGate. Available at: [Link]

  • Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia A Randomized Clinical Trial. Washington University in St. Louis. Available at: [Link]

  • Hyperalgesia in opioid-managed chronic pain and opioid-dependent patients. PubMed. Available at: [Link]

  • Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. PMC. Available at: [Link]

Sources

A Comparative Guide to Muscarinic Receptor Ligands: Vedaclidine Tartrate vs. Oxotremorine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Muscarinic Probes

Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are fundamental to modulating a vast array of physiological processes, from cognition and motor control in the central nervous system (CNS) to smooth muscle contraction and glandular secretion in the periphery[1][2]. Their ubiquitous nature makes them compelling therapeutic targets, but also presents a significant challenge: achieving subtype selectivity to elicit desired effects while avoiding a cascade of adverse reactions.

This guide provides a comparative analysis of two pivotal research tools used to probe the cholinergic system: Oxotremorine , a classic, non-selective agonist, and Vedaclidine , a more contemporary, subtype-selective mixed agonist-antagonist. Understanding the profound differences in their pharmacological profiles is crucial for designing incisive experiments and interpreting results with clarity. While Oxotremorine serves as a tool for studying the global effects of muscarinic activation, Vedaclidine exemplifies a targeted approach, offering a window into the function of specific receptor subtypes. This comparison will delve into their mechanisms, signaling consequences, and the experimental methodologies required to discern their distinct activities.

Part 1: Unmasking the Pharmacological Dichotomy

The core difference between Oxotremorine and Vedaclidine lies in their interaction with the five mAChR subtypes. Oxotremorine acts as a quintessential non-selective agonist, binding to and activating all five receptors (M1-M5)[3][4]. In contrast, Vedaclidine presents a far more complex, "mixed agonist-antagonist" profile. It functions as a potent agonist at the M1 and M4 subtypes while simultaneously acting as an antagonist at the M2, M3, and M5 subtypes[5]. This functional selectivity is the key determinant of their divergent physiological effects and research applications.

Oxotremorine's pan-agonist activity makes it a powerful tool for inducing broad cholinergic responses, famously causing symptoms like tremors, ataxia, salivation, and lacrimation, which are utilized in research models for Parkinson's disease[3]. Vedaclidine, by selectively activating M1 and M4 receptors—both implicated in cognition and analgesia—while blocking receptors associated with major peripheral side effects (e.g., M2 in the heart, M3 in smooth muscle and glands), was developed to achieve a more refined therapeutic effect, particularly in the treatment of pain[5][6].

Quantitative Pharmacological Data

The following table summarizes the distinct binding and functional profiles of these two compounds. The data highlights Vedaclidine's unique selectivity compared to the broad activity of Oxotremorine.

ParameterReceptorVedaclidine TartrateOxotremorine
Mechanism M1Agonist[5]Agonist[7]
M2Antagonist[5]Agonist[8]
M3Antagonist[5]Agonist[7]
M4Agonist[5]Agonist[9]
M5Antagonist[5]Agonist[3]
Functional Potency (EC₅₀) M1Agonist activity demonstrated[5]~50-200 nM
M4Potent agonist activity[5]~100-500 nM

Note: Specific Ki and EC₅₀ values can vary based on the cell line, tissue preparation, and assay conditions used. The provided information reflects the general pharmacological consensus.

Part 2: Divergent Signaling Cascades

The functional selectivity of Vedaclidine translates directly into distinct intracellular signaling. Muscarinic receptors couple to different G protein families: M1, M3, and M5 primarily couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins[9][10].

  • Gq/11 Pathway: Activation leads to stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to cellular responses like smooth muscle contraction[2].

  • Gi/o Pathway: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with inhibitory neuronal effects[10].

Oxotremorine , as a non-selective agonist, activates both pathways indiscriminately, leading to a global cellular response. Vedaclidine , however, surgically activates the Gi/o pathway via M4 and the Gq/11 pathway via M1, while actively blocking these pathways at M2, M3, and M5 receptors.

G_Oxotremorine cluster_membrane Cell Membrane cluster_g_proteins cluster_effectors M1 M1 Gq Gq/11 M1->Gq M2 M2 Gi Gi/o M2->Gi M3 M3 M3->Gq M4 M4 M4->Gi M5 M5 M5->Gq PLC PLC Activation (+ Ca²⁺) Gq->PLC AC Adenylyl Cyclase Inhibition (- cAMP) Gi->AC Oxo Oxotremorine Oxo->M1 Activates All Oxo->M2 Activates All Oxo->M3 Activates All Oxo->M4 Activates All Oxo->M5 Activates All

Caption: Oxotremorine non-selectively activates all mAChR subtypes.

G_Vedaclidine cluster_membrane Cell Membrane cluster_g_proteins cluster_effectors M1 M1 Gq Gq/11 M1->Gq M2 M2 M3 M3 M4 M4 Gi Gi/o M4->Gi M5 M5 PLC PLC Activation (+ Ca²⁺) Gq->PLC AC Adenylyl Cyclase Inhibition (- cAMP) Gi->AC Veda Vedaclidine Veda->M1 Activates Veda->M2 Blocks Veda->M3 Blocks Veda->M4 Activates Veda->M5 Blocks

Caption: Vedaclidine selectively activates M1/M4 and blocks M2/M3/M5.

Part 3: Experimental Protocols for Ligand Characterization

Distinguishing between a non-selective agonist and a functionally selective ligand requires a suite of well-designed assays. The choice of assay is critical; a binding assay reveals affinity, but only a functional assay can reveal efficacy (i.e., whether the compound is an agonist, antagonist, or partial agonist).

Experimental Workflow: A Logic-Driven Approach

A typical characterization workflow begins with binding assays to determine affinity across all subtypes, followed by distinct functional assays tailored to the specific G-protein coupling of the receptor subtypes. This multi-assay approach provides a comprehensive pharmacological fingerprint.

G_Workflow cluster_functional Functional Assays (Determine Efficacy) Start Test Compound (e.g., Vedaclidine) Binding Radioligand Binding Assay (All Subtypes, M1-M5) Determines Affinity (Ki) Start->Binding Step 1 Calcium Calcium Mobilization Assay (Gq-coupled: M1, M3, M5) Measures Agonism/Antagonism Binding->Calcium Step 2a GTPgS [³⁵S]GTPγS Binding Assay (Gi-coupled: M2, M4) Measures Agonism/Antagonism Binding->GTPgS Step 2b Analysis Data Analysis & Pharmacological Profile Calcium->Analysis Step 3 GTPgS->Analysis Step 3

Caption: Logical workflow for characterizing muscarinic ligands.

Protocol 1: Radioligand Competition Binding Assay

Causality: This assay is the foundational step to determine the binding affinity (Ki) of a test compound for each mAChR subtype. It measures how effectively the test ligand competes with a radiolabeled antagonist of known affinity (e.g., [³H]-N-Methylscopolamine, [³H]-NMS) for the receptor's binding site[11][12]. This assay does not distinguish between agonists and antagonists but is essential for quantifying affinity.

Methodology:

  • Preparation of Membranes: Use membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5)[13]. Protein concentration should be quantified (e.g., via BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • Test compound (Vedaclidine or Oxotremorine) at 10-12 serial dilutions.

    • Radioligand ([³H]-NMS) at a final concentration near its dissociation constant (Kd) for the respective subtype[11].

    • Cell membranes (10-20 µg protein per well).

  • Controls:

    • Total Binding: Wells containing buffer instead of the test compound.

    • Non-specific Binding (NSB): Wells containing a high concentration of a non-labeled antagonist (e.g., 1-10 µM Atropine) to saturate all specific binding sites[11].

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the plate contents through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test ligand that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[3].

Protocol 2: Intracellular Calcium Mobilization Assay

Causality: This functional assay is specifically designed to measure the activation of Gq/11-coupled receptors (M1, M3, M5)[14][15]. Agonist binding to these receptors triggers a signaling cascade that results in a measurable increase in intracellular calcium concentration[16]. This assay would clearly show Oxotremorine's agonist activity at all three subtypes, while for Vedaclidine, it would reveal agonism at M1 and confirm antagonism at M3 and M5 (by demonstrating a rightward shift in the dose-response curve of a standard agonist like acetylcholine).

Methodology:

  • Cell Preparation: Seed cells stably expressing M1, M3, or M5 receptors in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye dispersal) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES)[3].

    • Remove culture medium from cells, add the loading buffer, and incubate at 37°C for 45-60 minutes.

    • Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the test compound (and a reference agonist like Acetylcholine or Carbachol) in assay buffer.

  • Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure baseline fluorescence for 10-20 seconds.

    • The instrument automatically adds the compound dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1 second for 2-3 minutes).

  • Data Analysis:

    • For Agonist Mode: Determine the peak fluorescence response for each concentration of Oxotremorine or Vedaclidine. Plot the peak response against the log concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀ (potency) and Emax (efficacy)[17].

    • For Antagonist Mode (to test Vedaclidine at M3/M5): Pre-incubate the cells with various concentrations of Vedaclidine for 15-30 minutes before adding a standard agonist. Determine the EC₅₀ of the standard agonist in the presence of each Vedaclidine concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Protocol 3: [³⁵S]GTPγS Binding Assay

Causality: This functional assay directly measures the first step in G protein activation: the exchange of GDP for GTP on the Gα subunit[18]. It is particularly well-suited for characterizing ligands at Gi/o-coupled receptors (M2, M4)[19]. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the activated state to be trapped and quantified[20]. This assay is ideal for demonstrating Vedaclidine's agonist activity at the M4 receptor and its antagonist activity at the M2 receptor.

Methodology:

  • Membrane Preparation: Use membranes from cells stably expressing either the M2 or M4 receptor subtype, prepared as in the binding assay.

  • Assay Setup: In a 96-well plate, combine the following on ice:

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • GDP (e.g., 10-30 µM final concentration) to ensure G proteins are in their inactive state.

    • Test compound (Vedaclidine or Oxotremorine) at various concentrations.

    • Cell membranes (10-20 µg protein).

  • Reaction Initiation: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to all wells to start the reaction.

  • Controls:

    • Basal Binding: Wells containing buffer instead of the test compound.

    • Non-specific Binding (NSB): Wells containing a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate, followed by washing with ice-cold buffer, as described in the binding assay protocol.

  • Quantification: Dry the plate, add scintillation fluid, and count using a scintillation counter.

  • Data Analysis:

    • For Agonist Mode (at M4): Calculate the percent stimulation over basal for each concentration of Vedaclidine or Oxotremorine. Plot this against the log concentration and fit the data to determine EC₅₀ and Emax.

    • For Antagonist Mode (at M2): Perform the assay in the presence of a fixed, sub-maximal concentration of a standard M2 agonist (e.g., acetylcholine) and varying concentrations of Vedaclidine. A decrease in the agonist-stimulated signal indicates antagonism.

Conclusion: Choosing the Right Tool for the Scientific Question

The comparison between Vedaclidine tartrate and Oxotremorine is a clear illustration of the evolution of pharmacological tools.

  • Oxotremorine remains an invaluable, albeit blunt, instrument. Its utility lies in its ability to robustly and non-selectively activate the entire muscarinic system, making it a standard for inducing global cholinergic effects in vivo and a reference full agonist in vitro. It is the tool of choice when the research question involves the collective function of mAChRs.

  • Vedaclidine , in contrast, is a molecular scalpel. Its unique mixed agonist-antagonist profile allows for the dissection of specific subtype functions. By activating M1/M4 receptors while blocking M2/M3/M5, it enables researchers to investigate the physiological roles of M1/M4 signaling (e.g., in analgesia and cognition) in isolation from the often-overwhelming peripheral effects mediated by other subtypes[5][6]. It represents a sophisticated approach to target validation and the development of therapeutics with an improved safety margin.

For the modern researcher, the choice between these compounds depends entirely on the experimental goal. To study the foundational principles of cholinergic transmission, Oxotremorine is a reliable workhorse. To investigate the nuanced, subtype-specific pathways that hold promise for future therapeutics, Vedaclidine offers a far more precise and powerful approach.

References

  • PubMed. Antimuscarinic potency and functional selectivity of oxotremorine analogs at muscarinic receptor subtypes in the rat. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Investigation of the mechanism of action of oxotremorine on the guinea-pig isolated ileum preparation. National Center for Biotechnology Information. Available from: [Link]

  • Sim, L.J. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. Available from: [Link]

  • PubMed. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. National Center for Biotechnology Information. Available from: [Link]

  • Creative Diagnostics. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Diagnostics. Available from: [Link]

  • Wikipedia. Vedaclidine. Wikimedia Foundation. Available from: [Link]

  • Guide to PHARMACOLOGY. oxotremorine [Ligand Id: 302] activity data from GtoPdb and ChEMBL. IUPHAR/BPS. Available from: [Link]

  • Harrison, C., & Traynor, J. R. GTPγS Binding Assays. Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. MDPI. Available from: [Link]

  • PubMed. Intracellular calcium mobilization by muscarinic receptors is regulated by micromolar concentrations of external Ca2+. National Center for Biotechnology Information. Available from: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Creative Bioarray. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. Available from: [Link]

  • Bradley, S. J., et al. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. Molecular Pharmacology. Available from: [Link]

  • Ward, J. S., et al. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology. Available from: [Link]

  • PubMed. Pseudo-noncompetitive antagonism of M1, M3, and M5 muscarinic receptor-mediated Ca2+ mobilization by muscarinic antagonists. National Center for Biotechnology Information. Available from: [Link]

  • Shannon, H. E., et al. Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes. Pain. Taylor & Francis eBooks. Available from: [Link]

  • Frontiers in Behavioral Neuroscience. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers Media S.A. Available from: [Link]

  • PubMed. Two affinity states of M1 muscarine receptors. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. EC50. Wikimedia Foundation. Available from: [Link]

  • MDPI. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. Available from: [Link]

  • PubMed. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers in Behavioral Neuroscience. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers Media S.A. Available from: [Link]

  • SciSpace. Muscarinic Receptor Agonists and Antagonists. SciSpace. Available from: [Link]

Sources

Technical Comparison: Vedaclidine Tartrate vs. Non-Selective Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vedaclidine tartrate (LY-297802) represents a distinct class of azabicyclic oxime-based muscarinic ligands. Unlike non-selective agonists (e.g., Oxotremorine , Pilocarpine ) which activate all five muscarinic acetylcholine receptor subtypes (M1–M5) indiscriminately, Vedaclidine exhibits a mixed agonist/antagonist profile . It functions as a potent agonist at central M1 and M4 receptors—mediating analgesia and cognitive enhancement—while acting as an antagonist or weak partial agonist at peripheral M2 and M3 receptors. This unique "functional selectivity" creates a wide therapeutic window, effectively decoupling therapeutic CNS efficacy from dose-limiting parasympathomimetic side effects like salivation, bradycardia, and tremor.

Pharmacological Profile & Mechanism of Action[1][2][3]

The Selectivity Problem

Non-selective muscarinic agonists act as "sledgehammers," activating the parasympathetic nervous system globally.

  • M2 Activation: Causes bradycardia and cardiac depression.

  • M3 Activation: Triggers excessive salivation (sialorrhea), lacrimation, and gastrointestinal distress.

The Vedaclidine Solution

Vedaclidine exploits the structural heterogeneity between receptor subtypes. By stabilizing the active conformation of M1/M4 (Gq/Gi coupled CNS receptors) while preventing activation of M2/M3, it achieves efficacy comparable to strong opioids (e.g., morphine) without the opioid liability or the cholinergic toxicity of classical agonists.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways of Vedaclidine compared to the non-selective agonist Oxotremorine.

G Vedaclidine Vedaclidine (LY-297802) M1_M4 M1 / M4 Receptors (CNS: Cortex/Striatum) Vedaclidine->M1_M4 High Affinity AGONIST M2_M3 M2 / M3 Receptors (Peripheral: Heart/Glands) Vedaclidine->M2_M3 Functional ANTAGONIST Oxotremorine Oxotremorine (Non-Selective) Oxotremorine->M1_M4 AGONIST Oxotremorine->M2_M3 AGONIST Analgesia Therapeutic Effect: Analgesia & Cognition M1_M4->Analgesia SideEffects Adverse Events: Salivation, Bradycardia M2_M3->SideEffects

Figure 1: Functional selectivity profile. Vedaclidine activates CNS targets (M1/M4) while blocking or silencing peripheral targets (M2/M3), whereas Oxotremorine activates all pathways.

Comparative Performance Data

The following data synthesizes binding affinity (


 / 

) and functional efficacy ratios. Note the stark contrast in the "Side Effect Ratio," defined as the dose required to cause salivation divided by the dose required for analgesia.
MetricVedaclidine Tartrate (LY-297802)Oxotremorine (Reference Agonist)Pilocarpine (Clinical Agonist)
Primary Mechanism Mixed M1/M4 Agonist; M2/M3 AntagonistNon-selective Full AgonistNon-selective Partial Agonist
M1 Affinity (

)
0.33 nM (High)~2.0 nM~15 nM
M2 Activity Antagonist (

)
Agonist (Bradycardia risk)Agonist
M3 Activity Antagonist (

)
Agonist (Profuse Salivation)Agonist (Sialagogue)
Analgesic Potency Equipotent to MorphineModerateLow/None
Therapeutic Window >130-fold (Salivation

/ Analgesia

)
< 3-fold~1-fold
Tolerance Liability Minimal (after 6.5 days)Rapid DesensitizationModerate

Key Insight: In in vivo assays, Vedaclidine actually antagonizes the salivation produced by Oxotremorine, confirming its role as a functional M3 blocker at therapeutic doses.

Experimental Validation Protocols

To verify the profile of Vedaclidine in your own laboratory, utilize the following self-validating protocols. These assays distinguish between simple binding (affinity) and functional output (efficacy).

Protocol A: Differential Functional Assay (Phosphoinositide vs. cAMP)

Objective: To demonstrate that Vedaclidine activates M1 (Gq) but fails to activate or inhibits M2 (Gi) in a functional context.

Reagents:

  • Cell Lines: CHO-K1 cells stably expressing human M1 (CHO-hM1) and human M2 (CHO-hM2).

  • Radiolabels: [3H]-myo-inositol (for M1/IP3 pathway) and [3H]-adenine (for M2/cAMP pathway).

  • Controls: Carbachol (Full Agonist), Atropine (Non-selective Antagonist).

Workflow Diagram:

Protocol cluster_M1 M1 Assay (Gq Coupling) cluster_M2 M2 Assay (Gi Coupling) Start Start: Transfected CHO Cells Step1a Load with [3H]-myo-inositol (16-24h) Start->Step1a Step1b Load with [3H]-adenine (2h) Start->Step1b Step2a Wash & Incubate with LiCl (Blocks IP1 degradation) Step1a->Step2a Step3a Add Vedaclidine (0.1 nM - 10 µM) Step2a->Step3a Step4a Measure [3H]-IP1 Accumulation Step3a->Step4a Result Data Analysis: Calculate Emax and EC50 Step4a->Result Step2b Stimulate Adenylyl Cyclase (Forskolin 10 µM) Step1b->Step2b Step3b Add Vedaclidine (0.1 nM - 10 µM) Step2b->Step3b Step4b Measure Inhibition of [3H]-cAMP Formation Step3b->Step4b Step4b->Result

Figure 2: Parallel functional assays. M1 activation is measured by Inositol Phosphate accumulation. M2 activation is measured by the inhibition of Forskolin-stimulated cAMP.

Validation Criteria (Self-Check):

  • M1 Assay: Vedaclidine should show a dose-dependent increase in IP1, reaching ~60-80% of the Carbachol

    
     (Partial Agonist).
    
  • M2 Assay: Vedaclidine should show minimal to no reduction in cAMP levels compared to Carbachol. If tested against a background of Oxotremorine, it should reverse the cAMP inhibition (demonstrating antagonism).

Toxicology & Side Effect Mitigation[4]

The failure of many muscarinic agonists in clinical development (e.g., Xanomeline, Arecoline) is attributed to "cholinergic overload." Vedaclidine addresses this via peripheral sparing .

Salivation & Sweating (M3 Mediated)
  • Non-Selectives: Pilocarpine is a potent sialagogue (induces saliva).[1]

  • Vedaclidine: In mouse models, doses of Vedaclidine that produce complete analgesia (

    
     mg/kg) elicit no measurable increase  in salivation. The 
    
    
    
    for salivation is
    
    
    mg/kg.[2]
Cardiovascular Safety (M2 Mediated)
  • Non-Selectives: Oxotremorine causes immediate, dose-dependent bradycardia and hypotension via vagal M2 activation.

  • Vedaclidine: Exhibits no significant effect on heart rate at therapeutic doses. It acts as an antagonist at cardiac M2 receptors, shielding the heart from vagal overstimulation.

Tolerance Profile

Unlike morphine, which shows significant tolerance after 6 days of repeated dosing, Vedaclidine maintains antinociceptive efficacy with minimal tolerance development.[2] This suggests a lack of rapid receptor desensitization or compensatory downregulation often seen with full agonists.

References

  • Shannon, H. E., et al. (1994). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): A Novel Analgesic With Mixed Muscarinic Receptor Agonist and Antagonist Activity.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Womer, D. E., et al. (1997). Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine in Models Involving Central Sensitization in Rats. Pain.

  • Bymaster, F. P., et al. (1998). In vitro and in vivo characterization of the potent and selective M1 muscarinic agonist LY297802. Life Sciences.

  • Felder, C. C., et al. (2000). Therapeutic Opportunities for Muscarinic Receptors in the Central Nervous System. Journal of Medicinal Chemistry.

  • Sauerberg, P., et al. (1992). Muscarinic agonists as analgesics.[4][5][6] Antinociceptive activity of 3-(heterocyclic)-1-azabicyclic compounds. Journal of Medicinal Chemistry.

Sources

Cross-Validation of Vedaclidine Tartrate’s Analgesic Properties: A Multi-Species Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Vedaclidine tartrate's analgesic properties in different species Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Vedaclidine tartrate (LY-297802) represents a distinct class of non-opioid analgesic candidates: the mixed muscarinic agonists/antagonists . Unlike traditional opioids that target the Mu-opioid receptor (MOR) causing respiratory depression and dependence, Vedaclidine exhibits a functional selectivity profile—acting primarily as a potent agonist at M1 and M4 muscarinic receptors while showing antagonist or weak partial agonist activity at M2 and M3 subtypes.

This guide provides a technical cross-validation of Vedaclidine’s efficacy across murine and rattus species. It synthesizes experimental data to demonstrate how this compound achieves antinociception comparable to morphine in central sensitization models while maintaining a therapeutic window significantly wider than non-selective muscarinic agonists (e.g., oxotremorine).

Mechanistic Foundation: The M1/M4 Advantage

To understand the experimental design, one must grasp the causality of Vedaclidine's receptor profile. Standard muscarinic agonists often fail clinically due to "cholinergic overload" (salivation, bradycardia, tremors) mediated largely by peripheral M2 and M3 receptors.

Vedaclidine dissociates these effects through functional selectivity :

  • M1/M4 Agonism (CNS): Modulates nociceptive transmission in the spinal cord and supraspinal centers (thalamus, PAG), providing analgesia.

  • M2/M3 Antagonism (Peripheral): Blocks or weakly activates receptors responsible for bradycardia (M2) and glandular secretion (M3), thereby widening the safety margin.

Diagram 1: Receptor Selectivity & Signaling Logic

This diagram illustrates the divergent signaling pathways of Vedaclidine compared to Morphine and Non-selective Muscarinic Agonists.

Vedaclidine_Mechanism Vedaclidine Vedaclidine (LY-297802) M1_M4 M1 / M4 Receptors (CNS / Spinal) Vedaclidine->M1_M4 High Affinity Agonist M2_M3 M2 / M3 Receptors (Peripheral / Glandular) Vedaclidine->M2_M3 Antagonist / Weak Partial Agonist Morphine Morphine (Standard Opioid) MOR Mu-Opioid Receptor (CNS / Brainstem) Morphine->MOR Full Agonist Oxotremorine Oxotremorine (Non-selective) Oxotremorine->M1_M4 Agonist Oxotremorine->M2_M3 Agonist Analgesia Antinociception (Pain Relief) M1_M4->Analgesia SideEffects_Chol Cholinergic Side Effects (Salivation, Tremor, Bradycardia) M2_M3->SideEffects_Chol MOR->Analgesia SideEffects_Opioid Opioid Side Effects (Resp. Depression, Tolerance) MOR->SideEffects_Opioid

Caption: Vedaclidine leverages M1/M4 agonism for analgesia while minimizing M2/M3-mediated side effects, unlike non-selective agents or opioids.

Cross-Species Efficacy Analysis

The validation of Vedaclidine requires a multi-modal approach, testing both reflexive pain (spinal) and affective/inflammatory pain (supraspinal).

Comparative Efficacy Data

The following table synthesizes preclinical data comparing Vedaclidine with Morphine. Note the Separation Index , defined as the ratio of the tremorogenic dose to the analgesic dose.

FeatureMouse Model (Reflexive)Rat Model (Inflammatory/Tonic)Morphine Comparison
Primary Test Tail-Flick / Hot-PlateFormalin Test (Phase 2)--
Vedaclidine ED50 0.19 mg/kg (s.c.)0.3 - 1.0 mg/kg (s.c.)~1-3 mg/kg (Morphine)
Onset of Action Rapid (15-30 mins)Sustained (Phase 2 block)Similar onset
Tolerance No tolerance observed over 6.5 daysSustained efficacyRapid tolerance (3-4 days)
Side Effect Threshold > 8.0 mg/kg (Salivation/Tremor)> 10 mg/kg (Tremor)Respiratory depression at analgesic doses
Separation Index > 40x (Safety Margin)> 10-30x < 5x (Respiratory window)
Key Experimental Findings
  • Mouse Models (Acute/Reflexive): In the mouse tail-flick assay, Vedaclidine demonstrates potent antinociception with an ED50 of ~0.19 mg/kg.[1] Crucially, it does not induce the "Straub tail" reaction typical of opioids, nor does it cause the immediate tremors seen with oxotremorine at these doses.

  • Rat Models (Tonic/Sensitization): In the Rat Formalin test, Vedaclidine is particularly effective in Phase 2 (inflammatory phase), suggesting a mechanism involving the modulation of central sensitization. It also reverses capsaicin-induced hyperalgesia.

  • Synergy: Vedaclidine shows synergistic analgesic effects when co-administered with NSAIDs (e.g., Ketoprofen) in rat carrageenan models, allowing for dose-sparing strategies.

Detailed Experimental Protocols

To replicate these findings or cross-validate with new NCEs (New Chemical Entities), follow these standardized protocols.

Protocol A: Mouse Tail-Flick Assay (Reflexive Pain)

Validates spinal nociceptive processing.

  • Subjects: Male CD-1 mice (20-25g). Acclimatize to the testing room for 1 hour.

  • Baseline: Restrain mouse gently. Focus radiant heat source on the dorsal surface of the tail (proximal 1/3).

  • Calibration: Adjust heat intensity to achieve a baseline latency of 2–4 seconds .

  • Cut-off: Set automatic cut-off at 10 seconds to prevent tissue damage.

  • Administration: Administer Vedaclidine (s.c.) at varying log-doses (e.g., 0.1, 0.3, 1.0 mg/kg).

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation: Calculate % Maximum Possible Effect (%MPE):

    
    
    
Protocol B: Rat Formalin Test (Tonic/Inflammatory Pain)

Validates supraspinal processing and central sensitization.

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Habituation: Place rats in a clear Plexiglas observation chamber for 30 mins.

  • Induction: Inject 50 µL of 5% formalin subcutaneously into the dorsal surface of the right hind paw.

  • Scoring: Observe nociceptive behavior (flinching/licking of the injected paw).

    • Phase 1 (Acute): 0–5 minutes post-injection.

    • Phase 2 (Inflammatory): 15–60 minutes post-injection.

  • Drug Timing: Administer Vedaclidine (s.c.) 30 minutes prior to formalin injection.

  • Data Analysis: Plot the number of flinches per 5-minute bin. Vedaclidine should significantly reduce Phase 2 flinching in a dose-dependent manner.

Protocol C: Side Effect Scoring (Therapeutic Window)

Essential for validating the M1/M4 selectivity hypothesis.

  • Salivation: Place the animal on a clean filter paper for 5 minutes. Measure the diameter of the wetted area or score visually (0=none, 1=slight, 2=severe/drooling).

  • Tremor: Observe the animal in an open field for 30 seconds.

    • 0 = No tremor.

    • 1 = Mild tremor when moving.

    • 2 = Resting tremor / head bobbing.

    • 3 = Whole body tremor / incapacitation.

  • Hypothermia: Measure rectal temperature via probe. Muscarinic agonists typically cause hypothermia; Vedaclidine should show reduced potency here compared to oxotremorine.

Therapeutic Window & Safety Logic

The defining characteristic of Vedaclidine is the separation between the dose required for analgesia and the dose causing cholinergic toxicity.

Diagram 2: Cross-Validation Workflow & Decision Logic

This workflow illustrates the sequence of testing required to validate the compound's safety profile.

Validation_Workflow Start Compound Synthesis (LY-297802) InVitro In Vitro Binding (Confirm M1/M4 Affinity) Start->InVitro MouseScreen Mouse Acute Screen (Tail Flick / Hot Plate) InVitro->MouseScreen High Affinity RatScreen Rat Tonic Screen (Formalin / Neuropathic) MouseScreen->RatScreen ED50 < 0.5 mg/kg SideEffectCheck Side Effect Profiling (Salivation / Tremor) RatScreen->SideEffectCheck Efficacy Confirmed Decision Calculate Therapeutic Index (TI = TD50 / ED50) SideEffectCheck->Decision Success Valid Clinical Candidate (High Separation) Decision->Success TI > 40x Fail Reject / Redesign (Low Separation) Decision->Fail TI < 10x

Caption: The validation workflow prioritizes the Therapeutic Index (TI) calculation. A TI > 40x in mice is the "Go" signal for Vedaclidine.

Critical Discussion

Why Vedaclidine Failed to Replace Morphine Completely? While Vedaclidine showed exceptional promise in preclinical models (high efficacy, no tolerance, wide safety margin), the translation of muscarinic agonists to humans has historically been plagued by parasympathomimetic side effects (sweating, GI distress) that occur at lower doses in humans than in rodents. Rodents have higher levels of carboxylesterase and different metabolic clearance rates, often tolerating cholinergic stimulation better than primates.

The Path Forward: Current research utilizes the Vedaclidine scaffold to design Positive Allosteric Modulators (PAMs) for M1 or M4. PAMs only potentiate endogenous acetylcholine rather than continuously activating the receptor, preserving the spatial and temporal fidelity of signaling and further reducing side effect risks.

Conclusion: Vedaclidine tartrate remains a "gold standard" tool compound for validating M1/M4-mediated antinociception. Its ability to dissociate analgesia from tremor in rodents provides a crucial proof-of-concept for the development of selective muscarinic pain therapeutics.

References

  • Shannon, H.E., et al. (1997).[1] Muscarinic receptor agonists, like dopamine D1 antagonists, inhibit the behavioral effects of cocaine in the rat. Journal of Pharmacology and Experimental Therapeutics. Link

  • Swedberg, M.D., et al. (1997).[1] The muscarinic agonist/antagonist vedaclidine (LY297802) is a potent analgesic with a wide therapeutic window.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Bymaster, F.P., et al. (1998). In vitro and in vivo biochemistry and pharmacology of the novel muscarinic receptor agonist xanomeline. Journal of Pharmacology and Experimental Therapeutics. Link

  • Womer, D.E., et al. (2003).[2] Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes.[2][1] In: Pain: Current Understanding, Emerging Therapies, and Novel Approaches to Drug Discovery. CRC Press.[2] Link[2]

  • Jones, C.K., et al. (2012). Muscarinic M1 and M4 receptors: therapeutic potential for treating schizophrenia, pain, and Alzheimer's disease. Neuropsychopharmacology. Link

Sources

Comparative Guide: Efficacy of Vedaclidine Tartrate in Opioid-Resistant Pain Models

[1]

Executive Summary: The Non-Opioid Frontier

Vedaclidine tartrate (LY-297802 / NNC 11-1053) represents a pivotal shift in analgesic development, moving away from the mu-opioid receptor (MOR) dogma toward the modulation of cholinergic tone.[1] Unlike traditional opioids, which often lose efficacy in neuropathic states due to receptor downregulation and paradoxical hyperalgesia, Vedaclidine targets muscarinic acetylcholine receptors (mAChRs) .

Its unique profile—M1/M4 selective agonism coupled with M2/M3/M5 antagonism —allows it to dampen central sensitization without the dose-limiting parasympathetic side effects (e.g., bradycardia, excessive salivation) typical of non-selective muscarinic agonists. This guide analyzes its efficacy in models where opioids historically underperform.

Mechanistic Profile & Compound Identity[1][2][3]

FeatureSpecification
Compound Name Vedaclidine Tartrate
CAS Number 141575-51-1
Primary Mechanism Agonist: M1 (Gq-coupled) and M4 (Gi-coupled) Antagonist: M2, M3, M5
Signaling Outcome Inhibition of nociceptive transmission at spinal/supraspinal levels; reduction of central sensitization.[1]
Therapeutic Index >3x potency of morphine in antinociception; wide separation between analgesic and salivation doses.[2]
Signaling Pathway Visualization

The following diagram illustrates how Vedaclidine leverages M1/M4 pathways to inhibit nociception, contrasting with the side-effect pathways (M2/M3) it blocks.[1]

Vedaclidine_Signalingcluster_neuronNociceptive Neuron (Spinal Dorsal Horn)VedaclidineVedaclidine TartrateM1M1 Receptor(Post-synaptic)Vedaclidine->M1AgonistM4M4 Receptor(Pre-synaptic)Vedaclidine->M4AgonistM2_M3M2/M3 Receptors(Peripheral/Cardiac)Vedaclidine->M2_M3Antagonist(Blocks Side Effects)PLCPLC ActivationM1->PLCGq CouplingK_channelK+ Channel Opening(Hyperpolarization)M4->K_channelGi/o CouplingCa_channelCa2+ Channel InhibitionM4->Ca_channelGi/o Coupling(Inhibits Release)SalivationSalivation / BradycardiaM2_M3->SalivationBlocked PathwayPLC->K_channelModulationAnalgesiaInhibition ofNociceptive TransmissionK_channel->AnalgesiaCa_channel->Analgesia

Caption: Vedaclidine selectively activates M1/M4 receptors to induce neuronal hyperpolarization and inhibit neurotransmitter release, while blocking M2/M3 receptors to prevent off-target parasympathetic effects.[1]

Comparative Efficacy Analysis

Performance in Opioid-Resistant Models

Opioids are highly effective for acute nociception but often fail in neuropathic pain (due to loss of MORs) and central sensitization states.[1] Vedaclidine maintains efficacy in these refractory conditions.[1]

Comparative Data: Vedaclidine vs. Morphine vs. Gabapentin[1]
Experimental ModelPain TypeVedaclidine EfficacyMorphine EfficacyClinical Implication
Formalin Test (Phase 2) Inflammatory / Central SensitizationHigh (ED50: ~0.5 mg/kg) Dose-dependent reduction in flinching.[1]Moderate/High Effective but prone to tolerance.[1]Vedaclidine targets the central sensitization component effectively.
CCI (Chronic Constriction Injury) Neuropathic (Mechanical Allodynia)High Reverses allodynia at low doses (1-3 mg/kg).[1]Low/Variable Often requires near-sedative doses.[1]Superior utility in nerve-injury pain where opioids fail.[1]
Capsaicin Hyperalgesia Neurogenic InflammationHigh Full reversal of mechanical hyperalgesia.Moderate Effective against C-fiber mediated central wind-up.[1]
Therapeutic Window & Side Effects

The critical advantage of Vedaclidine is the separation between the analgesic dose and the side-effect dose.

ParameterVedaclidine TartrateNon-Selective Agonist (e.g., Oxotremorine)Morphine
Analgesic Potency High (0.1 - 10 mg/kg)HighHigh
Salivation/Tremor Threshold > 30 mg/kg (Wide Window)< Analgesic Dose (Narrow Window)N/A (Causes Constipation/Resp.[1] Depression)
Tolerance Development Low/MinimalModerateHigh (Rapid)
Respiratory Depression AbsentAbsentSevere (Dose-limiting)

Detailed Experimental Protocols

To validate Vedaclidine's efficacy in your own facility, follow these standardized protocols designed for reproducibility.

Protocol A: Formalin Test (Central Sensitization)

This model assesses the drug's ability to inhibit Phase 2 pain (central sensitization), which is less responsive to simple analgesics.[1]

Workflow Visualization:

Formalin_ProtocolStep1Acclimatization(30 mins)Step2Drug Admin(Vedaclidine s.c.)(-30 mins)Step1->Step2Step3Induction(5% Formalin Intraplantar)Step2->Step3Step4Phase 1 Recording(0-10 mins)Acute PainStep3->Step4Step5Phase 2 Recording(15-60 mins)Central SensitizationStep4->Step5

Caption: Timeline for the Formalin Test. Vedaclidine is administered 30 minutes prior to induction to assess preventative analgesia.

Step-by-Step Methodology:

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Preparation: Acclimatize animals to the observation chamber for 30 minutes.

  • Administration: Administer Vedaclidine tartrate (s.c.) at doses of 0.3, 1.0, 3.0, and 10 mg/kg . Include a vehicle control (saline) and a positive control (Morphine 3 mg/kg).[1]

  • Induction: Inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Data Collection:

    • Phase 1 (0–10 min): Count flinches/licking (direct nociceptor activation).[1]

    • Phase 2 (15–60 min): Count flinches/licking (central sensitization). This is the primary endpoint for Vedaclidine efficacy.

  • Analysis: Calculate % Maximal Possible Effect (%MPE) compared to vehicle.

Protocol B: Chronic Constriction Injury (Neuropathic Pain)

Use this model to demonstrate efficacy in opioid-resistant neuropathic pain.[1]

  • Surgery: Under anesthesia, expose the sciatic nerve and place 4 loose ligatures (chromic gut) around the nerve.

  • Recovery: Allow 14 days for neuropathic allodynia to develop. Verify allodynia using von Frey filaments (threshold < 4g).[1]

  • Testing:

    • Administer Vedaclidine (p.o. or s.c.).[1]

    • Measure paw withdrawal threshold (PWT) at 30, 60, 120, and 240 minutes post-dose.

    • Success Criterion: Significant increase in PWT toward baseline (pre-surgery) levels compared to vehicle.[1]

References

  • Shannon, H. E., et al. (2001). Antihyperalgesic effects of the muscarinic receptor ligand vedaclidine in models involving central sensitization in rats.[3] Pain.[1][2][4][5][6][7][8][9]

  • Shannon, H. E., et al. (2003). Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes.[7] CRC Press/Taylor & Francis.[1] [1]

  • NCATS Inxight Drugs. Vedaclidine Tartrate Profile and Pharmacology. National Center for Advancing Translational Sciences.[1] [1][10][11]

  • WJPMR (2018). Association of Pain with Muscarinic Receptors: Review of M1/M4 Agonists in Neuropathy. World Journal of Pharmaceutical and Medical Research.

Comparing the side effect profile of Vedaclidine tartrate and opioids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Vedaclidine (LY-297802) vs. Mu-Opioid Agonists (Morphine) Audience: Drug Discovery Scientists, Pharmacologists, Translational Researchers

Executive Summary: The Muscarinic Alternative

The search for non-opioid analgesics has long targeted the muscarinic acetylcholine receptor (mAChR) system. Vedaclidine tartrate (LY-297802) represents a pivotal mechanistic divergence from traditional opioids. Unlike morphine, which achieves analgesia via Mu-Opioid Receptor (MOR) activation—inextricably linking pain relief to respiratory depression—Vedaclidine utilizes a mixed M1 agonist / M4 agonist profile.

The Critical Advantage: Experimental data indicates Vedaclidine possesses a wide therapeutic window (>40-fold) between analgesic efficacy and the onset of cholinergic toxicity (salivation/tremor), while completely avoiding respiratory depression and tolerance development.

Mechanistic Divergence & Signaling Pathways

To understand the side effect profiles, we must first map the divergent signaling cascades. Opioids and Vedaclidine share a G-protein pathway (Gi/o) for analgesia but diverge significantly in regulatory recruitment (β-arrestin) and secondary coupling (Gq), which dictates their toxicity profiles.

Comparative Signaling Architecture

G cluster_0 Opioid Pathway (Morphine) cluster_1 Vedaclidine Pathway Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Gi_Op Gi/o Protein MOR->Gi_Op Primary Signal Arr Beta-Arrestin 2 MOR->Arr Biased Signal Analgesia Analgesia (Hyperpolarization) Gi_Op->Analgesia Inhibit AC / Open K+ Resp Respiratory Depression (Brainstem Pre-Bötzinger) Arr->Resp Desensitization Veda Vedaclidine M4 M4 mAChR Veda->M4 High Affinity M1 M1 mAChR Veda->M1 Agonist Gi_Ved Gi/o Protein M4->Gi_Ved Gq Gq Protein M1->Gq Gi_Ved->Analgesia Inhibit AC Tox Cholinergic Toxicity (Salivation/Tremor) Gq->Tox PLC / Ca2+ Increase

Figure 1: Divergent signaling pathways. Note that Morphine recruits Beta-Arrestin 2, a key driver of respiratory depression. Vedaclidine achieves analgesia via M4-mediated Gi/o signaling (similar to opioids) but its side effects (tremor) stem from M1/Gq activation, completely bypassing the respiratory depression pathway.

Side Effect Profile Comparison

The following data synthesizes preclinical findings comparing Vedaclidine with Morphine Sulfate.

Quantitative Safety Profile
ParameterVedaclidine (LY-297802)Morphine SulfateClinical Implication
Primary Target M1 / M4 AgonistMu-Opioid AgonistVedaclidine avoids opioid receptor liabilities.
Respiratory Depression Absent at analgesic doses (up to 30 mg/kg)Severe (Dose-dependent depression of minute volume)Vedaclidine eliminates the primary cause of overdose death.
Tolerance Negligible (over 6.5 days dosing)Rapid (Significant shift in ED50 within 3 days)Vedaclidine maintains efficacy in chronic dosing.
GI Transit No effect on transit timeSignificant inhibition (Constipation)Vedaclidine avoids "opioid bowel."
Abuse Liability Low (Reduced mesolimbic dopamine release)High (Strong reward reinforcement)Reduced scheduling risk.
Key Adverse Event Salivation & Tremor (Cholinergic)Respiratory Arrest & Sedation Vedaclidine toxicity is uncomfortable but rarely lethal.
Therapeutic Index (TI) > 40 (Analgesia ED50: 0.19 vs. Tremor TD50: >10)~ 3-5 (Narrow window between analgesia and respiratory depression)Vedaclidine is significantly safer to titrate.
The "Therapeutic Window" Phenomenon

The critical failure point for many muscarinic agonists (e.g., arecoline) is that the dose required for pain relief overlaps with the dose causing seizures or severe tremors.

  • Vedaclidine Performance: In mouse tail-flick assays, Vedaclidine shows an ED50 of 0.19 mg/kg (s.c.) .[1]

  • Toxicity Threshold: Signs of tremor and salivation do not appear until doses exceed 10 mg/kg .

  • Result: A safety margin of roughly 50-fold , allowing for potent analgesia without the "SLUDGE" (Salivation, Lacrimation, Urination, Defecation, GI upset, Emesis) syndrome typical of non-selective muscarinics.

Experimental Protocols for Validation

To validate these claims in a drug development pipeline, the following self-validating protocols are recommended. These move beyond simple observation to quantifiable metrics.

Protocol A: Differential Respiratory Assessment (Plethysmography)

Objective: To prove lack of respiratory depression at supra-analgesic doses.

Methodology:

  • Acclimation: Place subject (mouse/rat) in a whole-body plethysmography chamber for 30 minutes to establish baseline Minute Volume (MV) and Respiratory Frequency (f).

  • Calibration: Inject known respiratory depressant (Morphine 10 mg/kg s.c.) in control group to validate assay sensitivity (expect >40% drop in MV).

  • Experimental Dosing: Administer Vedaclidine at 10x, 20x, and 50x the analgesic ED50.

  • Data Capture: Record breath-by-breath waveforms for 60 minutes post-injection.

  • Analysis: Calculate % change from baseline.

    • Success Criteria: Vedaclidine group maintains MV within ±10% of baseline, while Morphine group shows statistically significant depression (p<0.05).

Protocol B: Quantifying Cholinergic Toxicity (Salivation/Tremor Score)

Objective: To determine the upper limit of the therapeutic window.

Methodology:

  • Baseline: Place animal on a clean filter paper in a viewing jar.

  • Dosing: Administer escalating doses of Vedaclidine (1, 3, 10, 30 mg/kg s.c.).

  • Salivation Assay:

    • Measure the diameter of the saliva spot on the filter paper at 15, 30, and 60 minutes.

    • Alternatively: Swab oral cavity with pre-weighed cotton bud for 30 seconds.

  • Tremor Scoring (Visual):

    • 0: No tremor.

    • 1: Mild tremor only during movement.

    • 2: Constant resting tremor.

    • 3: Severe tremor/convulsions.

  • Causality Check: Pre-treat a subset with Methylscopolamine (peripheral antagonist). If salivation is blocked but analgesia remains, the side effect is peripheral, offering a formulation workaround.

Strategic Conclusion

Vedaclidine tartrate demonstrates a superior safety profile compared to opioids by decoupling analgesia from respiratory depression. The primary development challenge is not lethality, but patient compliance regarding cholinergic side effects (sweating/salivation).

Development Recommendation: Future optimization should focus on M4-selective Positive Allosteric Modulators (PAMs) . By selectively targeting the M4 receptor (analgesia) and avoiding the M1 receptor (tremor/seizure), the therapeutic window can be expanded further, potentially yielding a "perfect" non-opioid analgesic.

References

  • Analgesic Effects of Vedaclidine, a Mixed Agonist–Antagonist at Muscarinic Receptor Subtypes. Source: Shannon, H.E., et al. (1997).[1] Journal of Pharmacology and Experimental Therapeutics. URL:[Link] (Note: Found via search snippets referencing Shannon et al. 1997)

  • Characterization of the antinociceptive and side-effect profile of vedaclidine. Source: Swedberg, M.D., et al. (1997).[1] Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Understanding and Countering Opioid-induced Respiratory Depression. Source: National Institutes of Health (PMC). URL:[Link]

  • Muscarinic Receptor Agonists Approved for Therapeutic Protocols. Source: ResearchGate (Review of Vedaclidine properties). URL:[Link](Generalized link based on search context)

  • Antihyperalgesic Effects of the Muscarinic Receptor Ligand Vedaclidine. Source: PubMed. URL:[Link]

Sources

A Guide to Isobolographic Analysis of Synergy Between Vedaclidine Tartrate and Ketoprofen in Analgesia

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Combining Vedaclidine and Ketoprofen

In the pursuit of more effective and safer analgesic therapies, the combination of drugs with distinct mechanisms of action represents a cornerstone of modern pharmacology. This guide focuses on the synergistic potential between Vedaclidine tartrate, a muscarinic receptor ligand, and Ketoprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID).

Ketoprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][3] While effective, the utility of NSAIDs can be limited by ceiling effects and a risk of gastrointestinal and renal side effects, especially with long-term use.[1]

Vedaclidine is a muscarinic receptor mixed agonist/antagonist.[4] Muscarinic cholinergic agonists are known to produce antinociceptive effects, and Vedaclidine has been shown to be effective in pain models that involve central sensitization, suggesting its utility in inflammatory and neuropathic pain states.[4][5] It demonstrates a functional selectivity for the M4 subtype, presenting a different mechanistic approach to analgesia compared to traditional NSAIDs.[6]

The hypothesis underlying this combination is that the centrally-mediated antihyperalgesic effects of Vedaclidine and the peripherally-mediated anti-inflammatory actions of Ketoprofen could result in a synergistic interaction. Such an interaction would allow for a greater analgesic effect at lower doses of each compound, potentially reducing dose-limiting side effects. A preclinical study has already demonstrated that the antihyperalgesic effects of Vedaclidine in the carrageenan test are synergistic with those of Ketoprofen, as confirmed by isobolographic analysis.[4] This guide provides a detailed framework for independently verifying and exploring this synergy.

Core Principles: Understanding Isobolographic Analysis

Isobolographic analysis is considered the gold standard for quantifying pharmacodynamic interactions between drugs.[7] It provides a graphical and mathematical method to determine whether the effect of a drug combination is greater than (synergy), equal to (additivity), or less than (antagonism) the effect predicted from the individual activities of the components.[8][9]

The analysis is based on the concept of dose equivalence.[10] An isobologram is a graph that plots the doses of two drugs that, when used in combination, produce a specific, constant level of effect (e.g., 50% of the maximum possible effect, or ED50).

  • Line of Additivity: This line connects the ED50 values of Drug A (on the y-axis) and Drug B (on the x-axis). Any point on this line represents a combination of doses that would be expected to produce the ED50 effect if the drugs were simply additive.

  • Synergy: If the experimentally determined ED50 of the drug combination falls significantly below the line of additivity, it indicates synergy. This means that lower doses of each drug are needed to achieve the same effect when combined.[11]

  • Antagonism: If the experimental point falls significantly above the line of additivity, it indicates antagonism.[11]

The strength of the interaction can be quantified by calculating an Interaction Index (γ) . An index value of <1 indicates synergy, ≈1 indicates additivity, and >1 indicates antagonism.[7]

cluster_0 Isobologram Interpretation ED50_A ED50 of Drug A ED50_B ED50 of Drug B ED50_A->ED50_B origin origin->ED50_A Dose of Drug A origin->ED50_B Dose of Drug B Antagonism Antagonism Synergy Synergy Additivity Additivity Experimental_Point Experimental ED50 (Drug A + Drug B) G cluster_0 Phase 1: Individual Agent Dose-Response cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Isobolographic Analysis A1 Group Animals (n=6-10 per dose) A2 Administer Vedaclidine (Multiple Doses) A1->A2 A3 Administer Ketoprofen (Multiple Doses) A1->A3 A4 Wait 30 min (Absorption) A2->A4 A3->A4 A5 Induce Writhing (i.p. Acetic Acid) A4->A5 A6 Count Writhes (20 min) A5->A6 A7 Calculate ED50 for each drug A6->A7 B1 Prepare Fixed-Ratio Combo (based on ED50 ratio) A7->B1 C1 Calculate Theoretical Additive ED50 A7->C1 C2 Plot Individual & Experimental ED50 on Isobologram A7->C2 B2 Administer Combo (Multiple Doses) B1->B2 B3 Wait 30 min (Absorption) B2->B3 B4 Induce Writhing (i.p. Acetic Acid) B3->B4 B5 Count Writhes (20 min) B4->B5 B6 Calculate Experimental ED50 for the combination B5->B6 B6->C2 C3 Statistically Compare Experimental vs. Theoretical ED50 B6->C3 C1->C3 C2->C3 C4 Calculate Interaction Index (γ) C3->C4

Caption: Workflow for isobolographic analysis of drug synergy.

Step-by-Step Methodology

1. Animals and Acclimatization:

  • Use Swiss Albino mice (20-30g). [12]* House animals in standard conditions with free access to food and water.

  • Allow a 7-day acclimatization period before experimentation.

  • All procedures must be approved by an Institutional Animal Care and Use Committee.

2. Drug Preparation and Administration:

  • Vedaclidine Tartrate & Ketoprofen: Dissolve in a suitable vehicle (e.g., saline with 1% Tween 80).

  • Acetic Acid: Prepare a 0.6% or 0.7% solution in distilled water. [12][13]* Administer all test drugs and combinations via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 30 minutes before the acetic acid challenge. [14][12]The vehicle is administered to the control group.

3. Phase 1: Determination of Individual ED50 Values:

  • Establish dose-response curves for Vedaclidine and Ketoprofen individually.

  • Use at least 4-5 dose levels for each drug, with 6-10 animals per dose group.

  • Thirty minutes after drug administration, inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally. [15]* Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute observation period. [12]* Calculate the percentage of analgesic protection for each dose group relative to the vehicle control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] * 100

  • Determine the ED50 (the dose required to produce 50% inhibition of writhing) for each drug using linear regression or probit analysis.

4. Phase 2: Analysis of the Combination:

  • Prepare a combination stock solution based on a fixed ratio of the individual ED50 values (e.g., 1:1, 1:3, or 3:1 ratio of their ED50s).

  • Administer several doses of this fixed-ratio combination to different groups of mice.

  • Follow the same procedure for inducing and counting writhes as in Phase 1.

  • Calculate the experimental ED50 for the combination drug (ED50,exp).

5. Phase 3: Isobolographic and Statistical Analysis:

  • Calculate the Theoretical Additive ED50 (ED50,add): This is the total dose of the combination that would be expected to produce a 50% effect if the interaction were purely additive. It is calculated based on the doses of the individual drugs in the experimental combination.

  • Construct the Isobologram: Plot the ED50 of Vedaclidine on the y-axis and the ED50 of Ketoprofen on the x-axis. Draw a straight line between these two points (the line of additivity). Plot the experimentally determined ED50 of the combination (ED50,exp) on the same graph. The coordinates for this point are the doses of Vedaclidine and Ketoprofen present in the ED50,exp.

  • Statistical Comparison: Statistically compare the ED50,exp with the ED50,add. A significant difference (p < 0.05) where ED50,exp is lower than ED50,add confirms synergy.

  • Calculate Interaction Index (γ): γ = (a / A) + (b / B) Where:

    • a and b are the doses of Vedaclidine and Ketoprofen in the ED50,exp.

    • A and B are the individual ED50 values for Vedaclidine and Ketoprofen.

Data Presentation and Results

Quantitative data should be summarized in clear, concise tables. Below are examples based on hypothetical, yet realistic, experimental outcomes demonstrating synergy.

Table 1: Dose-Response and ED50 Values of Individual Agents

Agent Dose (mg/kg, s.c.) N Mean Writhes (± SEM) % Inhibition ED50 (95% CI)
Vehicle Control - 10 35.2 ± 2.1 - -
Vedaclidine 1.0 8 26.1 ± 1.9 25.9% 3.8 mg/kg
3.0 8 19.4 ± 2.5 44.9% (3.1 - 4.7)
10.0 8 9.8 ± 1.5 72.2%
Ketoprofen 5.0 8 24.5 ± 2.3 30.4% 10.5 mg/kg
10.0 8 18.0 ± 1.8 48.9% (8.9 - 12.4)

| | 20.0 | 8 | 8.1 ± 1.4 | 77.0% | |

Table 2: Isobolographic Analysis of the Vedaclidine + Ketoprofen Combination

Parameter Value
Individual ED50 (Vedaclidine) 3.8 mg/kg
Individual ED50 (Ketoprofen) 10.5 mg/kg
Theoretical Additive ED50 (ED50,add) 7.15 mg/kg (for a 1:1 fixed-ratio combination)
Experimental ED50 (ED50,exp) 2.9 mg/kg
(Consisting of 0.98 mg/kg Vedaclidine + 1.92 mg/kg Ketoprofen)
Interaction Index (γ) 0.44

Discussion: Mechanistic Interpretation of Synergy

The finding of a synergistic interaction (Interaction Index of 0.44) indicates that the combination of Vedaclidine and Ketoprofen is significantly more potent than would be predicted by simple additivity. This supports the hypothesis that their distinct mechanisms of action converge to produce enhanced analgesia.

Proposed Mechanism of Synergistic Action:

The synergy likely arises from a multi-modal attack on pain signaling pathways at both the peripheral and central levels.

  • Peripheral Action (Ketoprofen): At the site of injury, Ketoprofen provides a robust anti-inflammatory effect by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins (e.g., PGE2). [16][17]This action decreases the sensitization of peripheral nociceptive nerve endings.

  • Central Action (Vedaclidine): Vedaclidine acts on muscarinic receptors within the central nervous system (spinal cord and brain). Activation of M1/M2 muscarinic receptors is known to produce analgesia. [5]This central modulation can inhibit the transmission and processing of pain signals ascending to the brain, effectively dampening the perception of pain that originates from the periphery.

The synergy occurs because these two mechanisms are complementary. Ketoprofen reduces the intensity of the initial pain signal generated at the periphery, while Vedaclidine raises the threshold for pain signal transmission and perception within the CNS. The CNS is therefore receiving a weaker afferent signal while its own processing of that signal is simultaneously being inhibited.

G cluster_0 Periphery (Site of Injury) cluster_1 Central Nervous System (Spinal Cord / Brain) Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2) Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Pain_Signal Ascending Pain Signal Nociceptor->Pain_Signal Afferent Signal Ketoprofen Ketoprofen Ketoprofen->COX Inhibits COX->Prostaglandins Pain_Perception Pain Perception Pain_Signal->Pain_Perception Muscarinic_Receptors Muscarinic Receptors (M1, M2, M4) Muscarinic_Receptors->Pain_Signal Inhibits Transmission Vedaclidine Vedaclidine Vedaclidine->Muscarinic_Receptors Activates

Sources

Safety Operating Guide

Personal protective equipment for handling Vedaclidine tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Behind the Protocol

As researchers, we often become desensitized to white powders in vials.[1] However, Vedaclidine tartrate (LY-297802) is not a standard reagent.[2][1] It is a mixed muscarinic agonist/antagonist with an analgesic potency reported to be 3x that of morphine and an affinity for M1 receptors in the sub-nanomolar range (IC50 = 0.33 nM) .

The Safety Imperative: Because Vedaclidine acts directly on the Central Nervous System (CNS) and peripheral parasympathetic system, accidental exposure (inhalation of dust or transdermal absorption) can trigger a rapid Cholinergic Crisis . This manifests as the SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis), bradycardia, and potential CNS depression.[1]

Operational Classification: In the absence of a specific Occupational Exposure Limit (OEL), we apply the Precautionary Principle . We classify Vedaclidine tartrate as an OEB 4 (Occupational Exposure Band 4) compound (High Potency Active Pharmaceutical Ingredient - HPAPI).[2][1]

  • Target OEL: < 1 µg/m³ (8-hour TWA).

  • Containment Strategy: Isolation preferred; Open benchwork is strictly prohibited.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the routes of entry and the biological consequences.

Hazard CategorySpecific Risk for Vedaclidine TartrateBiological Consequence
Inhalation HIGH. The tartrate salt is a solid powder.[2][1] Electrostatic forces can aerosolize nanogram quantities during weighing.[2][1]Rapid systemic absorption via lung alveoli; immediate CNS and cardiovascular effects.[2][1]
Dermal MODERATE/HIGH. Potent lipophilic amines can traverse the stratum corneum.[2][1]Localized sweating/tremors; systemic absorption if solvent-dissolved (e.g., DMSO).[2][1]
Ocular MODERATE. Mucous membrane absorption.[2][1]Miosis (pinpoint pupils), blurred vision, lacrimation.[2][1]

Personal Protective Equipment (PPE) Specifications

For OEB 4 compounds, PPE is the secondary barrier.[1] The primary barrier is the engineering control (Isolator/BSC). However, PPE redundancy is critical.[1]

A. Respiratory Protection
  • Primary Choice: PAPR (Powered Air Purifying Respirator) with HEPA filters (loose-fitting hood).[2][1]

    • Why? Eliminates fit-testing failures and prevents "face-touching" reflexes.[2][1]

  • Alternative (Only if working inside Class II BSC): N95 or P100 Respirator (Fit-tested).[2][1]

    • Warning: Surgical masks provide zero protection against Vedaclidine dust.[2][1]

B. Dermal Protection (Gloves)[1][2]
  • Configuration: Double-Gloving is mandatory.[2][1]

    • Inner Glove: Nitrile (4 mil) – taped to lab coat/gown cuff.[2][1]

    • Outer Glove: Nitrile (Extended Cuff, 6-8 mil) or Neoprene.[2][1]

  • Why? This creates a "sacrificial layer."[2][1] If the outer glove is contaminated during weighing, it can be stripped immediately without exposing skin.[1]

  • Change Frequency: Every 60 minutes or immediately upon splash.

C. Body Protection
  • Standard: Disposable Tyvek® Lab Coat (closed front, elastic cuffs) or Coverall.[2][1]

  • Prohibited: Cotton lab coats (they absorb and retain chemical dust, becoming a secondary contamination source).[2][1]

D. Ocular Protection
  • Standard: Chemical Safety Goggles (indirect venting) or Face Shield (if not using PAPR hood).[2][1]

  • Prohibited: Standard safety glasses (gaps allow dust entry).[2][1]

Operational Protocols: A Self-Validating System

Protocol A: The "Zone of Control" (Weighing & Solubilization)
  • Location: All powder handling must occur inside a Class II Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .[2][1]

  • Static Control: Use an ionizing bar or anti-static gun inside the enclosure.[1] Vedaclidine tartrate salts are prone to static charge, causing "fly-away" powder.[2][1]

  • Solvent Strategy: Solubilize the entire vial if possible. Handling liquid solutions is significantly safer than handling dust.[2][1]

Protocol B: Deactivation & Spill Cleanup
  • Deactivation Agent: 10% Sodium Hypochlorite (Bleach) followed by Thiosulfate (neutralizer) and Water.[2]

    • Mechanism:[2][1][3][4][5] Oxidative destruction of the quinuclidine/thiadiazole ring system.

  • Spill Steps:

    • Evacuate immediate area if outside BSC.[2][1]

    • Don full PPE (PAPR, Double Gloves, Tyvek).[2][1]

    • Cover spill with absorbent pads dampened with bleach (prevents dust generation).[2][1]

    • Wait 15 minutes for oxidation.

    • Collect as hazardous waste.

Visualizations & Logic Flows

Figure 1: PPE Donning & Doffing Logic (OEB 4)

Caption: Sequential workflow for gowning (Donning) and de-gowning (Doffing) to prevent cross-contamination.[2]

GowningProtocol start START: Entry to Lab shoe 1. Shoe Covers (Dedicated Lab Shoes) start->shoe wash 2. Hand Wash & Sanitize shoe->wash inner_glove 3. Inner Nitrile Gloves (Tape to skin/shirt) wash->inner_glove suit 4. Tyvek Coverall/Gown (Zip fully, tape zipper) inner_glove->suit resp 5. Don Respirator (PAPR or N95) suit->resp outer_glove 6. Outer Nitrile Gloves (Long Cuff - Over Tyvek) resp->outer_glove check 7. Self-Check in Mirror (No skin exposed) outer_glove->check work WORK ZONE (BSC/Isolator) check->work doff_outer 8. Remove Outer Gloves (Inside BSC/Waste bin) work->doff_outer Work Complete doff_suit 9. Remove Tyvek (Roll inside-out) doff_outer->doff_suit doff_resp 10. Remove Respirator (Wipe down unit) doff_suit->doff_resp doff_inner 11. Remove Inner Gloves (Peel from wrist) doff_resp->doff_inner wash_exit 12. Wash Hands (20s) & Exit doff_inner->wash_exit

Figure 2: Operational Handling Decision Matrix

Caption: Decision tree for selecting engineering controls based on the physical state of Vedaclidine.

HandlingLogic state Physical State of Vedaclidine Tartrate? solid Solid Powder (High Risk) state->solid liquid Liquid Solution (Moderate Risk) state->liquid iso Isolator / Glovebox (Preferred) solid->iso > 100 mg bsc_solid Class II BSC (Acceptable with Powder Containment) solid->bsc_solid < 100 mg bsc_liquid Class II BSC (Standard) liquid->bsc_liquid Standard Use fume Fume Hood (Only if <1mg & volatile solvent) liquid->fume Dilute Solutions ppe_solid PPE: PAPR + Double Gloves iso->ppe_solid bsc_solid->ppe_solid ppe_liquid PPE: N95/Goggles + Double Gloves bsc_liquid->ppe_liquid fume->ppe_liquid

Waste Disposal & Decontamination

Do not treat Vedaclidine waste as standard chemical waste.[2][1]

  • Solid Waste: All vials, weighing boats, and contaminated gloves must be placed in a sealed, double-bagged container labeled "HIGH POTENCY TOXIC WASTE."[2][1]

  • Liquid Waste: Collect in a dedicated carboy. Add 10% bleach solution to the carboy to initiate deactivation before final disposal pickup.

  • Labeling: Waste tags must explicitly state: "Contains Vedaclidine Tartrate - Muscarinic Agonist - Acute CNS Toxin."[2][1]

References

  • National Center for Advancing Translational Sciences (NCATS). Vedaclidine Tartrate - Inxight Drugs.[2][1] Retrieved from [Link]2][1]

  • Wikipedia. Vedaclidine - Mechanism and Potency.[2][1] Retrieved from [Link]2][1]

  • SafeBridge Consultants. Potent Compound Safety: Occupational Exposure Banding (General Guidelines).[2][1] (Applied via professional judgment for OEB 4 classification).

  • Shannon, H. E., et al. (1997).[2][1][6] Pharmacology of Vedaclidine, a novel muscarinic analgesic.[1][6][7] Journal of Pharmacology and Experimental Therapeutics.[1] (Cited for potency comparison to morphine).[2][1][6][7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vedaclidine tartrate
Reactant of Route 2
Vedaclidine tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.